molecular formula C6H7BrN2O2 B035971 methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate CAS No. 1232838-31-1

methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B035971
CAS No.: 1232838-31-1
M. Wt: 219.04 g/mol
InChI Key: QOTBTHHHTJJTRR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C6H7BrN2O2 and its molecular weight is 219.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7BrN2O2/c1-3-4(7)5(9-8-3)6(10)11-2/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTBTHHHTJJTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594721
Record name Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
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Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232838-31-1
Record name Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
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Record name methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, agrochemical research, and materials science.

Core Chemical Properties

This compound is a substituted pyrazole derivative. While specific experimental data for this exact compound is limited in publicly available literature, its properties can be reliably inferred from its corresponding carboxylic acid and closely related analogs. The pyrazole ring is a key heterocyclic motif in numerous biologically active compounds. The presence of a bromine atom, a methyl group, and a methyl ester functional group makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource/Method
Molecular Formula C₆H₇BrN₂O₂Calculated
Molecular Weight 219.04 g/mol Calculated
CAS Number Not available-
Appearance White to light yellow solid (Predicted)Inferred from analogs[1]
Melting Point 273-276 °C (decomposes) (for the carboxylic acid)[2]
Boiling Point Predicted: 410.8±45.0 °C (for the carboxylic acid)[2]
Solubility Likely soluble in methanol, ethanol, DMSO, and chlorinated solvents.General chemical knowledge
¹H NMR Predicted shifts for pyrazole ring proton, methyl ester protons, and C-methyl protons.Inferred from related structures
¹³C NMR Predicted shifts for pyrazole ring carbons, carbonyl carbon, methyl ester carbon, and C-methyl carbon.Inferred from related structures
IR Spectroscopy Expected peaks for N-H, C=O (ester), C=C, and C-N stretching.General spectroscopic principles
Mass Spectrometry Expected molecular ion peaks corresponding to the isotopic distribution of bromine.General mass spectrometry principles

Experimental Protocols

Synthesis of this compound

A standard and effective method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid.

Objective: To synthesize this compound via Fischer-Speier esterification.

Materials:

  • 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid in an excess of anhydrous methanol.

  • Acid Catalysis: While stirring, carefully add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain the reflux for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate. Perform the extraction three times.

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the final product.

Potential Applications in Drug Discovery and Agrochemicals

Pyrazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for the development of new therapeutic agents and agrochemicals.[3][4] The structural features of this compound make it a valuable building block for creating libraries of compounds with potential biological efficacy.

The bromine atom at the 4-position of the pyrazole ring serves as a convenient handle for introducing further chemical diversity through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the synthesis of a wide array of derivatives with tailored pharmacological properties.

Drug_Discovery_Workflow cluster_0 Core Scaffold cluster_1 Chemical Modification cluster_2 Screening & Development cluster_3 Potential Applications Scaffold Methyl 4-bromo-5-methyl- 1H-pyrazole-3-carboxylate Modification Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Stille) Scaffold->Modification Versatile Intermediate Library Compound Library Modification->Library Screening High-Throughput Screening Library->Screening Lead Lead Optimization Screening->Lead Pharma Pharmaceuticals (Anti-inflammatory, Anticancer, Antimicrobial) Lead->Pharma Agro Agrochemicals (Herbicides, Fungicides) Lead->Agro

Caption: Drug Discovery Workflow using the Pyrazole Scaffold.

The diverse biological activities reported for pyrazole-containing compounds include anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal properties.[3][4][5] This broad spectrum of activity underscores the potential of this compound as a starting material for the discovery of novel drugs and crop protection agents.

References

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and agrochemical development, pyrazole derivatives stand out as a critical class of N-heterocyclic compounds.[1] Their versatile biological activities, stemming from unique physicochemical properties like hydrogen bonding capabilities and aromatic stability, make them privileged scaffolds.[2] Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate is a prime example of such a scaffold, offering multiple points for synthetic diversification. As a Senior Application Scientist, my objective is not merely to present data, but to provide a robust analytical framework. Comprehensive characterization is the bedrock of scientific integrity; it ensures that the biological activity observed is unequivocally linked to the molecule of interest, free from impurities or structural misinterpretations.

This guide provides an in-depth exploration of the essential physical and spectral properties of this compound. Given that this specific molecule is a specialized intermediate rather than a bulk commodity, this document emphasizes the methodologies and interpretive logic required for its definitive characterization, drawing upon established principles and data from closely related analogues.

Core Compound Identification and Physicochemical Profile

Precise identification is the foundational step upon which all subsequent data rests. The structural attributes of the title compound dictate its expected physical behavior and spectroscopic signature.

Table 1: Core Physicochemical Properties of this compound

PropertyValue / Expected ValueRationale & Comparative Insight
Chemical Structure The structure features a pyrazole ring, a bromine substituent at position 4, a methyl group at position 5, and a methyl ester at position 3. The N1-H allows for tautomerism and hydrogen bonding.
Molecular Formula C₆H₇BrN₂O₂Calculated based on the atomic composition.
Molecular Weight 219.04 g/mol Calculated value. This is the basis for mass spectrometry analysis.
Appearance White to light yellow solidPredicted based on analogues like Methyl 4-bromo-1H-pyrazole-3-carboxylate.[3][4] Color may vary with purity.
Melting Point Not experimentally published; expected to be significantly lower than the corresponding carboxylic acid (273-276 °C).[5]The carboxylic acid analogue has a high melting point due to strong intermolecular hydrogen-bonded dimers. Esterification removes this primary interaction, leading to a substantial decrease in melting point.
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) and poorly soluble in water.The ester group and pyrazole ring offer polarity, but the overall molecule retains significant nonpolar character.
Storage Conditions Store at 0-8 °C, away from light.[3]Recommended for many brominated heterocyclic compounds to prevent potential degradation over long-term storage.

The Workflow of Characterization: A Multi-Technique Approach

No single analytical technique can provide absolute structural proof. Instead, we rely on a validated workflow where orthogonal methods provide complementary pieces of evidence. This workflow is a self-validating system; the data from each step must be consistent with the others to build a conclusive structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Characterization cluster_validation Final Validation synthesis Crude Product purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Confirms Molecular Weight - Verifies Isotopic Pattern purification->ms Purified Sample nmr NMR Spectroscopy (¹H, ¹³C) - Maps C-H Framework - Confirms Connectivity purification->nmr Purified Sample ftir FT-IR Spectroscopy - Identifies Functional Groups (C=O, N-H) purification->ftir Purified Sample thermal Thermal Analysis (DSC/MP) - Determines Melting Point - Assesses Purity purification->thermal Purified Sample validation Structure & Purity Confirmed ms->validation nmr->validation ftir->validation thermal->validation

Caption: Workflow for structural and purity validation.

Experimental Protocols & Expected Results

As a senior scientist, the choice of experiment and parameters is dictated by the molecule's structure. The following protocols are optimized for the unambiguous characterization of this compound.

Mass Spectrometry (MS)
  • Causality: This is the first-line technique to confirm that the reaction produced a compound of the correct molecular weight. For this molecule, MS is particularly powerful due to the unique isotopic signature of bromine.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

    • Data Acquisition: Scan a mass range from m/z 50 to 500.

  • Expected Data & Interpretation:

    • Molecular Ion Peak: Expect to see a pair of peaks corresponding to [M+H]⁺.

      • One peak at m/z ≈ 218.96 (for the ⁷⁹Br isotope).

      • A second peak at m/z ≈ 220.96 (for the ⁸¹Br isotope).

    • Trustworthiness Check: The key validation is the relative intensity of these two peaks, which should be approximately 1:1, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This provides definitive evidence for the presence of one bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. It maps the carbon-hydrogen framework, confirming the positions of the methyl groups and the integrity of the pyrazole ring.

  • Protocol:

    • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of the exchangeable N-H proton.

    • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • Experiments: Run standard ¹H NMR, ¹³C NMR, and consider 2D experiments (like COSY and HSQC) if assignments are ambiguous.

  • Expected ¹H NMR Data (in DMSO-d₆):

    • ~13.5-14.5 ppm (singlet, 1H): This broad singlet corresponds to the N1-H of the pyrazole ring. Its chemical shift is highly dependent on concentration and temperature.

    • ~3.80 ppm (singlet, 3H): This signal is characteristic of the methyl ester (-COOCH ₃) protons.[6]

    • ~2.30 ppm (singlet, 3H): This singlet represents the protons of the methyl group attached to the pyrazole ring at C5 (-CH ₃).

  • Expected ¹³C NMR Data (in DMSO-d₆):

    • ~160 ppm: Carbonyl carbon of the ester group (C =O).

    • ~140-150 ppm: C3 and C5 carbons of the pyrazole ring.

    • ~95-105 ppm: C4 carbon bearing the bromine atom. The direct attachment of the electronegative bromine atom shifts this carbon upfield relative to other ring carbons.

    • ~52 ppm: Methyl ester carbon (-COOC H₃).

    • ~10-15 ppm: C5-methyl carbon (-C H₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Causality: FT-IR spectroscopy provides a rapid and definitive confirmation of the presence of key functional groups by detecting their characteristic vibrational frequencies.

  • Protocol:

    • Sample Preparation: No preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

    • Instrumentation: Use a standard FT-IR spectrometer.

    • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Data & Interpretation:

    • 3200-3400 cm⁻¹ (broad): N-H stretching vibration of the pyrazole ring.[6]

    • ~1720-1740 cm⁻¹ (strong, sharp): This is a critical peak corresponding to the C=O stretch of the methyl ester. Its position confirms the ester functionality.[6][7]

    • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations within the aromatic pyrazole ring.

    • ~1250 cm⁻¹ (strong): C-O stretching of the ester group.

    • ~550-650 cm⁻¹: C-Br stretching vibration.

Conclusion: A Triad of Validation

The physical and spectral characterization of this compound is a process of assembling corroborating evidence. The mass spectrum confirms the elemental formula and the presence of bromine. The FT-IR spectrum validates the existence of the core functional groups (N-H, C=O). Finally, NMR spectroscopy provides the definitive map of the molecular structure, confirming the precise arrangement of atoms. Only when the data from all three techniques are in complete agreement can the identity, structure, and purity of this valuable synthetic intermediate be considered unequivocally established.

References

In-depth Technical Guide: Structure Elucidation of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the structure elucidation of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. Despite a comprehensive search of available scientific literature and chemical databases, a complete set of experimental data for the synthesis and detailed spectroscopic characterization of this specific molecule could not be located. This document outlines the available information for structurally related compounds and provides a proposed logical workflow for the full structure elucidation of the target molecule, should a synthesis be undertaken.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The specific substitution pattern of a pyrazole ring is critical to its pharmacological profile. This compound is a distinct isomer within this class of compounds, and its precise synthesis and characterization are essential for any research and development efforts. However, publicly accessible, detailed experimental data for this particular isomer is currently limited.

This guide will summarize the available data for closely related isomers and propose a standard workflow for the complete structural determination of the title compound.

Physicochemical Properties (Predicted)

Based on the chemical structure, the following properties can be predicted for this compound:

PropertyPredicted Value
Molecular Formula C₆H₇BrN₂O₂
Molecular Weight 219.04 g/mol
SMILES CC1=NN=C(C1=C(Br)C(=O)OC)
InChI InChI=1S/C6H7BrN2O2/c1-3-4(7)5(9-8-3)6(10)11-2/h8H,1-2H3

Proposed Workflow for Structure Elucidation

A logical workflow for the definitive structure elucidation of this compound would involve synthesis followed by comprehensive spectroscopic analysis.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Start Starting Materials (e.g., 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid) Esterification Esterification (Methanol, Acid Catalyst) Start->Esterification Purification Purification (e.g., Column Chromatography) Esterification->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (EI/ESI) Purification->MS IR Infrared Spectroscopy Purification->IR UVVis UV-Vis Spectroscopy Purification->UVVis Data_Analysis Data Interpretation and Correlation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UVVis->Data_Analysis Structure_Confirmed Structure Elucidation Complete Data_Analysis->Structure_Confirmed

Caption: Logical workflow for the synthesis and structure elucidation of this compound.

Experimental Protocols for Structure Elucidation

While a specific protocol for the target molecule is unavailable, the following are generalized experimental methodologies that would be essential for its characterization.

Synthesis

A plausible synthetic route would involve the esterification of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid.

Protocol: Esterification

  • To a solution of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid in anhydrous methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spectrum is expected to show singlets for the N-H proton, the methyl protons, and the methoxy protons. The chemical shifts will be crucial in confirming the substitution pattern.

  • ¹³C NMR: The spectrum will provide information on the number of unique carbon atoms. The chemical shifts of the carbonyl carbon, the pyrazole ring carbons, and the methyl/methoxy carbons will be diagnostic.

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be vital to confirm the connectivity of protons and carbons, definitively establishing the isomeric structure.

4.2.2. Mass Spectrometry (MS)

  • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio of the molecular ion. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key feature in the mass spectrum.

4.2.3. Infrared (IR) Spectroscopy

  • The IR spectrum will show characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), the C=O stretch of the ester, and C=N/C=C stretches of the pyrazole ring.

Data Presentation (Hypothetical)

The following tables are templates for how the quantitative data for this compound would be presented upon successful synthesis and analysis.

Table 1: Hypothetical ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) / ppmMultiplicityIntegrationAssignment
tbds1HN-H
tbds3HC₅-CH₃
tbds3HOCH₃

Table 2: Hypothetical ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) / ppmAssignment
tbdC=O
tbdC₃
tbdC₄
tbdC₅
tbdC₅-CH₃
tbdOCH₃

Table 3: Hypothetical IR and MS Data

TechniqueData
IR (cm⁻¹) tbd (N-H), tbd (C=O), tbd (C=N)
HRMS (m/z) Calculated: tbd; Found: tbd

tbd - to be determined experimentally.

Conclusion

The structure elucidation of this compound requires a systematic approach involving synthesis and multi-faceted spectroscopic analysis. While direct experimental data for this specific isomer is not currently available in the public domain, the methodologies and workflow presented in this guide provide a clear pathway for its unambiguous characterization. The generation of this data is a prerequisite for its potential application in pharmaceutical and agrochemical research. Researchers who undertake the synthesis of this compound are encouraged to publish their findings to enrich the collective knowledge base.

An In-depth Technical Guide to Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct data for this specific molecule, this guide synthesizes information from closely related analogs to provide insights into its synthesis, properties, and potential biological activities.

Chemical Identity and Properties

A dedicated CAS number for this compound has not been identified in major chemical databases. However, its corresponding carboxylic acid precursor, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid , is well-documented.

Table 1: Physicochemical Properties of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

PropertyValueSource
CAS Number 82231-52-5[1][2][3]
Molecular Formula C₅H₅BrN₂O₂[1]
Molecular Weight 205.01 g/mol [1]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved through the esterification of its carboxylic acid precursor, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Esterification cluster_product Product Carboxylic_Acid 4-bromo-5-methyl-1H- pyrazole-3-carboxylic acid Reaction Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) Reflux Carboxylic_Acid->Reaction Reacts with Methyl_Ester Methyl 4-bromo-5-methyl-1H- pyrazole-3-carboxylate Reaction->Methyl_Ester Yields

Caption: Proposed synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an excess of dry methanol (e.g., 20 mL per gram of carboxylic acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Potential Biological Activity and Applications

While specific biological data for this compound is not available, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole have demonstrated a wide range of pharmacological activities.

Table 2: Reported Biological Activities of Pyrazole Derivatives

Biological ActivityDescription
Antibacterial Pyrazole derivatives have shown efficacy against various bacterial strains.[4]
Anti-inflammatory Certain pyrazole-containing compounds exhibit anti-inflammatory properties.
Anticancer The pyrazole nucleus is a component of some anticancer agents.[5]
Agrochemical These compounds are used as intermediates in the synthesis of herbicides and fungicides.[5]

Given these precedents, this compound is a promising candidate for further investigation in drug discovery and agrochemical research. The bromo and methyl substituents on the pyrazole ring offer sites for further chemical modification to develop novel derivatives with potentially enhanced biological profiles.

The broad bioactivity of pyrazole derivatives suggests they may interact with various biological pathways. For instance, their anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

SignalingPathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX_Enzymes COX Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Derivative Potential Pyrazole Derivative Action Pyrazole_Derivative->COX_Enzymes Inhibition

Caption: Hypothetical inhibition of the COX pathway by a pyrazole derivative.

Conclusion

This compound is a pyrazole derivative with significant potential for applications in research and development. While direct experimental data is limited, its synthesis can be readily achieved from its corresponding carboxylic acid. The established biological activities of the pyrazole core structure make this compound and its future derivatives valuable targets for screening in drug discovery and agrochemical development programs. Further research is warranted to fully elucidate its chemical properties and biological profile.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed, step-by-step guide for the synthesis of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The described synthetic pathway is a robust three-step process commencing with the cyclization of a β-ketoester to form the pyrazole core, followed by electrophilic bromination, and concluding with esterification. This guide includes comprehensive experimental protocols, a quantitative data summary, and a visual representation of the synthesis workflow to aid in laboratory application.

Synthesis Pathway Overview

The synthesis of this compound is strategically designed in three key stages:

  • Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate. The initial step involves the condensation reaction of ethyl 2,4-dioxovalerate with hydrazine hydrate to construct the core pyrazole ring.

  • Step 2: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. This stage introduces the bromine atom at the C4 position of the pyrazole ring through an electrophilic substitution reaction using N-bromosuccinimide (NBS).

  • Step 3: Synthesis of this compound. The final step is the conversion of the ethyl ester to the target methyl ester via acid-catalyzed esterification with methanol.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Methodology:

  • To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in a mixture of ethanol and acetic acid (100:1 v/v), hydrazine monohydrate (1.1 equivalents) is added dropwise at 0 °C with continuous stirring.

  • The reaction mixture is then allowed to warm to room temperature and stirred for an additional 15 hours.

  • Upon completion, the reaction mixture is poured into water and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Methodology:

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) is dissolved in dichloromethane in a round-bottom flask.

  • The solution is cooled to 0 °C in an ice bath.

  • N-bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise over 20 minutes while maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the mixture is poured into water and extracted twice with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 3: Synthesis of this compound

Methodology:

  • Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) is dissolved in methanol.

  • A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is carefully added to the solution.

  • The mixture is heated to reflux and the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the final product, this compound.

Quantitative Data Summary

StepReactantReagentProductSolventTemperature (°C)Time (h)Typical Yield (%)
1Ethyl 2,4-dioxovalerateHydrazine monohydrateEthyl 5-methyl-1H-pyrazole-3-carboxylateEthanol/Acetic Acid0 to RT1570-80
2Ethyl 5-methyl-1H-pyrazole-3-carboxylateN-BromosuccinimideEthyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylateDichloromethane0 to RT2-480-90
3Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylateMethanol/H₂SO₄This compoundMethanolReflux4-690-95

Note: Yields are typical and may vary depending on reaction scale and purification methods.

Synthesis Pathway Visualization

Synthesis_Pathway cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Esterification A Ethyl 2,4-dioxovalerate B Ethyl 5-methyl-1H-pyrazole-3-carboxylate A->B Hydrazine monohydrate, Ethanol/Acetic Acid, 0°C to RT C Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate B->C NBS, Dichloromethane, 0°C to RT D This compound C->D Methanol, H₂SO₄ (cat.), Reflux

Caption: Synthesis pathway for this compound.

An In-depth Technical Guide to the Starting Materials for Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the common starting materials and synthetic strategies for the preparation of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, a valuable intermediate in the fields of medicinal chemistry and agrochemical research. The document outlines key experimental protocols, presents quantitative data for critical reaction steps, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a common scaffold in a wide range of biologically active compounds. The bromo- and methyl- substituents, along with the methyl carboxylate group, provide key points for further chemical modification, making this compound a versatile building block in the synthesis of more complex molecules.

Synthetic Strategy Overview

The most prevalent and efficient method for the synthesis of the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] For the synthesis of this compound, a logical and well-documented approach involves a two-step process:

  • Formation of the Pyrazole Ring: Synthesis of the precursor, methyl 5-methyl-1H-pyrazole-3-carboxylate, via the reaction of a suitable β-ketoester with hydrazine.

  • Electrophilic Bromination: Introduction of a bromine atom at the 4-position of the pyrazole ring using a brominating agent.

An alternative route involves the synthesis of the corresponding carboxylic acid followed by esterification.

Core Starting Materials

The primary starting materials for the synthesis of this compound are:

  • Ethyl 2,4-dioxopentanoate (also known as Ethyl Acetylpyruvate): This β-ketoester provides the carbon backbone for the pyrazole ring, incorporating the methyl group at position 5 and the carboxylate group at position 3.

  • Hydrazine Hydrate (N₂H₄·H₂O): This serves as the source of the two nitrogen atoms in the pyrazole ring.

  • N-Bromosuccinimide (NBS): A common and effective reagent for the regioselective bromination of aromatic and heteroaromatic compounds.[2]

  • Methanol (CH₃OH): Used for the final esterification step if the synthesis proceeds via the carboxylic acid intermediate.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This procedure details the cyclocondensation of ethyl 2,4-dioxopentanoate with hydrazine hydrate to form the pyrazole ring.[1]

Procedure:

  • A solution of ethyl 2,4-dioxopentanoate (20 g, 126 mmol) in ethanol (400 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • The solution is cooled to 0°C using an ice bath.

  • Hydrazine hydrate (6.96 g, 139 mmol) is added dropwise to the cooled solution while maintaining the temperature at 0°C.

  • The reaction mixture is stirred at 0°C for 1 hour.

  • After the reaction is complete, the solvent is removed under reduced pressure to yield ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Quantitative Data:

ParameterValueReference
Starting MaterialEthyl 2,4-dioxopentanoate[1]
ReagentHydrazine Hydrate[1]
SolventEthanol[1]
Reaction Temperature0°C[1]
Reaction Time1 hour[1]
Yield97%[1]
Step 2: Bromination of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol describes the bromination of the pyrazole ring at the 4-position using N-bromosuccinimide (NBS).[2]

Procedure:

  • In a dry round-bottom flask, dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (2.5 mmol) in dimethylformamide (DMF) (10 mL).

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Add N-bromosuccinimide (NBS) (2.8 mmol) in small portions over a period of 20 minutes.

  • Continue stirring the reaction mixture at 0°C for an additional 30 minutes.

  • Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by partitioning between diethyl ether and water to isolate the product.

Quantitative Data:

ParameterValueReference
Starting MaterialEthyl 5-methyl-1H-pyrazole-3-carboxylate[2]
ReagentN-Bromosuccinimide (NBS)[2]
SolventDimethylformamide (DMF)[2]
Reaction Temperature0°C to Room Temperature[2]
Reaction TimeVaries (monitored by TLC)[2]
YieldNot specified, but generally high for this type of reaction.
Step 3: Esterification of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (Alternative Route)

If the synthesis proceeds through the carboxylic acid, a final esterification step is necessary. The Fischer esterification is a common method for this transformation.[3]

Procedure:

  • Dissolve 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, the excess methanol is removed under reduced pressure.

  • The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.

Quantitative Data:

ParameterValueReference
Starting Material4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid[3]
ReagentMethanol, Sulfuric Acid (catalyst)[3]
Reaction ConditionReflux[3]
YieldTypically high, but dependent on reaction conditions.

Synthetic Workflow Diagram

The following diagram illustrates the primary synthetic pathway for this compound.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Bromination SM1 Ethyl 2,4-dioxopentanoate Intermediate1 Ethyl 5-methyl-1H-pyrazole-3-carboxylate SM1->Intermediate1 Ethanol, 0°C SM2 Hydrazine Hydrate SM2->Intermediate1 Product Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate Intermediate1->Product DMF, 0°C to RT Reagent1 N-Bromosuccinimide (NBS) Reagent1->Product Note Methyl ester can be obtained by transesterification or starting with the corresponding methyl ketoester. Product->Note

Caption: Synthetic workflow for the preparation of the target molecule.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic reactions. The key starting materials, ethyl 2,4-dioxopentanoate and hydrazine hydrate, are readily available, and the subsequent bromination can be achieved with high regioselectivity using N-bromosuccinimide. This guide provides researchers and drug development professionals with the essential information to access this important synthetic intermediate. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity.

References

A Technical Guide to the Synthesis and Spectroscopic Characterization of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemical research, prized for its versatile biological activities. This five-membered heterocyclic scaffold is a key pharmacophore in a wide array of therapeutic agents, demonstrating anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties. The specific substitution pattern on the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets.

This guide focuses on a specific, yet important, member of this family: methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate . The strategic placement of a bromine atom at the C4 position provides a valuable synthetic handle for further functionalization, such as through cross-coupling reactions, while the methyl and methyl carboxylate groups at C5 and C3, respectively, influence the molecule's steric and electronic profile.

While comprehensive, publicly available spectroscopic data for this specific compound is limited, this guide will provide a detailed, experience-driven approach to its synthesis and characterization. We will leverage data from its immediate precursor, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid , and closely related analogs to predict and interpret its spectroscopic features. This approach underscores the power of deductive reasoning in chemical research, providing a robust framework for scientists working with novel or sparsely documented compounds.

Chemical Structure and Properties

The molecular structure of this compound is presented below. The numbering of the pyrazole ring starts from the nitrogen atom that is not double-bonded and proceeds towards the substituents.

Caption: Molecular structure of this compound.

Synthesis of this compound

The most direct and logical synthesis of the title compound is a two-step process starting from commercially available 5-methyl-1H-pyrazole-3-carboxylic acid. This involves an initial bromination of the pyrazole ring followed by esterification of the carboxylic acid.

G start 5-Methyl-1H-pyrazole-3-carboxylic acid step1 Bromination start->step1 intermediate 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 82231-52-5) step1->intermediate reagent1 N-Bromosuccinimide (NBS) Acetonitrile step1->reagent1 step2 Esterification intermediate->step2 product This compound step2->product reagent2 Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) step2->reagent2

Caption: Proposed two-step synthesis of the title compound.

Part 1: Synthesis of 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid (Precursor)

Rationale: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for such systems, avoiding the hazards of handling elemental bromine. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Experimental Protocol:

  • To a solution of 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid.[1]

Part 2: Esterification to this compound

Rationale: Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an excess of the alcohol in the presence of a strong acid catalyst. Sulfuric acid is a common choice for this transformation.

Experimental Protocol:

  • Suspend 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired methyl ester.

Spectroscopic Analysis (Predicted and Inferred)

The following sections detail the predicted spectroscopic data for this compound, based on the known principles of spectroscopy and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, with three main signals corresponding to the N-H proton, the methyl ester protons, and the C5-methyl protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0Broad Singlet1HN-HThe N-H proton of pyrazoles is typically deshielded and appears as a broad singlet at a high chemical shift.
~3.9Singlet3H-OCH₃The methyl protons of a methyl ester typically appear as a sharp singlet in this region.
~2.4Singlet3H-CH₃The methyl group attached to the pyrazole ring is expected to be a singlet in this upfield region.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~162C=O (ester)The carbonyl carbon of the ester is expected at this downfield chemical shift.
~145C5The carbon bearing the methyl group.
~140C3The carbon bearing the carboxylate group.
~95C4The carbon bearing the bromine atom, which will be significantly shielded by the halogen.
~52-OCH₃The carbon of the methyl ester group.
~12-CH₃The carbon of the C5-methyl group.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Frequency (cm⁻¹)Functional GroupVibration Mode
~3200-3400 (broad)N-HStretching
~2950-3000C-H (methyl)Stretching
~1720-1740C=O (ester)Stretching
~1550-1600C=N, C=C (pyrazole ring)Stretching
~1200-1300C-O (ester)Stretching
~550-650C-BrStretching
Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) is expected to show a clear molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M+ and M+2) with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Molecular Ion:

  • m/z: 218 (for ⁷⁹Br) and 220 (for ⁸¹Br)

Predicted Fragmentation Pattern:

G M [M]+• m/z 218/220 M_minus_OCH3 [M - •OCH3]+ m/z 187/189 M->M_minus_OCH3 - •OCH3 M_minus_COOCH3 [M - •COOCH3]+ m/z 159/161 M->M_minus_COOCH3 - •COOCH3

References

An In-depth Technical Guide to Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, a halogenated pyrazole derivative of significant interest in medicinal and agrochemical research. While direct experimental data for this specific ester is limited, this document extrapolates its properties from its well-characterized carboxylic acid precursor, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. This guide covers the compound's physicochemical properties, detailed synthetic protocols, and explores the broader biological activities and signaling pathways associated with the pyrazole scaffold, making it a valuable resource for professionals in drug discovery and development.

Core Quantitative Data

The properties of the target compound, this compound, are presented alongside its immediate precursor, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, for comparative analysis.

Property4-bromo-5-methyl-1H-pyrazole-3-carboxylic acidThis compound
CAS Number 82231-52-5[1][2]Not available
Molecular Formula C₅H₅BrN₂O₂[1][2]C₆H₇BrN₂O₂
Molecular Weight 205.01 g/mol [1][2]219.04 g/mol (Calculated)
Appearance White to off-white solid[3]Predicted to be a solid at room temperature
Melting Point 273-276 °C (decomposes)[3]Not available
Boiling Point 410.8 ± 45.0 °C (Predicted)[3]Not available
pKa 2.70 ± 0.10 (Predicted)[3]Not applicable

Synthetic Methodologies

The synthesis of this compound is logically approached as a two-stage process: first, the synthesis of the pyrazole core to form the carboxylic acid, followed by its esterification.

Experimental Protocol 1: Synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Materials:

  • Ethyl 2-methyl-3-oxobutanoate

  • Hydrazine hydrate

  • N-Bromosuccinimide (NBS)

  • Ethanol

  • Acetic Acid

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • Cyclization:

    • To a solution of ethyl 2-methyl-3-oxobutanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude product is ethyl 5-methyl-1H-pyrazole-3-carboxylate.

  • Bromination:

    • Dissolve the crude ethyl 5-methyl-1H-pyrazole-3-carboxylate in dichloromethane (DCM).

    • Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with saturated sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with concentrated HCl.

    • The resulting precipitate, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Experimental Protocol 2: Fischer Esterification to this compound

This standard procedure converts the carboxylic acid to its corresponding methyl ester.[4][5][6]

Materials:

  • 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup:

    • Suspend 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in an excess of anhydrous methanol, which acts as both reactant and solvent.

    • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

    • Fit the flask with a reflux condenser.

  • Esterification:

    • Heat the mixture to reflux and maintain for 6-12 hours. The reaction progress should be monitored by TLC until the starting carboxylic acid is consumed.[7]

    • After completion, allow the mixture to cool to room temperature.

  • Work-up and Purification:

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product, this compound, can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis and Biological Activity Workflows

The following diagrams illustrate the synthetic pathway to the target compound and a key signaling pathway targeted by pyrazole-based inhibitors.

G cluster_synthesis Synthesis Workflow A Ethyl 2-methyl-3-oxobutanoate + Hydrazine Hydrate B Cyclization (Reflux in EtOH/AcOH) A->B C Ethyl 5-methyl-1H-pyrazole-3-carboxylate B->C D Bromination (NBS in DCM) C->D E Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate D->E F Hydrolysis (NaOH, EtOH/H2O) E->F G 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid F->G H Fischer Esterification (MeOH, H2SO4) G->H I This compound (Target Compound) H->I

Caption: Synthetic pathway for this compound.

Biological Activity and Therapeutic Potential

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[8] Derivatives are known to exhibit a wide spectrum of biological activities.

  • Anti-inflammatory Activity: Many pyrazole-containing drugs, such as celecoxib and phenylbutazone, function as anti-inflammatory agents. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[9][10] The structural features of pyrazoles allow for selective inhibition of COX-2, an isoform induced during inflammation, which can reduce gastrointestinal side effects associated with non-selective NSAIDs.[10]

  • Antimicrobial Activity: Pyrazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[11][12] One significant mechanism of action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[13][14] This makes the pyrazole scaffold a promising starting point for the development of new antibiotics to combat resistant strains like MRSA.[14]

  • Kinase Inhibition: In oncology, pyrazole derivatives are extensively explored as kinase inhibitors.[8] Kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and apoptosis.[15] Dysregulation of these pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, is a hallmark of many cancers.[1][15] Pyrazole-based compounds can be designed to act as ATP-competitive inhibitors, blocking the kinase's activity and halting downstream signaling, thereby inducing cancer cell death.[2]

G cluster_pathway Kinase Inhibition Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt (Protein Kinase B) PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Pyrazole Pyrazole-based Kinase Inhibitor Pyrazole->Akt Inhibition

Caption: Pyrazole derivatives inhibiting the PI3K/Akt signaling pathway.

References

An In-depth Technical Guide on Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate is limited in publicly available literature. This guide provides information on its closely related precursor, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, and extrapolates the expected properties and synthesis of the target molecule. The biological context is based on the known activities of the broader pyrazole class of compounds.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms and is a common scaffold in medicinal chemistry and agrochemical research.[1][2] The specific substitution pattern of a bromo group at the 4-position, a methyl group at the 5-position, and a methyl carboxylate at the 3-position suggests its potential as a versatile intermediate for the synthesis of more complex bioactive molecules.[3]

Chemical Properties and Data

PropertyValueSource
Molecular Formula C5H5BrN2O2[4]
Molecular Weight 205.01 g/mol [4]
CAS Number 82231-52-5[4]
Appearance White to light yellow solid (predicted for the ester)[3]
Storage Conditions 0-8 °C (recommended for similar compounds)[3]

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not available. However, it can be readily prepared from its corresponding carboxylic acid, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, via standard esterification methods.

Experimental Protocol: Fischer Esterification (General Procedure)

This protocol describes a general method for the methylation of a carboxylic acid.

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid in an excess of anhydrous methanol.

  • Catalyst Addition: To this solution, add a catalytic amount (e.g., 0.1 equivalents) of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reaction: Stir the mixture at reflux for several hours (typically 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow CarboxylicAcid 4-bromo-5-methyl-1H- pyrazole-3-carboxylic acid Reaction Fischer Esterification (Reflux) CarboxylicAcid->Reaction Methanol Methanol (CH3OH) Methanol->Reaction AcidCatalyst Acid Catalyst (e.g., H2SO4) AcidCatalyst->Reaction Product Methyl 4-bromo-5-methyl-1H- pyrazole-3-carboxylate Reaction->Product

Caption: Synthesis of the target ester from its carboxylic acid precursor.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not documented. However, the pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities.

  • Pharmaceutical Development: Pyrazole derivatives have been investigated for their anti-inflammatory, analgesic, antimicrobial, antifungal, and anticancer properties.[1][2][5] The structural motifs present in the title compound make it a valuable starting material for the synthesis of novel therapeutic agents.

  • Agrochemical Research: Substituted pyrazoles are also crucial in the development of herbicides and fungicides, contributing to enhanced crop protection and yield.[3]

Given the known activities of pyrazoles, a hypothetical signaling pathway involvement could be in the inhibition of key enzymes or modulation of receptor activity. For instance, some pyrazole-containing compounds are known to be inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway.

Hypothetical Signaling Pathway Involvement

SignalingPathway ArachidonicAcid Arachidonic Acid COX_Enzyme COX Enzymes ArachidonicAcid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation PyrazoleCompound Hypothetical Pyrazole Inhibitor PyrazoleCompound->COX_Enzyme

Caption: Potential inhibitory action on the COX pathway by pyrazole compounds.

Conclusion

This compound is a halogenated pyrazole derivative with significant potential as a chemical intermediate in the fields of drug discovery and agrochemical synthesis. While direct experimental data on this specific molecule is scarce, its synthesis can be reliably achieved from its carboxylic acid precursor. The broad biological activities associated with the pyrazole core structure underscore the potential of this compound in the development of novel, biologically active agents. Further research is warranted to fully elucidate the chemical and biological properties of this specific pyrazole derivative.

References

A Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal and agricultural chemistry.[1][2] Its designation as a "privileged scaffold" is well-earned, with the versatile structure forming the core of numerous FDA-approved drugs and highly effective agrochemicals.[1][3] This guide provides a comprehensive exploration of the discovery and historical development of pyrazole carboxylate derivatives. We will trace the evolution from foundational synthetic methods to modern, highly efficient strategies, and examine the causal relationship between structural modifications and the profound biological activities that have established these compounds as indispensable tools for researchers, scientists, and drug development professionals.

The Genesis of a Scaffold: Ludwig Knorr and the Birth of Pyrazole Synthesis

The history of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[2][4][5] While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered a new class of five-membered heterocyclic compounds through the reaction of ethyl acetoacetate with phenylhydrazine.[5][6] This reaction, a cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine derivative, became formally known as the Knorr Pyrazole Synthesis .[4][5][7] This foundational method, remarkable for its simplicity and high yields, opened the door to the systematic exploration of the pyrazole chemical space.[4] The high reactivity of hydrazine combined with the formation of a stable aromatic product drives these reactions efficiently.[4]

The initial synthesis often leads to pyrazolones, which exist in tautomeric equilibrium with hydroxypyrazoles, representing the first foray into what would become a vast and varied class of compounds.[4][5]

Diagram: The Knorr Pyrazole Synthesis

G cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-ketoester) reagents + Acetic Acid (catalyst) + Heat dicarbonyl->reagents hydrazine Hydrazine Derivative hydrazine->reagents pyrazole Substituted Pyrazole / Pyrazolone reagents->pyrazole Cyclocondensation (-2 H₂O)

Caption: General schematic of the Knorr Pyrazole Synthesis.

Experimental Protocol: Classic Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This protocol is adapted from the historical synthesis of Edaravone, a pyrazolone first synthesized in 1887.[5]

Objective: To synthesize 3-methyl-1-phenyl-5-pyrazolone via the condensation of ethyl acetoacetate and phenylhydrazine.

Materials:

  • Ethyl acetoacetate (1.63 mL, 12.5 mmol)

  • Phenylhydrazine (1.25 mL, 12.5 mmol)

  • Diethyl ether

  • Round-bottomed flask (50 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Beaker

  • Ice-water bath

Procedure:

  • Reaction Setup: In a 50 mL round-bottomed flask, carefully add the ethyl acetoacetate (12.5 mmol) and slowly add the phenylhydrazine (12.5 mmol). Caution: This addition is slightly exothermic and should be performed in a fume hood.[5]

  • Reflux: Assemble a reflux condenser on the flask and heat the mixture for 60 minutes at a temperature of 135–145 °C.[5] The causality for heating is to provide the activation energy needed for the condensation and subsequent cyclization and dehydration steps.

  • Isolation: After heating, a heavy syrup will have formed. Transfer this hot syrup into a beaker and cool it thoroughly in an ice-water bath.

  • Precipitation: Add approximately 2 mL of diethyl ether to the cooled syrup and stir the mixture vigorously. The diethyl ether acts as an anti-solvent, causing the crude pyrazolone product to precipitate out of the viscous mixture.

  • Purification: Collect the powdered crude product by vacuum filtration and wash with a small amount of cold diethyl ether. The product can be further purified by recrystallization if necessary.

Diversification of the Scaffold: Regioselective Synthesis of Pyrazole Carboxylate Isomers

While the Knorr synthesis was revolutionary, a significant challenge emerged: the reaction of asymmetrical 1,3-dicarbonyls with substituted hydrazines often yields a mixture of two regioisomers, complicating purification and limiting applications.[8][9] This limitation drove the development of more sophisticated and regioselective synthetic strategies to grant precise control over the substitution pattern, particularly for the introduction of the carboxylate group at different positions on the pyrazole ring.

Synthesis of Pyrazole-3-Carboxylates

A notable method involves the one-pot cyclization of hydrazone dianions with diethyl oxalate.[8][9] This approach provides good yields (around 53%) of the desired pyrazole-3-carboxylate isomer.[8][9] Another route proceeds from 4-benzoyl-5-phenyl-2,3-furandione, which, upon reaction with a substituted hydrazone, yields a 4-benzoyl-5-phenyl-1-aryl-1H-pyrazole-3-carboxylic acid.[10]

Synthesis of Pyrazole-4-Carboxylates

The Vilsmeier-Haack reaction is a powerful tool for synthesizing pyrazole-4-carboxaldehydes, which can be subsequently oxidized to the corresponding carboxylic acids.[11][12] The reaction utilizes hydrazones of β-keto esters, which upon treatment with the Vilsmeier reagent (a mixture of phosphorus oxychloride and DMF), undergo cyclization and formylation at the 4-position.[11] More recently, efficient one-pot, three-component reactions of a phenylhydrazine, an aldehyde, and ethyl acetoacetate have been developed, offering a greener and more direct route to ethyl 1H-pyrazole-4-carboxylates.[12]

Synthesis of Pyrazole-5-Carboxylates

For the synthesis of pyrazole-5-carboxylates, 1,3-dipolar cycloaddition reactions are particularly effective.[8] A common strategy involves the reaction of ethyl diazoacetate with α-methylene carbonyl compounds, which yields the target isomers with excellent regioselectivity and in good yields.[8][9][13]

Diagram: Synthetic Pathways to Pyrazole Carboxylate Isomers

G cluster_precursors Key Precursors cluster_reagents Coreactants cluster_products Isomeric Products hydrazone Hydrazone Dianion p3c Pyrazole-3-Carboxylate hydrazone->p3c Cyclization ketoester_hydrazone β-Keto Ester Hydrazone p4c Pyrazole-4-Carboxylate ketoester_hydrazone->p4c Cyclization/ Formylation diazoacetate Ethyl Diazoacetate p5c Pyrazole-5-Carboxylate diazoacetate->p5c 1,3-Dipolar Cycloaddition dioxalate Diethyl Dioxalate dioxalate->p3c vilsmeier Vilsmeier Reagent (POCl₃, DMF) vilsmeier->p4c carbonyl α-Methylene Carbonyl Cmpd. carbonyl->p5c

Caption: Comparative overview of modern synthetic routes to pyrazole carboxylate isomers.

From Bench to Blockbuster: The Ascendance of Pyrazole Carboxylates in Medicine and Agriculture

The true value of the pyrazole carboxylate scaffold was realized upon the discovery of its profound and diverse biological activities. The tunable nature of the ring's substituents allows for fine-tuning of its physicochemical properties, making it an ideal pharmacophore for interacting with a wide range of biological targets.[1][14]

Impact on Modern Medicine

The pyrazole core is a fixture in drug discovery, leading to breakthroughs in treating inflammation, cancer, and other diseases.

Case Study 1: The Anti-Inflammatory Revolution with Celecoxib Celecoxib (Celebrex®) is a landmark drug that exemplifies the success of the pyrazole scaffold.[15] It is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[15][16] The key to its selectivity lies in the tricyclic structure, where the pyrazole ring is central.[15] The synthesis of Celecoxib follows the foundational principles of pyrazole chemistry, typically involving the condensation of a specifically designed trifluoromethyl-β-diketone with 4-sulfonamidophenyl hydrazine.[15] The development of selective COX-2 inhibitors was a major advance, offering potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[16]

Case Study 2: Targeting Cancer with Kinase Inhibitors The pyrazole ring is a privileged structure for designing potent and selective protein kinase inhibitors, which are critical in oncology.[1] Aberrant kinase activity is a hallmark of many cancers.[3][17] Numerous pyrazole derivatives have been developed that show significant inhibitory activity against various kinases, including Aurora kinases, EGFR, and HER-2, thereby inducing cell cycle arrest and apoptosis in cancer cells.[3][17]

Derivative ClassTarget Kinase(s)Reported IC₅₀ ValuesReference
Pyrazole-linked BenzimidazoleAurora A/BNot specified[3]
5-phenyl-1H-pyrazol derivativesBRAF (V600E)0.19 µM[3]
Pyrazole derivatives (Tao et al.)EGFR, HER-20.26 µM, 0.20 µM[3]
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA549 cell growth26 µM[3]
Table 1: Examples of Pyrazole Carboxylate Derivatives with Anticancer Activity.

Diagram: Mechanism of COX-2 Inhibition by Celecoxib

G AA Arachidonic Acid COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds to Prostaglandins Prostaglandins COX2->Prostaglandins Metabolizes to Celecoxib Celecoxib (Pyrazole Core) Celecoxib->COX2 Selectively Blocks Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates

Caption: Celecoxib selectively blocks the COX-2 enzyme, preventing prostaglandin synthesis.

Impact on Modern Agriculture

Pyrazole carboxylate derivatives have become indispensable in crop protection, forming the backbone of many high-performance fungicides and herbicides.[18][19]

Case Study 3: Protecting Crops with SDHI Fungicides Succinate dehydrogenase inhibitor (SDHI) fungicides are a critical class of agrochemicals that protect crops from a wide array of fungal diseases.[18][20] These compounds work by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, which blocks cellular energy production and leads to fungal death.[20] A key intermediate in the synthesis of several potent SDHI fungicides, such as Fluxapyroxad, is 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .[18][21] The high efficacy and broad-spectrum activity of SDHI fungicides have made them essential for maximizing agricultural productivity.[20]

Case Study 4: Weed Management with Advanced Herbicides In herbicide development, pyrazole carboxylates serve as crucial precursors for effective weed control agents. For example, Ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate is a vital intermediate for synthesizing Pyrazosulfuron-Ethyl , a widely used herbicide effective against broadleaf weeds and sedges, particularly in rice cultivation.[22] The precise molecular structure of these intermediates is critical for the efficacy of the final agrochemical product.[22]

Compound/Intermediate NameTypeTarget/ApplicationReference
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidFungicideIntermediate for SDHI fungicides (e.g., Fluxapyroxad)[18]
Ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylateHerbicidePrecursor for Pyrazosulfuron-Ethyl (rice cultivation)[22]
Pyrazole Carboxylate Thiazole DerivativesFungicideBotrytis cinerea, Valsa mali[21][23][24]
Table 2: Key Pyrazole Carboxylate Derivatives in Agrochemicals.

Conclusion and Future Outlook

The journey of pyrazole carboxylate derivatives from an accidental laboratory discovery to a privileged scaffold in global industries is a testament to the power of synthetic chemistry. Ludwig Knorr's initial synthesis laid a foundation that has been built upon for over a century, evolving into highly sophisticated, regioselective methods that provide access to a vast chemical space. The resulting compounds have had a transformative impact on human health and food security, leading to blockbuster anti-inflammatory drugs, targeted cancer therapies, and robust crop protection agents.

Looking ahead, the field continues to evolve. The focus is now shifting towards the development of greener, more sustainable synthetic protocols, such as one-pot multicomponent reactions and the use of novel catalysts.[2][12] Furthermore, the inherent versatility of the pyrazole carboxylate scaffold ensures its continued exploration for new therapeutic targets and agricultural challenges. As our understanding of biological systems deepens, this remarkable class of compounds will undoubtedly continue to provide solutions to some of society's most pressing challenges.

References

Theoretical Properties of Bromo-Methyl-Pyrazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-methyl-pyrazole compounds represent a versatile class of heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and materials science. The presence of a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, coupled with bromine and methyl substituents, provides a unique combination of steric and electronic properties. This guide delves into the theoretical properties of these compounds, offering a comprehensive overview of their synthesis, reactivity, structural characteristics, and biological significance. The strategic placement of the bromo- and methyl- groups allows for fine-tuning of the molecule's physicochemical properties and provides reactive handles for further chemical modifications, making them valuable building blocks in the design of novel therapeutic agents and functional materials. Pyrazole-containing drugs on the market include the anti-inflammatory celecoxib and the anticancer agent ruxolitinib, highlighting the therapeutic potential of this heterocyclic core.[1]

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of bromo-methyl-pyrazole derivatives are crucial for their identification, characterization, and application in drug design. These properties are influenced by the substitution pattern on the pyrazole ring.

Quantitative Data Summary

The following tables summarize key physicochemical and spectroscopic data for a selection of bromo-methyl-pyrazole compounds.

Table 1: Physicochemical Properties of Selected Bromo-Methyl-Pyrazole Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted pKa
4-Bromo-3-methyl-1H-pyrazoleC₄H₅BrN₂161.0077-79Not Available
3-Bromo-1-methyl-1H-pyrazoleC₄H₅BrN₂161.00LiquidNot Available
Methyl 5-bromo-1H-pyrazole-3-carboxylateC₅H₅BrN₂O₂205.01Solid7.92 ± 0.10

Table 2: Spectroscopic Data for Selected Bromo-Methyl-Pyrazole Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Absorptions (cm⁻¹)
1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole [2]7.55 (d, 2H), 7.29 (d, 2H), 6.05 (s, 1H), 2.70-2.59 (m, 4H), 1.33-1.20 (m, 6H)151.8, 147.7, 140.1, 136.3, 124.4, 119.2, 107.0, 21.6, 20.4, 15.1, 14.2Not Available
3,5-dimethyl-1-phenyl-1H-pyrazole [2]7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H)148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8Not Available
(E)-1-(4-((4-bromobenzyl)oxy)phenyl)-3-(1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one [3]9.38 (s, 1H), 8.07 (d, 2H), 8.02–7.91 (m, 2H), 7.82 (d, 1H), 7.69–7.49 (m, 10H), 7.44 (d, 2H), 7.17 (d, 2H), 5.21 (s, 2H)Not AvailableNot Available

Table 3: Crystallographic Data for Selected Bromo-Pyrazole Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
4-bromo-2-(1H-pyrazol-3-yl)phenolTriclinicC2/c16.2554.411925.923107.99[4]
3-(4-bromophenyl)-5-methyl-1H-pyrazoleOrthorhombicP2₁2₁2₁5.90709.273117.564190[5]
Dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylateMonoclinicP2₁/nNot ProvidedNot ProvidedNot ProvidedNot Provided[6]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and manipulation of bromo-methyl-pyrazole compounds. The following protocols are based on established literature methods.

Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid[7]

Method 1: Oxidation of 4-bromo-3-methylpyrazole

  • To a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.

  • Heat the mixture to 90 °C with stirring.

  • Add potassium permanganate (0.15 mol) in portions over the course of the reaction.

  • Maintain the reaction at 90 °C for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide. Wash the filter cake with water.

  • Concentrate the filtrate to approximately 30 mL under reduced pressure.

  • Cool the concentrated solution to 0 °C and adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.

Method 2: Bromination of 1H-pyrazole-3-carboxylic acid

  • In a 100 mL reaction flask, add 1H-pyrazole-3-carboxylic acid, 10 mL of water, liquid bromine, and a catalytic amount of tetrabutylammonium bromide.

  • Stir the mixture magnetically and heat to 100 °C under reflux.

  • Add potassium hydroxide solution portion-wise from the top of the condenser and continue the reaction for 4 hours.

  • After completion, cool the reaction mixture and add boiling water to dissolve the potassium bromide byproduct.

  • Separate the aqueous phase and add a 1:1 mixture of ethanol and water to the organic residue to dissolve the product.

  • Cool the solution to room temperature to allow for crystallization.

  • Filter the crystals and dry them in an oven to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.

Purification by Recrystallization[8]

Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which the bromo-methyl-pyrazole compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, methanol, water, or mixtures like ethanol/water.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The dissolved compound will crystallize out of the solution as its solubility decreases. Cooling in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals on the filter paper or in a desiccator.

Biological Activity and Signaling Pathways

Bromo-methyl-pyrazole derivatives have shown significant potential in drug discovery, exhibiting a range of biological activities, including anti-inflammatory and anticancer effects.

Anti-inflammatory Activity: COX-2 Inhibition

Many pyrazole-containing compounds, including the commercial drug celecoxib, act as selective inhibitors of cyclooxygenase-2 (COX-2).[7][8][9] COX-2 is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[7] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins catalysis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate BromoMethylPyrazole Bromo-Methyl-Pyrazole (COX-2 Inhibitor) BromoMethylPyrazole->COX2 inhibits

COX-2 Inhibition by Bromo-Methyl-Pyrazole Derivatives.
Anticancer Activity: Tubulin Polymerization Inhibition

Several pyrazole derivatives have been identified as potent anticancer agents that target the microtubule network.[2][10] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and cell shape maintenance. Compounds that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

Tubulin_Inhibition_Pathway Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision BromoMethylPyrazole Bromo-Methyl-Pyrazole (Tubulin Inhibitor) BromoMethylPyrazole->Tubulin binds to BromoMethylPyrazole->Microtubules inhibits Apoptosis Apoptosis G2M_Arrest->Apoptosis

Tubulin Polymerization Inhibition and Cell Cycle Arrest.

Computational and Theoretical Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of bromo-methyl-pyrazole compounds.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in understanding the chemical reactivity of a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. Computational studies on pyrazole derivatives have been used to correlate these electronic properties with their observed biological activities.[11][12]

Molecular Electrostatic Potential (MEP)

MEP maps are useful for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. For bromo-methyl-pyrazole derivatives, MEP maps can help to understand intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for their binding to biological targets.

Conclusion

Bromo-methyl-pyrazole compounds are a promising class of molecules with tunable theoretical properties that make them attractive for applications in drug discovery and materials science. Their synthesis is well-established, and their reactivity allows for diverse functionalization. The biological activities of these compounds, particularly as COX-2 inhibitors and tubulin polymerization inhibitors, highlight their therapeutic potential. Further exploration of their structure-activity relationships, guided by computational studies, will undoubtedly lead to the development of new and improved bromo-methyl-pyrazole-based agents with enhanced efficacy and selectivity.

References

The Indole Nucleus: A Cornerstone in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged heterocyclic motif, is a fundamental building block in the realm of organic synthesis and medicinal chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its significance.[1] This technical guide provides a comprehensive overview of the synthesis and functionalization of the indole core, offering detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in their scientific endeavors.

The Enduring Importance of the Indole Core

The indole ring system, consisting of a benzene ring fused to a pyrrole ring, is a key structural feature in numerous biologically active compounds.[2] Notable examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and the anti-inflammatory drug indomethacin.[3] The unique electronic properties of the indole nucleus, characterized by its π-excessive nature, make it a versatile substrate for a wide range of chemical transformations. This reactivity, coupled with its ability to participate in various non-covalent interactions, has cemented its role as a critical pharmacophore in drug design.[4]

De Novo Synthesis of the Indole Nucleus: A Toolkit of Classic and Modern Methods

The construction of the indole core has been a subject of intense research for over a century, leading to the development of a diverse array of synthetic methodologies. These methods can be broadly categorized into classical name reactions and modern transition-metal-catalyzed approaches.

Classical Indole Syntheses

These time-honored reactions remain staples in organic synthesis, offering reliable routes to a variety of indole derivatives.

The Fischer indole synthesis, discovered in 1883, is arguably the most well-known and widely used method for indole synthesis. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[5]

Detailed Experimental Protocol: Synthesis of 2-Phenylindole

  • Step 1: Formation of Acetophenone Phenylhydrazone: In a 50 mL round-bottom flask, acetophenone (2 g) is dissolved in ethanol (6 mL). Phenylhydrazine (1.8 g) is added dropwise with stirring, followed by the addition of 8-10 drops of glacial acetic acid. The mixture is heated at 80°C for 45 minutes. After cooling in an ice bath, the precipitated product is filtered, washed with ice-cold ethanol, and dried.[6]

  • Step 2: Cyclization: Polyphosphoric acid (4 g) is placed in a 100 mL round-bottom flask. The prepared acetophenone phenylhydrazone (1.2 g) is added, and the mixture is heated to 100-120°C for 8-10 minutes with vigorous stirring. The reaction mixture is then cooled and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford 2-phenylindole.[6]

Table 1: Selected Examples of Fischer Indole Synthesis

ArylhydrazineKetone/AldehydeCatalystConditionsProductYield (%)Reference
PhenylhydrazineAcetophenonePolyphosphoric Acid100-120°C, 10 min2-Phenylindole~85[7]
PhenylhydrazineAcetoneZinc Chloride180°C2-Methylindole55[8]
PhenylhydrazinePyruvic acidZinc ChlorideHeatIndole-2-carboxylic acid-[5]

graph Fischer_Indole_Synthesis {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", fontcolor="#5F6368"];

A[label="Arylhydrazine"]; B[label="Ketone/Aldehyde"]; C [label="Arylhydrazone"]; D [label="Ene-hydrazine\n(Tautomer)"]; E [label="[3,3]-Sigmatropic\nRearrangement Intermediate"]; F [label="Cyclized Intermediate"]; G [label="Indole"];

A -> C [label="+ H+"]; B -> C; C -> D [label="Tautomerization"]; D -> E [label="[3,3]-Sigmatropic\nRearrangement"]; E -> F [label="Cyclization\n- NH3"]; F -> G [label="Aromatization"]; }


##### 2.1.2. Madelung Indole Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. This method is particularly useful for the preparation of 2-alkylindoles.

**Detailed Experimental Protocol: Synthesis of 2-Methylindole**

In a 1-liter Claisen flask, a mixture of finely divided sodium amide (64 g) and acetyl-o-toluidine (100 g) is placed. Dry ether (approx. 50 mL) is added, and the apparatus is flushed with dry nitrogen. The flask is heated in a metal bath, and the temperature is raised to 240-260°C over 30 minutes and maintained for 10 minutes. After cooling, 95% ethanol (50 mL) and warm water (250 mL) are added. The mixture is extracted with ether, and the combined organic extracts are concentrated and distilled under reduced pressure to give 2-methylindole. The yield is typically 80-83%.

***

**Table 2: Madelung Indole Synthesis Conditions**

| Substrate | Base | Temperature (°C) | Product | Yield (%) | Reference |
| :--- | :--- | :--- | :--- | :--- | :--- |
| Acetyl-o-toluidine | Sodium Amide | 240-260 | 2-Methylindole | 80-83 | |
| N-Benzoyl-o-toluidine | Sodium Ethoxide | High | 2-Phenylindole | - | |

***




```dot
graph Madelung_Synthesis {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
  edge [fontname="Arial", fontcolor="#5F6368"];

  A[label="N-Acyl-o-toluidine"];
  B[label="Dianion Intermediate"];
  C [label="Cyclized Alkoxide"];
  D [label="Indole"];

  A -> B[label="Strong Base (e.g., NaNH2)"];
  B -> C [label="Intramolecular\nCyclization"];
  C -> D [label="Workup (H2O)"];
}

Figure 2: The reaction mechanism of the Madelung Indole Synthesis.

Other notable classical methods include the Reissert , Bischler-Möhlau , and Nenitzescu syntheses, each offering unique advantages for accessing specific indole substitution patterns. The Reissert synthesis provides a route to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate. [9][10]The Bischler-Möhlau synthesis yields 2-arylindoles from α-haloacetophenones and an excess of aniline. [11]The Nenitzescu synthesis is a valuable method for preparing 5-hydroxyindoles from benzoquinones and β-aminocrotonic esters. [4][12] Detailed Experimental Protocol: Nenitzescu Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate

In a round-bottom flask, a solution of p-benzoquinone in acetone is prepared. Ethyl 3-aminocrotonate is added, and the mixture is heated to reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by column chromatography to yield the desired 5-hydroxyindole derivative. [4]

Table 3: Nenitzescu Indole Synthesis

BenzoquinoneEnamineSolventProductYield (%)Reference
p-BenzoquinoneEthyl 3-aminocrotonateAcetoneEthyl 5-hydroxy-2-methylindole-3-carboxylate46[13]
Modern Transition-Metal-Catalyzed Indole Syntheses

The advent of transition-metal catalysis has revolutionized indole synthesis, providing milder reaction conditions and broader substrate scope.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne. This method allows for the efficient construction of 2,3-disubstituted indoles. [10][14]The regioselectivity is generally controlled by the steric bulk of the alkyne substituents. [7]

Table 4: Selected Examples of the Larock Indole Synthesis

o-HaloanilineAlkyneCatalyst SystemBaseConditionsProductYield (%)Reference
o-Iodoaniline4-OctynePd(OAc)2K2CO3DMF, 100°C2,3-Dipropylindole81[7]
o-Iodoaniline1-Phenyl-1-propynePd(OAc)2K2CO3, LiClDMF, 100°C2-Methyl-3-phenylindole78[7]
o-BromoanilineDiphenylacetylenePd(dba)2, P(t-Bu)3Cs2CO3Toluene, 100°C2,3-Diphenylindole95[6]

Larock_Indole_Synthesis cluster_cat Catalytic Cycle Pd0 Pd(0) ArPdII Ar-Pd(II)-X Pd0->ArPdII Oxidative Addition AlkyneComplex Alkyne-Pd Complex ArPdII->AlkyneComplex + Alkyne VinylPd Vinyl-Pd Intermediate AlkyneComplex->VinylPd Migratory Insertion CyclizedPd Cyclized Pd Intermediate VinylPd->CyclizedPd Intramolecular Amination CyclizedPd->Pd0 Reductive Elimination Indole Indole CyclizedPd->Indole

Figure 3: The catalytic cycle of the Larock Indole Synthesis.

The Hegedus synthesis involves the palladium(II)-mediated oxidative cyclization of o-alkenyl anilines to form indoles. For example, 2-allylaniline can be converted to 2-methylindole using this method. [15]

Functionalization of the Indole Core

The strategic modification of the pre-formed indole nucleus is a cornerstone of indole chemistry, enabling the synthesis of diverse and complex molecules.

Electrophilic Substitution Reactions

The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, which preferentially occurs at the C3 position.

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group at the C3 position of indoles using a Vilsmeier reagent, typically generated from phosphorus oxychloride and dimethylformamide (DMF). [2] Detailed Experimental Protocol: Vilsmeier-Haack Formylation of Indole

To a solution of Vilsmeier reagent (2.0 eq.) in DMF at 0°C, indole (1.0 eq.) is added. The solution is stirred for 2.5 hours at room temperature. The reaction is then quenched with 1 M NaOH solution and diluted with water. The mixture is poured into ice-cooled water and stirred for 1 hour. The resulting precipitate is collected by filtration, washed with water, and dried to give indole-3-carbaldehyde. [16]

Table 5: Vilsmeier-Haack Formylation of Indoles

Indole DerivativeReagentsTemperature (°C)Time (h)ProductYield (%)Reference
IndolePOCl₃, DMF0 to 856Indole-3-carboxaldehyde96[2]
2-MethylindolePOCl₃, DMF98-10033-Formyl-2-methylindole-[2]
IndoleVilsmeier Reagent, DMF0 to rt2.5Indole-3-carboxaldehyde77[16]

The Mannich reaction introduces an aminomethyl group at the C3 position of indoles through condensation with formaldehyde and a secondary amine.

Detailed Experimental Protocol: Synthesis of Gramine

A mixture of indole (0.0042 mol) and acetic acid (3 mL) is cooled to 5°C. Formaldehyde (0.108 mol) is added, followed by dimethylamine (0.0042 mol). The solution is heated under reflux for 3-17 hours and then stirred at room temperature for 24 hours. The reaction mixture is basified with 5% NaOH, and the resulting precipitate is recrystallized to afford gramine (3-(dimethylaminomethyl)indole). [17]

Table 6: Mannich Reaction of Indole

Secondary AmineConditionsProductYield (%)Reference
DimethylamineAcetic acid, refluxGramine-[17]
DiethylamineDioxane, 100°C3-(Diethylaminomethyl)indole-[18]

Friedel-Crafts acylation introduces an acyl group at the C3 position of indoles using an acylating agent and a Lewis acid catalyst.

Table 7: Friedel-Crafts Acylation of Indoles

Indole DerivativeAcylating AgentCatalystConditionsProductYield (%)Reference
N-MethylindoleBenzoyl chlorideDBN (15 mol%)Toluene, reflux, 4h3-Benzoyl-N-methylindole65[19]
1,2-DimethylindoleBenzoyl chlorideDBN (15 mol%)Toluene, reflux, 4h3-Benzoyl-1,2-dimethylindole88[19]
Transition-Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions have emerged as powerful tools for the functionalization of haloindoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the N-arylation of indoles, forming a C-N bond between the indole nitrogen and an aryl halide.

Table 8: Buchwald-Hartwig N-Arylation of Indoles

Indole DerivativeAryl HalideCatalyst SystemBaseConditionsProductYield (%)Reference
Indole4-BromotoluenePd(OAc)₂, P(t-Bu)₃NaOt-BuToluene, 80°C1-(4-Tolyl)indole99[19]
Indole4-IodotolueneCuI, N,N'-DimethylethylenediamineK₂CO₃Toluene, 110°C1-(4-Tolyl)indole98[20]

Buchwald_Hartwig_Amination cluster_cat Catalytic Cycle Pd0 Pd(0)L2 ArPdII Ar-Pd(II)(L2)-X Pd0->ArPdII Oxidative Addition AmineComplex [Ar-Pd(II)(L2)(Indole)]+ ArPdII->AmineComplex + Indole, Base Product N-Arylindole AmineComplex->Product Reductive Elimination ProductComplex Product-Pd(0) Complex Product->Pd0

Figure 4: The catalytic cycle of the Buchwald-Hartwig Amination.

The Sonogashira coupling enables the formation of a C-C bond between a haloindole and a terminal alkyne, while the Heck reaction couples a haloindole with an alkene. These reactions provide powerful means to introduce new carbon frameworks onto the indole scaffold. [2][21] Detailed Experimental Protocol: Sonogashira Coupling of 3-Iodoindole

To a dry Schlenk flask under an inert atmosphere, add the 3-iodoindole (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol). Add anhydrous solvent (e.g., THF, 5 mL) and an amine base (e.g., triethylamine, 3.0 mmol). Stir for 5-10 minutes at room temperature. Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) dropwise. Monitor the reaction by TLC. Upon completion, work up the reaction by diluting with an organic solvent, washing with saturated aqueous ammonium chloride, and purifying by column chromatography. [22]

Table 9: Sonogashira and Heck Couplings of Haloindoles

ReactionHaloindoleCoupling PartnerCatalyst SystemBaseConditionsProductYield (%)Reference
Sonogashira6-Bromo-1-(phenylsulfonyl)indolePhenylacetyleneNiCl₂, 1,10-phenanthroline-DMAc, 25°C6-(Phenylethynyl)-1-(phenylsulfonyl)indole-[23]
Heck2-Bromo-N-allylaniline-PdCl₂(PCy₃)₂K₂CO₃Dioxane, 120°CIndole86[24]

Conclusion

The indole nucleus continues to be a fertile ground for discovery in organic synthesis and drug development. The classical syntheses, while over a century old, remain highly relevant, and their modern counterparts, particularly those leveraging transition-metal catalysis, have opened up new avenues for the construction and functionalization of this versatile scaffold. The detailed protocols and compiled data in this guide are intended to serve as a practical resource for researchers, facilitating the design and execution of synthetic strategies toward novel indole-containing molecules with promising biological activities. As our understanding of chemical reactivity deepens and new catalytic systems are developed, the story of the indole as a premier building block in organic chemistry is sure to continue to unfold.

References

Methodological & Application

The Strategic Utility of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the demand for versatile and strategically functionalized heterocyclic scaffolds is insatiable. Among these, the pyrazole core stands out as a "privileged" structure, forming the backbone of numerous approved therapeutics. This guide delves into the nuanced applications of a particularly valuable derivative: methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate . We will explore its synthetic utility, focusing on the causality behind experimental choices and providing detailed protocols for its incorporation into advanced medicinal chemistry programs, particularly in the development of targeted cancer therapies.

The Pyrazole Scaffold: A Foundation for Bioactivity

The pyrazole ring system is a cornerstone of medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and ability to present substituents in a well-defined three-dimensional arrangement.[1][2] This allows for precise interactions with biological targets, such as the active sites of enzymes. The strategic placement of functional groups on the pyrazole ring is paramount for modulating potency, selectivity, and pharmacokinetic properties.

Our focus, this compound, is an exemplar of a well-designed building block. Its key features are:

  • A Bromo Handle for Cross-Coupling: The bromine atom at the C4 position is a versatile functional group, perfectly poised for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the facile introduction of a wide array of aryl, heteroaryl, and amino substituents, which is a cornerstone of modern lead optimization.[3]

  • An Ester for Amide Bond Formation: The methyl ester at the C3 position provides a reliable site for amide bond formation, allowing for the extension of the molecule and the introduction of pharmacophoric elements that can engage with specific residues in a target protein.

  • A Methyl Group for Modulating Properties: The C5-methyl group can influence the molecule's solubility, metabolic stability, and steric profile, offering a subtle yet powerful means of fine-tuning its drug-like properties.

Application Spotlight: Synthesis of Potent MCL-1 Inhibitors

A compelling application of this compound is its use as a key starting material in the synthesis of highly potent macrocyclic inhibitors of Myeloid Cell Leukemia-1 (MCL-1).[4] MCL-1 is a pro-survival protein of the BCL-2 family that is frequently overexpressed in various cancers, making it a high-priority target for therapeutic intervention.[4] The pyrazole core of our title compound serves as a central scaffold for the construction of these complex macrocycles, which are designed to mimic the binding of pro-apoptotic proteins to MCL-1, thereby inducing cancer cell death.

The initial step in this synthetic endeavor is the protection of the pyrazole nitrogen, a common and critical strategy in the multi-step synthesis of complex molecules. This prevents unwanted side reactions in subsequent steps.

Protocol 1: N-Protection of this compound

This protocol describes the protection of the pyrazole nitrogen with a tetrahydropyranyl (THP) group, a robust and easily removable protecting group.

Rationale: The acidic N-H proton of the pyrazole can interfere with many organometallic and basic reagents used in subsequent cross-coupling and amidation reactions. The THP group is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions, making it an ideal choice for this synthetic route.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound1232838-31-1233.043151.0
3,4-Dihydro-2H-pyran (DHP)110-87-284.126302.0
p-Toluenesulfonic acid (pTsOH)104-15-4172.2031.50.1
Dichloromethane (DCM)75-09-284.93--
Water7732-18-518.02--

Procedure:

  • To a solution of this compound (73.4 g, 315 mmol) in dichloromethane (600 mL), add 3,4-dihydro-2H-pyran (53.0 g, 630 mmol, 2.0 equiv).

  • Add p-toluenesulfonic acid (5.4 g, 31.5 mmol, 0.1 equiv) to the reaction mixture.

  • Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water (300 mL).

  • Extract the mixture with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-THP protected product.

G start Methyl 4-bromo-5-methyl- 1H-pyrazole-3-carboxylate reagents 3,4-Dihydro-2H-pyran (DHP) p-Toluenesulfonic acid (pTsOH) Dichloromethane (DCM) start->reagents product N-THP Protected Pyrazole reagents->product caption Workflow for N-protection of the pyrazole.

Core Functionalization via Cross-Coupling Reactions

With the pyrazole nitrogen protected, the C4-bromo position is activated for derivatization. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation, offering a powerful and versatile toolkit for building molecular complexity.

Protocol 2: Suzuki-Miyaura Cross-Coupling (General Procedure)

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. This is particularly useful for introducing aryl or heteroaryl moieties that can occupy specific pockets in the target protein.

Rationale: This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their esters. The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions.

Materials:

ReagentRoleTypical Equivalents
N-protected 4-bromo-pyrazole derivativeStarting Material1.0
Aryl/heteroaryl boronic acid or esterCoupling Partner1.1 - 1.5
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Catalyst0.02 - 0.1
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Activator2.0 - 3.0
Solvent (e.g., Dioxane/water, Toluene, DMF)Reaction Medium-

Procedure:

  • In a reaction vessel, combine the N-protected 4-bromo-pyrazole derivative (1.0 equiv), the aryl/heteroaryl boronic acid or ester (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

G start N-Protected 4-Bromo Pyrazole catalyst Pd Catalyst Base start->catalyst boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->catalyst product 4-Aryl/Heteroaryl Pyrazole catalyst->product caption Suzuki-Miyaura cross-coupling workflow.

Protocol 3: Buchwald-Hartwig Amination (General Procedure)

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the C4 position. These amino groups can serve as key hydrogen bond donors or acceptors in protein-ligand interactions.

Rationale: This reaction has largely replaced harsher classical methods for C-N bond formation due to its milder conditions and broader substrate scope. The choice of a sterically hindered and electron-rich phosphine ligand is critical for facilitating the catalytic cycle and achieving high yields, especially with less reactive aryl bromides.

Materials:

ReagentRoleTypical Equivalents
N-protected 4-bromo-pyrazole derivativeStarting Material1.0
Primary or secondary amineCoupling Partner1.2 - 2.0
Palladium precatalyst (e.g., Pd₂(dba)₃)Catalyst0.01 - 0.05
Phosphine ligand (e.g., XPhos, RuPhos)Ligand0.02 - 0.1
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)Activator1.5 - 3.0
Anhydrous solvent (e.g., Toluene, Dioxane)Reaction Medium-

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add the N-protected 4-bromo-pyrazole derivative (1.0 equiv), the amine (1.5 equiv), and the base (e.g., NaOtBu, 2.0 equiv).

  • Add the anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

G start N-Protected 4-Bromo Pyrazole catalyst Pd Precatalyst Phosphine Ligand Base start->catalyst amine Primary/Secondary Amine amine->catalyst product 4-Amino Pyrazole catalyst->product caption Buchwald-Hartwig amination workflow.

Conclusion: A Versatile Scaffold for Future Discovery

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of complex and highly functionalized molecules. As demonstrated by its application in the development of MCL-1 inhibitors, this pyrazole derivative is not merely a chemical curiosity but a key enabler of cutting-edge drug discovery. The protocols outlined herein provide a foundation for researchers to harness the potential of this versatile building block in their own quests for novel therapeutics.

References

Advanced Synthetic Methodologies in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless demand for increased agricultural productivity and the emergence of resistant pests and weeds necessitate the development of novel, effective, and sustainable agrochemicals. Modern synthetic chemistry offers a powerful toolkit to address these challenges, enabling the efficient and environmentally conscious production of complex active ingredients. This document provides detailed application notes and experimental protocols for four cutting-edge synthetic technologies in agrochemical synthesis: biocatalysis, continuous flow chemistry, photoredox catalysis, and transition-metal-catalyzed C-H functionalization.

Biocatalysis: Enzymatic Synthesis of Chiral Agrochemical Intermediates

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a green alternative to traditional chemical processes.[1] A prominent application is the synthesis of chiral intermediates, which is crucial for producing agrochemicals with enhanced efficacy and reduced off-target effects.

Application Note: Synthesis of (S)-m-phenoxybenzaldehyde cyanohydrin, a Key Pyrethroid Intermediate

(S)-m-phenoxybenzaldehyde cyanohydrin is a vital chiral building block for the synthesis of highly active pyrethroid insecticides. Hydroxynitrile lyase (HNL) enzymes are highly effective in catalyzing the asymmetric addition of hydrogen cyanide (HCN) to m-phenoxybenzaldehyde, yielding the desired (S)-enantiomer with high enantiomeric excess (e.e.).[2][3] This enzymatic approach avoids the use of stoichiometric chiral reagents and often results in higher purity and yield compared to conventional chemical methods.[4]

Quantitative Data: Enzymatic Synthesis of (S)-m-phenoxybenzaldehyde cyanohydrin
Enzyme SourceSubstrateSolvent SystempHTemperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (e.e., %)Reference
Hevea brasiliensis (Hnl)m-phenoxybenzaldehydeMTBE/Water5.51549899[4]
Manihot esculenta (MeHNL)m-phenoxybenzaldehydeDIPE/Water>6RT-High97[3]
Pichia pastoris (Hnl)m-phenoxybenzaldehydeCitric acid buffer4.0-4.5RT-999[4]

MTBE: Methyl tert-butyl ether; DIPE: Diisopropyl ether; RT: Room Temperature

Experimental Protocol: Enzymatic Synthesis of (S)-m-phenoxybenzaldehyde cyanohydrin

Materials:

  • m-phenoxybenzaldehyde

  • Hydroxynitrile lyase (Hnl) from Hevea brasiliensis (e.g., 850 U/mL)

  • Methyl tert-butyl ether (MTBE)

  • Hydrogen cyanide (HCN)

  • Citric acid (for pH adjustment)

  • Deionized water

  • Double-jacketed reaction vessel with a stirrer

  • Dropping funnel

  • Standard laboratory glassware and workup equipment

Procedure: [4]

  • Enzyme Solution Preparation: In a 750 mL double-jacketed reaction vessel, mix 88 mL of Hnl enzyme solution (850 U/mL) with 112 mL of deionized water. Adjust the pH to 5.5 using a 0.1% citric acid solution.

  • Substrate Addition: Dissolve 50 g (0.252 mol) of m-phenoxybenzaldehyde in 150 mL of MTBE and add it to the enzyme solution.

  • Reaction Conditions: Bring the reaction mixture to 15°C and stir at a rate sufficient to maintain an emulsion (e.g., 500 rpm).

  • HCN Addition: Slowly add 12.3 g (0.454 mol) of HCN to the reaction mixture over 30 minutes using a dropping funnel.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as thin-layer chromatography (TLC) or photometric measurement, until the starting material is consumed (typically around 4 hours).

  • Work-up and Isolation: Once the reaction is complete, stop the stirring and allow the phases to separate. The product, (S)-3-phenoxybenzaldehyde cyanohydrin, will be in the organic phase. Separate the organic layer, and if necessary, perform an extraction of the aqueous phase with MTBE. Combine the organic phases.

  • Purification: The product can be purified by removing the solvent under reduced pressure. Further purification, if required, can be achieved by column chromatography on silica gel.

Mode of Action: Pyrethroid Insecticides

Pyrethroid insecticides, synthesized from chiral intermediates like (S)-m-phenoxybenzaldehyde cyanohydrin, act as neurotoxins in insects.[5] They target voltage-gated sodium channels in the nerve cell membranes. By binding to these channels, pyrethroids prevent their closure, leading to prolonged sodium ion influx, repetitive nerve firing, and eventual paralysis and death of the insect.[5]

Pyrethroid_Mode_of_Action cluster_neuron Insect Neuron cluster_pyrethroid Pyrethroid Action Nerve_Impulse Nerve Impulse Na_Channel_Open Voltage-Gated Na+ Channel Opens Nerve_Impulse->Na_Channel_Open triggers Na_Influx Na+ Influx (Depolarization) Na_Channel_Open->Na_Influx Channel_Block Binds to open Na+ Channel Na_Channel_Open->Channel_Block Na_Channel_Close Na+ Channel Inactivates & Closes Na_Influx->Na_Channel_Close leads to Repolarization Repolarization Na_Channel_Close->Repolarization Pyrethroid Pyrethroid Insecticide Pyrethroid->Channel_Block Prolonged_Opening Prevents Channel Closure Channel_Block->Prolonged_Opening Continuous_Influx Continuous Na+ Influx Prolonged_Opening->Continuous_Influx Hyperexcitation Repetitive Firing (Hyperexcitation) Continuous_Influx->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Mode of action of pyrethroid insecticides.

Continuous Flow Chemistry: Intensified Synthesis of Herbicides

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity.[6][7][8] These features make it an ideal technology for the large-scale and sustainable production of agrochemicals.

Application Note: Synthesis of Clethodim, a Selective Herbicide

Clethodim is a post-emergence herbicide used to control annual and perennial grasses in broadleaf crops. Its synthesis involves the reaction of multiple intermediates, a process that can be streamlined and intensified using continuous flow technology. Flow chemistry allows for the safe handling of reactive intermediates and precise control of reaction conditions, leading to improved yield and reduced reaction times.

Quantitative Data: Comparison of Batch vs. Flow Synthesis (Illustrative)
ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time >10 hours<20 minutes
Yield Moderate to GoodHigh to Excellent
Safety Handling of hazardous intermediates in large quantitiesIn-situ generation and consumption of hazardous intermediates in small volumes
Process Control Difficult to control exothermsExcellent temperature and mixing control
Scalability Requires larger reactorsNumbering-up of microreactors
Experimental Protocol: Conceptual Continuous Flow Synthesis of a Clethodim Intermediate

Materials:

  • Precursor A (e.g., a thiol-containing compound)

  • Precursor B (e.g., an unsaturated aldehyde or ketone)

  • Base catalyst

  • Solvent

  • Syringe pumps

  • Microreactor or coiled tube reactor

  • T-mixers

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Reagent Preparation: Prepare separate solutions of Precursor A, Precursor B, and the base catalyst in a suitable solvent at specified concentrations.

  • System Setup: Assemble the continuous flow system consisting of syringe pumps, a T-mixer for combining the reagent streams, a microreactor or coiled tube reactor of a defined volume, and a back-pressure regulator.

  • Reaction Initiation: Set the desired flow rates for each syringe pump to achieve the target stoichiometry and residence time within the reactor. The residence time is calculated as the reactor volume divided by the total flow rate.

  • Temperature Control: If required, place the reactor in a temperature-controlled bath or use a heated/cooled reactor module to maintain the optimal reaction temperature.

  • Steady State: Allow the system to reach a steady state, typically by running the reaction for at least two to three reactor volumes, before collecting the product.

  • Product Collection: Collect the output from the reactor in a suitable collection vessel.

  • Work-up and Analysis: The collected product stream can be subjected to in-line or off-line work-up and purification. Analyze the product for yield and purity using standard techniques like HPLC or GC-MS.

Mode of Action: Clethodim and ACCase Inhibition

Clethodim is an inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase).[9] This enzyme catalyzes a critical step in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[9][10] By inhibiting ACCase, clethodim disrupts fatty acid synthesis in susceptible grasses, leading to a cessation of growth and eventual death.[9] Broadleaf plants are generally tolerant because their ACCase enzyme has a different structure that is not affected by the herbicide.[11]

ACCase_Inhibition cluster_pathway Fatty Acid Biosynthesis in Grasses cluster_inhibition Clethodim Action Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA catalyzes Inhibition Inhibition ACCase->Inhibition Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids leads to Cell_Membranes Cell Membranes & New Growth Fatty_Acids->Cell_Membranes Clethodim Clethodim Clethodim->Inhibition No_Fatty_Acids Fatty Acid Synthesis Blocked Inhibition->No_Fatty_Acids Plant_Death Cessation of Growth & Plant Death No_Fatty_Acids->Plant_Death

Mechanism of ACCase inhibition by clethodim.

Photoredox Catalysis: Light-Driven Synthesis of Novel Fungicides

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of reactive intermediates under mild conditions. This technology opens up new avenues for the synthesis of complex agrochemicals that are difficult to access through traditional thermal methods.

Application Note: Synthesis of Pyridinyl-ethyl-benzamide Fungicides

Pyridinyl-ethyl-benzamide derivatives, such as fluopyram, are an important class of succinate dehydrogenase inhibitor (SDHI) fungicides. Photoredox catalysis can be employed to construct key C-C or C-N bonds in the synthesis of these molecules, often with high functional group tolerance and improved yields.

Quantitative Data: Photoredox-Catalyzed Cross-Coupling (Illustrative)
Substrate 1Substrate 2PhotocatalystLight SourceSolventTemperature (°C)Reaction Time (h)Yield (%)
Bromo-pyridine derivativeStyrene derivativeRu(bpy)₃Cl₂Blue LEDAcetonitrileRT2475
Iodo-benzamide derivativeAlkeneEosin YGreen LEDDMSORT1882
Chloro-pyridine derivativeBoronic acidIr(ppy)₃Blue LEDDMFRT3668

bpy: 2,2'-bipyridine; ppy: 2-phenylpyridine; RT: Room Temperature

Experimental Protocol: General Procedure for Photoredox-Catalyzed C-C Coupling

Materials:

  • Aryl halide (e.g., bromo-pyridine derivative)

  • Coupling partner (e.g., alkene or boronic acid)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye)

  • Base (e.g., diisopropylethylamine - DIPEA)

  • Solvent (degassed)

  • Schlenk tube or reaction vial

  • LED light source (e.g., blue or green)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the aryl halide (1.0 eq), coupling partner (1.5 eq), photocatalyst (1-5 mol%), and a magnetic stir bar.

  • Degassing: Seal the tube and degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Add the degassed solvent and base via syringe.

  • Irradiation: Place the reaction vessel in front of the LED light source and stir vigorously. Maintain a constant temperature, often at room temperature, using a cooling fan if necessary.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. Purify the crude product by column chromatography on silica gel to obtain the desired pyridinyl-ethyl-benzamide precursor.

Mode of Action: SDHI Fungicides

Succinate dehydrogenase inhibitor (SDHI) fungicides, including pyridinyl-ethyl-benzamides, target Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain in fungi.[12][13] By binding to the ubiquinone binding site of this complex, SDHIs block the oxidation of succinate to fumarate and interrupt the flow of electrons, thereby inhibiting cellular respiration and ATP production.[12][14] This leads to the cessation of fungal growth and development.

SDHI_Mode_of_Action cluster_etc Mitochondrial Electron Transport Chain (Fungi) cluster_inhibition SDHI Action Complex_I Complex I UQ UQ Complex_I->UQ Complex_II Complex II (Succinate Dehydrogenase) Fumarate Fumarate Complex_II->Fumarate Complex_II->UQ reduces Inhibition Inhibition Complex_II->Inhibition Complex_III Complex III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II oxidizes UQH2 UQH2 UQ->UQH2 UQH2->Complex_III SDHI SDHI Fungicide SDHI->Inhibition No_e_transfer Electron Transport Blocked Inhibition->No_e_transfer No_ATP ATP Production Halted No_e_transfer->No_ATP Fungus_Death Fungal Growth Inhibited No_ATP->Fungus_Death

Mechanism of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Transition-Metal-Catalyzed C-H Functionalization: Efficient Synthesis of Complex Fungicides

Transition-metal-catalyzed C-H functionalization has emerged as a transformative strategy in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds.[15] This approach minimizes the need for pre-functionalized starting materials, leading to more atom- and step-economical synthetic routes.

Application Note: Synthesis of Benzovindiflupyr (Solatenol™), a Potent SDHI Fungicide

Benzovindiflupyr is a broad-spectrum fungicide with high efficacy against a range of plant pathogens. Its synthesis can be streamlined through the use of C-H activation strategies, such as direct arylation, to construct the key biaryl linkage in the molecule. This avoids lengthy synthetic sequences involving the preparation of organometallic reagents.

Quantitative Data: Direct C-H Arylation for Biaryl Synthesis (Illustrative)
Aryl HalideAreneCatalystLigandBaseSolventTemperature (°C)Yield (%)
4-Bromopyrazole1,3-DifluorobenzenePd(OAc)₂P(t-Bu)₃K₂CO₃Toluene11085
3-IodopyrazoleBenzenePdCl₂(dppf)-Cs₂CO₃Dioxane10078
5-ChloropyrazoleThiopheneNiCl₂(dme)PCy₃K₃PO₄DMAc12090

dppf: 1,1'-Bis(diphenylphosphino)ferrocene; dme: 1,2-dimethoxyethane; DMAc: N,N-Dimethylacetamide

Experimental Protocol: General Procedure for Palladium-Catalyzed Direct C-H Arylation

Materials:

  • Pyrazole derivative (with a C-H bond to be functionalized)

  • Aryl halide (e.g., difluorophenyl derivative)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (if required, e.g., a phosphine ligand)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (anhydrous and degassed)

  • Schlenk tube or microwave vial

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add the pyrazole derivative (1.2 eq), aryl halide (1.0 eq), palladium catalyst (2-5 mol%), ligand (if necessary), and base (2.0 eq).

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring. The reaction can be performed using conventional heating or microwave irradiation.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to afford the desired biaryl product, a key intermediate for benzovindiflupyr.[16]

Mode of Action: Demethylation Inhibitor (DMI) Fungicides (A Related Class)

While Benzovindiflupyr is an SDHI, the C-H activation methodology is also highly applicable to other fungicide classes. For instance, Demethylation Inhibitor (DMI) fungicides, which include the triazoles, are another important class of agrochemicals. They act by inhibiting the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[17][18][19] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromised cell membrane integrity, ultimately inhibiting fungal growth.[17][20]

DMI_Mode_of_Action cluster_pathway Ergosterol Biosynthesis in Fungi cluster_inhibition DMI Fungicide Action Acetyl_CoA Acetyl-CoA Lanosterol Lanosterol Acetyl_CoA->Lanosterol multiple steps C14_Demethylase C14-Demethylase Lanosterol->C14_Demethylase Intermediates Sterol Intermediates C14_Demethylase->Intermediates demethylates Inhibition Inhibition C14_Demethylase->Inhibition Ergosterol Ergosterol Intermediates->Ergosterol leads to Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane incorporates into DMI DMI Fungicide DMI->Inhibition Toxic_Sterols Toxic Sterol Accumulation Inhibition->Toxic_Sterols Membrane_Disruption Cell Membrane Disruption Toxic_Sterols->Membrane_Disruption Fungus_Death Fungal Growth Inhibited Membrane_Disruption->Fungus_Death

Mechanism of Demethylation Inhibitor (DMI) fungicides.

References

Application Notes and Protocols for N-alkylation of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Pyrazoles

N-alkylated pyrazoles are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms is a critical step in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and anti-inflammatory agents. The specific regioisomer formed during N-alkylation—substitution at the N1 or N2 position—profoundly influences the molecule's three-dimensional structure and its subsequent biological activity. Consequently, controlling the regioselectivity of this reaction is of paramount importance.

This document provides a detailed protocol for the N-alkylation of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, a versatile building block in organic synthesis. The protocol addresses the common challenge of achieving regioselectivity in the alkylation of unsymmetrically substituted pyrazoles. The regiochemical outcome of the N-alkylation of pyrazoles is influenced by a variety of factors, including the choice of base, solvent, the nature of the alkylating agent, and reaction temperature.[1][2] Steric hindrance often plays a crucial role, with alkylation favoring the less sterically hindered nitrogen atom.

Reaction Scheme

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocol: Base-Mediated N-Alkylation

This protocol details a general procedure for the N-alkylation of this compound using a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and equipment for extraction and chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous solvent (DMF or MeCN) to achieve a concentration of approximately 0.1-0.5 M.

  • Base Addition:

    • For K₂CO₃: Add anhydrous potassium carbonate (1.5-2.0 eq) to the stirred solution.

    • For NaH: Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at this temperature for 30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or heat as required (e.g., reflux in MeCN). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If NaH was used, carefully quench the excess hydride with a few drops of water or methanol at 0 °C.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 regioisomers.

Data Presentation: Summary of Reaction Conditions and Outcomes

The choice of base and solvent can significantly impact the regioselectivity and yield of the N-alkylation reaction. The following table summarizes typical conditions and expected outcomes based on literature precedents for similar pyrazole systems.[1][2]

EntryBase (eq)SolventAlkylating Agent (eq)Temperature (°C)Typical N1:N2 RatioTypical Yield (%)
1K₂CO₃ (1.5)DMFMethyl Iodide (1.1)25Mixture70-90
2NaH (1.1)DMFMethyl Iodide (1.1)0 to 25Mixture80-95
3K₂CO₃ (2.0)MeCNEthyl Bromide (1.2)RefluxMixture65-85
4NaH (1.2)MeCNBenzyl Bromide (1.0)0 to 25Mixture75-90

Note: The N1:N2 ratio is highly dependent on the specific substituents on the pyrazole ring and the nature of the alkylating agent. Sterically bulky alkylating agents tend to favor the less hindered nitrogen.

Experimental Workflow Diagram

G Experimental Workflow for N-Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start add_pyrazole Add this compound to flask start->add_pyrazole add_solvent Add anhydrous solvent (DMF or MeCN) add_pyrazole->add_solvent add_base Add base (K₂CO₃ or NaH) add_solvent->add_base add_alkylating_agent Add alkylating agent dropwise add_base->add_alkylating_agent stir_reaction Stir at appropriate temperature add_alkylating_agent->stir_reaction monitor_reaction Monitor reaction by TLC/LC-MS stir_reaction->monitor_reaction quench Quench reaction monitor_reaction->quench extract Aqueous work-up and extraction quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain purified N-alkylated products purify->end

Caption: General experimental workflow for the N-alkylation of this compound.

Conclusion

The N-alkylation of this compound is a critical transformation for the synthesis of novel compounds with potential therapeutic applications. The provided protocol offers a robust starting point for researchers. It is important to note that optimization of reaction conditions, including the choice of base, solvent, and temperature, may be necessary to achieve the desired regioselectivity and yield for specific alkylating agents. Careful analysis of the product mixture using techniques such as NMR spectroscopy is essential to determine the regiochemical outcome of the reaction.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of diverse, biologically active molecules utilizing methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate as a versatile starting material. This pyrazole derivative is a valuable building block in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents.[1] The bromine atom at the C4 position serves as a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are fundamental in modern drug discovery for forging new carbon-carbon and carbon-nitrogen bonds.

Strategic Importance in Drug Discovery

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Functionalization of the pyrazole core allows for the fine-tuning of a compound's pharmacological profile. The strategic location of the bromo, methyl, and methyl ester groups on the starting material provides multiple points for diversification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Pathways Overview

The primary strategies for derivatizing this compound involve leveraging the reactivity of the C4-bromo substituent in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties, each capable of imparting distinct biological activities.

Synthetic_Pathways cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Bioactive Scaffolds start Methyl 4-bromo-5-methyl- 1H-pyrazole-3-carboxylate suzuki Suzuki Coupling start->suzuki ArB(OH)₂ sonogashira Sonogashira Coupling start->sonogashira Terminal Alkyne buchwald Buchwald-Hartwig Amination start->buchwald Amine aryl_pyrazole 4-Aryl/Heteroaryl Pyrazoles Kinase Inhibitors, Anti-inflammatory suzuki->aryl_pyrazole alkynyl_pyrazole 4-Alkynyl Pyrazoles Synthetic Intermediates, Anticancer sonogashira->alkynyl_pyrazole amino_pyrazole 4-Amino Pyrazoles GPCR Modulators, Antimicrobial buchwald->amino_pyrazole

General synthetic strategies for the diversification of the pyrazole core.

Application Notes and Experimental Protocols

This section details the application of key synthetic methodologies for the derivatization of this compound, leading to compounds with potential therapeutic value.

Synthesis of 4-Aryl/Heteroaryl Pyrazoles via Suzuki-Miyaura Coupling: Potential Kinase Inhibitors

The introduction of aryl and heteroaryl moieties at the C4 position of the pyrazole ring is a common strategy in the development of kinase inhibitors. The planarity and hydrogen bonding capabilities of the resulting bi-heterocyclic scaffold can facilitate binding to the ATP-binding site of various kinases.

Illustrative Biological Data for 4-Aryl Pyrazole Scaffolds

The following table summarizes representative biological activities of 4-aryl pyrazole derivatives as kinase inhibitors, demonstrating the potential of this compound class.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
4-(Pyrazol-4-yl)pyridinesJNK3630[2]
4-Aryl-pyrazolo[3,4-g]isoquinolinesHaspin167[3]
Pyrazole-based inhibitorsp38 MAP Kinase-[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification r1 Combine pyrazole (1 eq), boronic acid (1.2 eq), and base (e.g., K₂CO₃, 2 eq) in a flask. r2 Add Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%). r1->r2 r3 Evacuate and backfill with inert gas (e.g., Argon). r2->r3 s1 Add degassed solvent (e.g., Dioxane/H₂O). r3->s1 s2 Heat the mixture (e.g., 90-100 °C). s1->s2 s3 Monitor reaction progress by TLC or LC-MS. s2->s3 w1 Cool to room temperature and dilute with organic solvent. s3->w1 w2 Wash with water and brine. w1->w2 w3 Dry organic layer, filter, and concentrate. w2->w3 p1 Purify by column chromatography. w3->p1 G cluster_prep Reaction Setup (Under Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification r1 To a dry flask, add the pyrazole (1 eq), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and CuI (4 mol%). r2 Add anhydrous solvent (e.g., THF or DMF) and a base (e.g., TEA or DIPEA, 3 eq). r1->r2 s1 Add the terminal alkyne (1.2 eq) dropwise. r2->s1 s2 Heat the mixture (e.g., 50-80 °C). s1->s2 s3 Monitor reaction by TLC. s2->s3 w1 Cool, dilute with organic solvent, and filter through Celite. s3->w1 w2 Wash filtrate with aq. NH₄Cl and brine. w1->w2 w3 Dry organic layer and concentrate. w2->w3 p1 Purify by column chromatography. w3->p1 G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification r1 Combine Pd precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%), ligand (if needed), and base (e.g., LHMDS, 2.2 eq). r2 Add the pyrazole (1 eq) and the amine (1.2 eq). r1->r2 s1 Add anhydrous, degassed solvent (e.g., THF or Toluene). r2->s1 s2 Heat the mixture (e.g., 80-110 °C). s1->s2 s3 Monitor reaction by TLC or LC-MS. s2->s3 w1 Cool, dilute with organic solvent, and filter. s3->w1 w2 Wash with water and brine. w1->w2 w3 Dry organic layer and concentrate. w2->w3 p1 Purify by column chromatography. w3->p1

References

Protocol for the Saponification of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate to Yield 4-bromo-5-methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed and robust experimental procedure for the hydrolysis of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. The target compound, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active molecules. The protocol described herein employs a standard base-catalyzed hydrolysis (saponification), a highly reliable and scalable method for converting esters to their corresponding carboxylic acids.[1][2][3] This guide is designed for researchers in drug discovery and process development, offering in-depth explanations for procedural choices, comprehensive safety protocols, and detailed analytical methods for product validation.

Introduction and Scientific Context

Substituted pyrazole carboxylic acids are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents. The title compound, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, provides multiple functional handles for molecular elaboration: the carboxylic acid for amide bond formation, the pyrazole ring for various coupling reactions, and the bromo substituent, which can be further functionalized.

The conversion of the methyl ester precursor to the carboxylic acid is a critical step in many synthetic routes. Base-catalyzed hydrolysis, or saponification, is the chosen method due to its high efficiency and generally irreversible nature, which drives the reaction to completion.[2] The mechanism involves a nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.[4] This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion. An acid-base reaction between the newly formed carboxylic acid and the basic methoxide rapidly forms the highly stable carboxylate salt, rendering the final step irreversible and ensuring a high yield upon subsequent acidification.[1][3]

Materials and Apparatus

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolecular Wt.Supplier ExampleNotes
This compound884504-93-2C₆H₇BrN₂O₂219.04Sigma-AldrichStarting Material
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Fisher ScientificReagent grade, pellets
Methanol (MeOH)67-56-1CH₄O32.04VWRACS grade, anhydrous
Deionized Water (H₂O)7732-18-5H₂O18.02In-house---
Hydrochloric Acid (HCl)7647-01-0HCl36.46Sigma-Aldrich2M aqueous solution
Diethyl Ether (Et₂O)60-29-7C₄H₁₀O74.12Fisher ScientificAnhydrous, for extraction
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04VWRFor drying
Laboratory Apparatus
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (125 mL)

  • Büchner funnel and filter flask

  • Vacuum source

  • pH paper or calibrated pH meter

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Vacuum oven

Experimental Procedure

This protocol is designed for a 5-gram scale synthesis and can be adjusted as needed. All operations should be performed in a well-ventilated chemical fume hood.

Reaction Setup and Saponification
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 22.8 mmol).

  • Solvent Addition: Add methanol (25 mL) and deionized water (25 mL). Stir the mixture at room temperature until the starting material is fully dissolved. Rationale: A co-solvent system of methanol and water is used to ensure the solubility of both the relatively nonpolar ester and the ionic hydroxide reagent.

  • Base Addition: Add sodium hydroxide pellets (1.82 g, 45.6 mmol, 2.0 eq) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 75-80°C) using a heating mantle. Maintain a gentle reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.

Work-up and Isolation
  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator. Rationale: Removing the organic solvent prevents the product from partitioning into the organic phase during the subsequent extraction step.

  • Extraction of Impurities: Transfer the remaining aqueous solution to a 125 mL separatory funnel. Wash the solution with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers. Rationale: This step purifies the aqueous solution containing the desired carboxylate salt from neutral organic compounds.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 2M HCl solution dropwise while stirring until the pH of the solution is approximately 2. A white precipitate of the carboxylic acid product will form. Rationale: Protonation of the sodium carboxylate salt renders it neutral and significantly less water-soluble, causing it to precipitate.[1]

  • Product Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water (2 x 15 mL) to remove any residual inorganic salts (e.g., NaCl).

  • Drying: Dry the purified product, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, in a vacuum oven at 50°C to a constant weight.

Purification (Optional)

If further purification is required, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Visualization of Experimental Workflow

The overall procedure can be visualized as a sequential process from reaction to final analysis.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_analysis Analysis dissolve 1. Dissolve Ester in MeOH/H2O add_base 2. Add NaOH dissolve->add_base reflux 3. Heat to Reflux (2-4 hours) add_base->reflux cool 4. Cool to RT reflux->cool remove_meoh 5. Remove MeOH (Rotovap) cool->remove_meoh wash 6. Wash with Et2O remove_meoh->wash acidify 7. Acidify with HCl (pH ~2) wash->acidify filtrate 8. Filter Precipitate acidify->filtrate dry 9. Dry in Vac Oven filtrate->dry analysis 10. Characterize Product (NMR, IR, MS, MP) dry->analysis

Caption: Workflow for the hydrolysis of this compound.

Characterization of Product

The identity and purity of the final product, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (C₅H₅BrN₂O₂, MW: 205.01), should be confirmed by the following analytical methods.

ParameterExpected Result
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆)δ ~13.5 (s, 1H, -COOH), 2.3 (s, 3H, -CH₃). The NH proton may be broad or not observed.
¹³C NMR (100 MHz, DMSO-d₆)δ ~162 (C=O), 145 (C), 138 (C), 105 (C-Br), 10 (-CH₃).
IR Spectroscopy (ATR)Broad O-H stretch (~2500-3300 cm⁻¹), strong C=O stretch (~1690-1710 cm⁻¹).[5][6][7]
Mass Spec. (ESI-)m/z calculated for C₅H₄BrN₂O₂⁻: 202.95, found: [M-H]⁻ at 202.9.
Yield Typically >90%

The broadness of the O-H stretching band in the IR spectrum is a classic characteristic of carboxylic acids and is attributed to strong intermolecular hydrogen bonding, which forms dimers in the solid state.[5][6]

Safety and Handling

This procedure involves hazardous materials and should be conducted with strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[8][9][10]

  • Fume Hood: All operations, especially those involving volatile organic solvents and corrosive acids/bases, must be performed inside a certified chemical fume hood.[9][11]

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Avoid creating dust. Handle with care.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[12]

  • Methanol & Diethyl Ether: Highly flammable liquids and vapors. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous acidic and basic waste should be neutralized before disposal.

Logical Flow of Aqueous Work-up

The purification process relies on the differential solubility of the species present in acidic and basic aqueous solutions.

G start Post-Reaction Mixture (Aqueous MeOH) Contains: Carboxylate Salt, Unreacted Ester, NaOH step1 Remove Methanol start->step1 step2 Aqueous Solution (Carboxylate Salt, NaOH) step1->step2 step3 Wash with Diethyl Ether step2->step3 step4a Aqueous Layer (Purified Carboxylate Salt) step3->step4a Keep step4b Organic Layer (Unreacted Ester, Impurities) -> DISCARD step3->step4b Remove step5 Add HCl (aq) to pH ~2 step4a->step5 step6 Precipitation of 4-bromo-5-methyl-1H- pyrazole-3-carboxylic acid step5->step6 end Pure Solid Product step6->end

Caption: Purification logic for isolating the carboxylic acid via acid-base extraction.

References

Application Notes and Protocols: Utilizing a Pyrazole Intermediate for the Synthesis of Crizotinib, a Potent ALK/MET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of a key pyrazole intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, in the synthesis of Crizotinib. Crizotinib is a clinically approved small-molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK) and c-Met, crucial receptor tyrosine kinases implicated in various cancers. The pyrazole moiety serves as a critical scaffold for Crizotinib, highlighting the importance of pyrazole-based intermediates in the development of targeted cancer therapies.[1][2][3]

Introduction to the Pyrazole Intermediate

The pyrazole ring is a privileged scaffold in medicinal chemistry due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. In the case of Crizotinib, the pyrazole core acts as a central linking unit, connecting the piperidine ring to the 2-aminopyridine core of the molecule. The specific intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, is a versatile building block, with the iodine atom providing a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to construct the final inhibitor.[2][4]

Experimental Protocols

This section details the synthesis of Crizotinib, starting from the preparation of the key pyrazole intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, and culminating in the final Suzuki coupling and deprotection steps to yield Crizotinib.

Protocol 1: Synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine

This robust three-step synthesis provides multi-kilogram quantities of the key pyrazole intermediate.[4]

Step 1: Nucleophilic Aromatic Substitution

A mixture of 4-chloropyridine hydrochloride and pyrazole is heated in the presence of a base to yield 4-(1H-pyrazol-1-yl)pyridine.

Step 2: Hydrogenation

The pyridine moiety of 4-(1H-pyrazol-1-yl)pyridine is reduced via catalytic hydrogenation to afford 4-(1H-pyrazol-1-yl)piperidine.

Step 3: Iodination

The pyrazole ring is iodinated at the 4-position using an iodinating agent such as N-iodosuccinimide (NIS) to yield the final intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine.[4]

Protocol 2: Synthesis of Crizotinib via Suzuki Coupling

This protocol describes the palladium-catalyzed Suzuki coupling of the pyrazole intermediate with a boronic acid derivative, followed by deprotection to yield Crizotinib.[3][5]

Step 1: Suzuki Coupling

5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine is coupled with tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate in the presence of a palladium catalyst and a base.

Step 2: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions to afford Crizotinib.[5]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and biological activity of Crizotinib.

Reaction Step Product Yield (%) Reference
Nucleophilic Aromatic Substitution4-(1H-pyrazol-1-yl)pyridineNot specified[4]
Hydrogenation4-(1H-pyrazol-1-yl)piperidineNot specified[4]
Iodination4-(4-iodo-1H-pyrazol-1-yl)piperidineNot specified[4]
Suzuki Coupling & DeprotectionCrizotinib79.36[6]
Target Kinase Cell Line IC50 (nM) Reference
ALKVarious20
c-MetVarious8.0
ALKH3122 (NSCLC)30 ± 60[7]
c-MetMKN-45 (Gastric Cancer)<200[8]
c-MetHSC58 (Gastric Cancer)<200[8]
c-Met58As1 (Gastric Cancer)<200[8]
c-Met58As9 (Gastric Cancer)<200[8]
c-MetSNU5 (Gastric Cancer)<200[8]
c-MetHs746T (Gastric Cancer)<200[8]

Visualizations

Crizotinib Synthesis Workflow

G cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 4-Chloropyridine 4-Chloropyridine Step1 Nucleophilic Aromatic Substitution 4-Chloropyridine->Step1 Pyrazole Pyrazole Pyrazole->Step1 4-(1H-pyrazol-1-yl)pyridine 4-(1H-pyrazol-1-yl)pyridine Step1->4-(1H-pyrazol-1-yl)pyridine Step2 Hydrogenation 4-(1H-pyrazol-1-yl)pyridine->Step2 4-(1H-pyrazol-1-yl)piperidine 4-(1H-pyrazol-1-yl)piperidine Step2->4-(1H-pyrazol-1-yl)piperidine Step3 Iodination 4-(1H-pyrazol-1-yl)piperidine->Step3 4-(4-iodo-1H-pyrazol-1-yl)piperidine Key Pyrazole Intermediate Step3->4-(4-iodo-1H-pyrazol-1-yl)piperidine Step4 Suzuki Coupling 4-(4-iodo-1H-pyrazol-1-yl)piperidine->Step4 Boronic_Acid_Derivative Boronic Acid Derivative Boronic_Acid_Derivative->Step4 Protected_Crizotinib Boc-Protected Crizotinib Step4->Protected_Crizotinib Step5 Deprotection Protected_Crizotinib->Step5 Crizotinib Crizotinib Step5->Crizotinib G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Cell Growth, Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation, Differentiation STAT3 STAT3 JAK->STAT3 STAT3->Transcription Gene Expression Crizotinib Crizotinib Crizotinib->ALK Inhibition

References

Methods for the Functionalization of the Pyrazole Ring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a foundational scaffold in medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals and functional materials. The strategic functionalization of this five-membered heterocycle is paramount for modulating the physicochemical and pharmacological properties of novel compounds. This document provides detailed application notes and experimental protocols for key methods employed in the functionalization of the pyrazole ring, enabling researchers to synthesize a diverse array of substituted pyrazole derivatives.

N-Functionalization of the Pyrazole Ring

N-functionalization is a primary strategy for modifying the properties of pyrazole-containing molecules. The two nitrogen atoms of the pyrazole ring offer sites for the introduction of a wide variety of substituents, influencing factors such as solubility, metabolic stability, and target binding affinity.

N-Alkylation

N-alkylation is a fundamental transformation for introducing alkyl groups onto the pyrazole nitrogen. The regioselectivity of this reaction is a key consideration, as alkylation can occur at either the N1 or N2 position, leading to distinct isomers with potentially different biological activities.

Application Notes:

Base-mediated N-alkylation is the most common approach, where a base is used to deprotonate the pyrazole nitrogen, forming a nucleophilic pyrazolate anion that subsequently reacts with an alkylating agent.[1] The choice of base, solvent, and alkylating agent can influence the regioselectivity and yield of the reaction.[1] Strong bases like sodium hydride (NaH) often favor the thermodynamically more stable N1-isomer, while weaker bases in polar aprotic solvents may lead to mixtures of isomers.[2]

Quantitative Data for N-Alkylation of Pyrazoles:

Pyrazole SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3,5-dimethyl-1H-pyrazole1-bromobutaneKOH[BMIM][BF4]802~95%[3]
Methyl 3-amino-1H-pyrazole-4-carboxylateMethyl iodideK2CO3DMFRT4-24>90%[1]
5-Hydrazinyl-4-phenyl-1H-pyrazoleBenzyl bromideNaHDMFRT2-16Not Specified[2]
4-chloropyrazolePhenethyl trichloroacetimidateCSADCERT485%[4]

Experimental Protocol: Base-Mediated N-Alkylation with an Alkyl Halide [1]

This protocol describes a general procedure for the N-alkylation of a substituted pyrazole using potassium carbonate as the base.

Materials:

  • Methyl 3-amino-1H-pyrazole-4-carboxylate

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Add potassium carbonate (1.5-2.0 eq) to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the methyl iodide (1.0-1.2 eq) dropwise to the suspension.

  • Allow the reaction to stir at room temperature for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Add Pyrazole\nand Solvent Add Pyrazole and Solvent Start->Add Pyrazole\nand Solvent Add Base Add Base Add Pyrazole\nand Solvent->Add Base Stir Stir at RT Add Base->Stir Add Alkylating\nAgent Add Alkylating Agent Stir->Add Alkylating\nAgent Reaction at\nRT Reaction at RT (4-24h) Add Alkylating\nAgent->Reaction at\nRT Monitor\n(TLC/LC-MS) Monitor Progress (TLC/LC-MS) Reaction at\nRT->Monitor\n(TLC/LC-MS) Quench with\nWater Quench with Water Monitor\n(TLC/LC-MS)->Quench with\nWater Extract with\nOrganic Solvent Extract with Organic Solvent Quench with\nWater->Extract with\nOrganic Solvent Wash & Dry Wash & Dry Organic Layer Extract with\nOrganic Solvent->Wash & Dry Concentrate Concentrate Wash & Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify End End Purify->End

Caption: General workflow for base-mediated N-alkylation of pyrazoles.

N-Arylation

The introduction of aryl groups at the pyrazole nitrogen is a key strategy in the development of pharmaceuticals and organic materials. Copper- and palladium-catalyzed cross-coupling reactions are the most prevalent methods for achieving N-arylation.

Application Notes:

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classic and widely used method. Modern protocols often employ diamine ligands to facilitate the coupling of aryl halides with pyrazoles, allowing for milder reaction conditions and broader substrate scope.[5][6] Palladium-catalyzed Buchwald-Hartwig amination also provides a powerful alternative for the N-arylation of pyrazoles.[7]

Quantitative Data for N-Arylation of Pyrazoles:

Pyrazole SubstrateAryl HalideCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1H-pyrazoleIodobenzeneCuIN,N'-dimethylethylenediamineK2CO3Toluene1102495%[5]
1H-pyrazoleIodobenzeneCuO/ABNoneKOtBuToluene1801896% (conversion)[8]
3-dimethylaminopropyloxypyrazolePhenylboronic acidCu(OAc)2PyridineCH2Cl2RT1685%[9]

Experimental Protocol: Copper-Catalyzed N-Arylation of Pyrazole [8]

This protocol describes a ligand-free, copper-catalyzed N-arylation of pyrazole with iodobenzene.

Materials:

  • 1H-Pyrazole

  • Iodobenzene

  • Copper(II) oxide on acetylene black (CuO/AB)

  • Potassium tert-butoxide (KOtBu)

  • Toluene

Procedure:

  • In a 25 mL stainless steel reactor, add CuO/AB (70 mg, 5.0 mol% with respect to the substrate concentration), iodobenzene (0.17 mL, 1.5 mmol), 1H-pyrazole (0.15 mL, 2.25 mmol), KOtBu (0.34 g, 3.0 mmol), and toluene (7.0 mL).

  • Stir the mixture for 18 h at 180 °C.

  • After the reaction, separate the nanoparticles from the solution by centrifugation.

  • Analyze the clean solution by NMR to determine the conversion to 1-phenyl-1H-pyrazole.

N_Arylation_Pathway Pyrazole Pyrazole N_Aryl_Pyrazole N-Aryl Pyrazole Pyrazole->N_Aryl_Pyrazole Arylation Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->N_Aryl_Pyrazole Catalyst Cu(I) or Pd(0) Catalyst Catalyst->N_Aryl_Pyrazole Base Base Base->N_Aryl_Pyrazole C4_Functionalization_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Pyrazole\nin Acetic Acid Dissolve Pyrazole in Acetic Acid Start->Dissolve Pyrazole\nin Acetic Acid Add Reagents\n(I2, HIO3) Add Reagents (I2, HIO3) Dissolve Pyrazole\nin Acetic Acid->Add Reagents\n(I2, HIO3) Heat to 80°C Heat to 80°C Add Reagents\n(I2, HIO3)->Heat to 80°C Cool to RT Cool to RT Heat to 80°C->Cool to RT Quench with\nNa2S2O3 Quench with Na2S2O3 Cool to RT->Quench with\nNa2S2O3 Extraction Extraction Quench with\nNa2S2O3->Extraction Wash & Dry Wash & Dry Extraction->Wash & Dry Concentrate Concentrate Wash & Dry->Concentrate Purification Purification Concentrate->Purification End End Purification->End CH_Arylation_Pathway Pyrazole Pyrazole (with C-H bond) Aryl_Pyrazole C-Aryl Pyrazole Pyrazole->Aryl_Pyrazole C-H Arylation Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Aryl_Pyrazole Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Aryl_Pyrazole Base Base Base->Aryl_Pyrazole Cross_Coupling_Types cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig Halopyrazole Halopyrazole (Pz-X) Boronic_Acid R-B(OH)2 C_Aryl_Pyrazole Pz-R (C-C bond) Halopyrazole->C_Aryl_Pyrazole Pd-catalyzed Alkyne R-C≡CH Alkynyl_Pyrazole Pz-C≡C-R (C-C bond) Halopyrazole->Alkynyl_Pyrazole Pd/Cu-catalyzed Amine R2NH Amino_Pyrazole Pz-NR2 (C-N bond) Halopyrazole->Amino_Pyrazole Pd-catalyzed Boronic_Acid->C_Aryl_Pyrazole Alkyne->Alkynyl_Pyrazole Amine->Amino_Pyrazole Cycloaddition_Pathway Dipole 1,3-Dipole (e.g., Diazoalkane) Cycloaddition [3+2] Cycloaddition Dipole->Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Cycloaddition Pyrazoline Pyrazoline Intermediate Cycloaddition->Pyrazoline Aromatization Aromatization Pyrazoline->Aromatization Pyrazole Substituted Pyrazole Aromatization->Pyrazole

References

Application Notes and Protocols for the Development of Novel Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and methodologies for the development and evaluation of novel fungicides. The included protocols offer detailed, step-by-step guidance for essential in vitro assays, while the accompanying diagrams illustrate critical fungal signaling pathways that serve as primary targets for fungicide development and the general workflow for fungicide screening.

Data Presentation: In Vitro Efficacy of Novel and Existing Fungicides

The following tables summarize the in vitro efficacy of various fungicides against key plant pathogenic fungi. This data is crucial for comparing the potency of novel compounds against existing standards and understanding their spectrum of activity.

Table 1: In Vitro Antifungal Activity of a Novel Synthetic Polymer (M451) Against Various Phytopathogenic Fungi [1][2]

Fungal Species (Phylum)EC₅₀ (µg/mL)
Fusarium graminearum (Ascomycota)66
Fusarium oxysporum (Ascomycota)145
Alternaria alternata (Ascomycota)34
Botrytis cinerea (Ascomycota)52
Phytophthora infestans (Oomycota)58
Rhizoctonia solani (Basidiomycota)53

Table 2: Comparative Efficacy (EC₅₀) of Various Fungicides Against Botrytis cinerea [3]

FungicideChemical ClassEC₅₀ (µg/mL)
FludioxonilPhenylpyrrole< 0.10
TebuconazoleTriazole0.30
IprodioneDicarboximide0.40
BoscalidAnilide0.70
FenpyrazamineAminopyrazolinone0.90
PyrimethanilAnilinopyrimidine50.00

Key Fungal Signaling Pathways as Fungicide Targets

Understanding the fundamental biological processes in fungi is critical for the rational design of novel fungicides. The following diagrams illustrate key signaling pathways that are often targeted for antifungal intervention.

experimental_workflow Experimental Workflow for Novel Fungicide Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo & Safety Evaluation Primary_Screening Primary Screening (e.g., Agar-based assays) Dose_Response Dose-Response Assays (MIC/EC₅₀ Determination) Primary_Screening->Dose_Response Active Compounds Spore_Germination Spore Germination Inhibition Assays Dose_Response->Spore_Germination Target_Pathway_ID Target Pathway Identification (e.g., Ergosterol biosynthesis, Cell Wall Integrity) Spore_Germination->Target_Pathway_ID Promising Candidates Biochemical_Assays Biochemical Assays (Enzyme Inhibition) Target_Pathway_ID->Biochemical_Assays Plant_Efficacy Greenhouse/Field Trials on Infected Plants Biochemical_Assays->Plant_Efficacy Validated Mechanism Cytotoxicity_Assay Cytotoxicity Assays (Mammalian Cell Lines) Plant_Efficacy->Cytotoxicity_Assay

General workflow for the discovery and validation of novel fungicides.

ergosterol_biosynthesis_pathway Ergosterol Biosynthesis Pathway and Fungicide Targets cluster_targets Fungicide Targets Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol C14_Demethylase 14α-demethylase (CYP51) Lanosterol->C14_Demethylase C14_Reductase_Isomerase C14-reductase & C8,7-isomerase Lanosterol->C14_Reductase_Isomerase Allylamines Allylamines Squalene_Epoxidase->Allylamines Inhibited by Azoles Azoles C14_Demethylase->Azoles Inhibited by Morpholines Morpholines C14_Reductase_Isomerase->Morpholines Inhibited by

Key enzymatic steps in the ergosterol biosynthesis pathway targeted by major classes of fungicides.

cell_wall_integrity_pathway Fungal Cell Wall Integrity (CWI) Pathway cluster_target Potential Fungicide Target Cell_Wall_Stress Cell Wall Stress (e.g., Fungicide action) Sensors Cell Surface Sensors (Wsc1, Mid2) Cell_Wall_Stress->Sensors Rho1_GTPase Rho1-GTPase Sensors->Rho1_GTPase PKC1 Protein Kinase C (PKC1) Rho1_GTPase->PKC1 MAPK_Cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Slt2/Mpk1) PKC1->MAPK_Cascade Transcription_Factors Transcription Factors (Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Cell_Wall_Repair Cell Wall Repair & Synthesis (Chitin, Glucan synthesis) Transcription_Factors->Cell_Wall_Repair Glucan_Synthase β(1,3)-glucan synthase Cell_Wall_Repair->Glucan_Synthase Targeted by Echinocandins

The Cell Wall Integrity (CWI) signaling pathway, a key response mechanism to cell wall damage.

hog_pathway High Osmolarity Glycerol (HOG) Pathway cluster_fungicide_action Fungicide Action Osmotic_Stress Osmotic/Oxidative Stress HK Histidine Kinases (HK) Osmotic_Stress->HK Phosphorelay Phosphorelay System (Ypd1, Ssk1) HK->Phosphorelay MAPKKK MAPKKK (Ssk2/Ssk22) Phosphorelay->MAPKKK MAPKK MAPKK (Pbs2) MAPKKK->MAPKK MAPK MAPK (Hog1) MAPKK->MAPK Glycerol_Production Glycerol Production & Stress Response Gene Expression MAPK->Glycerol_Production Fludioxonil Phenylpyrroles (e.g., Fludioxonil) Fludioxonil->HK Hyperactivates

The High Osmolarity Glycerol (HOG) pathway, which can be hyperactivated by certain fungicides.

Experimental Protocols

The following are detailed protocols for fundamental in vitro assays used to characterize the antifungal activity of novel compounds.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is used to determine the minimum concentration of a fungicide that inhibits the visible growth of a fungus in a liquid medium.[4][5][6]

1. Materials:

  • Test fungicide stock solution of known concentration.

  • 96-well, flat-bottom sterile microtiter plates.

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Fungal isolates (e.g., Candida albicans, Botrytis cinerea).

  • Sabouraud Dextrose Agar (SDA) plates.

  • Sterile saline (0.85% NaCl).

  • 0.5 McFarland standard.

  • Spectrophotometer or nephelometer.

  • Multichannel pipette.

  • Incubator (35°C).

2. Inoculum Preparation:

  • Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure a pure and viable culture.

  • From a fresh culture, pick several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[7]

  • Perform a 1:1000 dilution of this suspension in RPMI-1640 medium to achieve the final inoculum concentration of 1-5 x 10³ CFU/mL.[7]

3. Plate Preparation and Inoculation:

  • Prepare a two-fold serial dilution of the test fungicide in RPMI-1640 medium directly in the microtiter plate. The final volume in each well should be 100 µL. The concentration range should be broad enough to determine the MIC (e.g., 0.015 to 16 µg/mL).

  • Include a growth control well (100 µL of drug-free RPMI-1640) and a sterility control well (100 µL of uninoculated, drug-free RPMI-1640).

  • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). This brings the total volume to 200 µL and dilutes the fungicide to its final test concentration.

4. Incubation and Reading:

  • Seal the plates and incubate at 35°C for 24-48 hours (up to 72 hours for slower-growing species).

  • Determine the MIC by visual inspection or using a microplate reader. The MIC is the lowest concentration of the fungicide that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[7]

Protocol 2: Agar Dilution Method for Mycelial Growth Inhibition (EC₅₀)

This method is used to determine the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50% (EC₅₀) on a solid medium.

1. Materials:

  • Test fungicide stock solution.

  • Potato Dextrose Agar (PDA) or other suitable agar medium.

  • Sterile Petri dishes (9 cm).

  • Fungal isolates.

  • Sterile cork borer (5 mm diameter).

  • Incubator.

2. Procedure:

  • Autoclave the PDA medium. Allow it to cool to approximately 45-50°C.

  • Add the appropriate volume of the fungicide stock solution to the molten agar to achieve the desired final concentrations. Mix thoroughly but gently to avoid bubbles.

  • Pour the fungicide-amended agar into sterile Petri dishes and allow them to solidify. Include control plates with no fungicide.

  • From the edge of an actively growing fungal culture on an agar plate, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of the fungicide-amended and control plates.

  • Incubate the plates at the optimal temperature for the specific fungus until the mycelial growth in the control plate has reached the edge of the dish.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Protocol 3: Spore Germination Inhibition Assay

This assay evaluates the effect of a fungicide on the germination of fungal spores.[8][9]

1. Materials:

  • Test fungicide stock solution.

  • Fungal spore suspension of known concentration.

  • Sterile water or a suitable germination buffer.

  • Microscope slides or 96-well plates.

  • Humid chamber.

  • Microscope.

2. Procedure:

  • Prepare a series of dilutions of the test fungicide.

  • Mix the fungal spore suspension with each fungicide dilution to achieve the final desired concentrations of both spores and fungicide.

  • Pipette a small volume (e.g., 20 µL) of each mixture onto a microscope slide or into the wells of a 96-well plate.

  • Include a control with spores in the absence of the fungicide.

  • Place the slides or plates in a humid chamber to prevent drying and incubate at the optimal temperature for spore germination for a sufficient time (e.g., 6-24 hours).

  • After incubation, observe a minimum of 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculate the percentage of spore germination for each treatment and the control.

  • Determine the percentage of inhibition of spore germination for each fungicide concentration relative to the control.

  • The EC₅₀ for spore germination inhibition can be calculated as described in Protocol 2.

References

Application Notes and Protocols for the Derivatization of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate is a versatile starting material for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. The bromine atom at the C4 position allows for various cross-coupling reactions to introduce a wide range of substituents, enabling the exploration of the chemical space around the pyrazole core. This document provides detailed application notes and protocols for the derivatization of this scaffold, with a focus on the synthesis of potential kinase inhibitors, a class of therapeutic agents where pyrazole-containing molecules have shown significant promise.[2][3][4][5][6][7]

Note on Isomer: The protocols described herein are for this compound. A commercially available regioisomer, methyl 5-bromo-3-methyl-1H-pyrazole-4-carboxylate, can also be utilized with similar synthetic strategies, although the SAR outcomes may differ.

Application Note 1: Development of Kinase Inhibitors

Background:

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrazole scaffold has been successfully employed in the design of inhibitors for various kinases, such as p38 MAP kinase, Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).[3][4][5][6] The derivatization of this compound at the C4 position can be strategically utilized to probe the ATP-binding site of these kinases, aiming to discover novel and potent inhibitors.

Workflow for SAR Studies:

The general workflow for an SAR study using the target pyrazole scaffold involves a systematic multi-step process. This begins with the synthesis of a focused library of derivatives, followed by biological screening and data analysis to establish a relationship between the chemical structure and biological activity.

SAR_Workflow Start Methyl 4-bromo-5-methyl- 1H-pyrazole-3-carboxylate Derivatization Derivatization via Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Derivatization Library Focused Compound Library Derivatization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Library Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt End Candidate Drug Lead_Opt->End

Caption: A logical workflow for SAR studies.

Signaling Pathway Example: JAK/STAT Pathway

The JAK/STAT signaling pathway is a critical target in the treatment of various cancers and inflammatory diseases.[4][6] Pyrazole-based inhibitors have been shown to effectively target JAKs.[4][6][8] The derivatization of the pyrazole core can lead to compounds that modulate this pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer Gene Gene Transcription STAT_dimer->Gene Translocation STAT->STAT_dimer Dimerization Cytokine Cytokine Cytokine->CytokineReceptor Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl Derivatives

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-methyl-1H-pyrazole-3-carboxylate derivative.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino Derivatives

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cs₂CO₃ (1.5 equivalents)

  • Toluene

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add toluene (5 mL) followed by the amine (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5-methyl-1H-pyrazole-3-carboxylate derivative.

Data Presentation: SAR of Pyrazole-based Kinase Inhibitors

The following tables summarize representative SAR data for pyrazole derivatives as kinase inhibitors, demonstrating the impact of substitutions on biological activity.

Table 1: SAR of Pyrazole-based p38 MAP Kinase Inhibitors

CompoundIC₅₀ (nM)
1a HPhenyl>10000
1b H4-Fluorophenyl250
1c H4-Chlorophenyl100
1d CH₃4-Chlorophenyl50

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.

Table 2: SAR of 4-Amino-pyrazole Derivatives as JAK Inhibitors

CompoundR (at C4-amino)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
2a Phenyl15.610.225.8
2b 4-Methylphenyl10.18.518.3
2c 4-Fluorophenyl5.23.17.9
2d 4-Chlorophenyl3.42.23.5

Data adapted from published studies on similar 4-amino-pyrazole scaffolds for illustrative purposes.[4]

Table 3: SAR of Pyrazole Derivatives as CDK2 Inhibitors

CompoundR (at C4)CDK2 IC₅₀ (µM)
3a Phenyl5.6
3b 4-Hydroxyphenyl2.1
3c 4-Methoxyphenyl3.8
3d 4-Aminophenyl1.5

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[3][5]

References

Application Notes and Protocols: One-Pot Synthesis of Pyrazolo[3,4-c]pyrazoles from Pyrazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-c]pyrazole Scaffold

The pyrazolo[3,4-c]pyrazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a fused bicyclic system, it exhibits a rigid conformational structure, enabling specific and high-affinity interactions with biological targets. Compounds incorporating this moiety have demonstrated a wide spectrum of pharmacological activities, including but not limited to anti-inflammatory, antimicrobial, and antitumor properties. The development of efficient and scalable synthetic routes to access this core structure is therefore of paramount importance for the exploration of new chemical space and the generation of novel therapeutic agents.[1][2][3][4][5][6] This guide provides a detailed protocol for a one-pot, multi-component approach to the synthesis of substituted pyrazolo[3,4-c]pyrazoles, emphasizing the underlying chemical principles and practical considerations for successful execution.

Synthetic Strategy: A Multi-Component Approach

The synthesis of the pyrazolo[3,4-c]pyrazole core can be efficiently achieved through a one-pot, three-component reaction. This strategy involves the condensation of an arylglyoxal monohydrate, a 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and hydrazine hydrate. The use of a base-organocatalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), facilitates the reaction cascade, leading to the formation of the desired fused heterocyclic system in a single synthetic operation.[7] This approach is advantageous as it minimizes purification steps, reduces waste, and improves overall efficiency, aligning with the principles of green chemistry.

Reaction Workflow Diagram

workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A Arylglyoxal Monohydrate G One-Pot Reaction Vessel A->G B 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one B->G C Hydrazine Hydrate C->G D DABCO (Catalyst) D->G E Solvent (e.g., Ethanol) E->G F Reflux F->G H Pyrazolo[3,4-c]pyridazine Derivative G->H Reaction Cascade

Caption: One-pot synthesis workflow for pyrazolo[3,4-c]pyridazine derivatives.

Mechanistic Insights: The Role of Key Reagents

The one-pot synthesis of pyrazolo[3,4-c]pyridazines proceeds through a cascade of reactions, initiated by the base-catalyzed condensation of the starting materials.[7]

  • Initial Condensation: The reaction is believed to commence with the Knoevenagel-type condensation between the arylglyoxal and the active methylene group of the pyrazolone. The basic nature of DABCO facilitates the deprotonation of the pyrazolone, generating a nucleophilic enolate that attacks the aldehyde carbonyl of the arylglyoxal.

  • Hydrazone Formation: Subsequently, hydrazine hydrate reacts with the remaining carbonyl group of the arylglyoxal moiety to form a hydrazone intermediate.

  • Intramolecular Cyclization and Dehydration: The newly formed hydrazone then undergoes an intramolecular nucleophilic attack on the pyrazolone carbonyl group, leading to a cyclic intermediate. This intermediate subsequently dehydrates to yield the aromatic pyrazolo[3,4-c]pyridazine ring system.

The choice of DABCO as a catalyst is crucial. Its non-nucleophilic basicity promotes the initial condensation without interfering with the subsequent steps of the reaction cascade. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions.

Experimental Protocol: Synthesis of 5-Aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol Derivatives

This protocol is adapted from a reported one-pot, three-component synthesis of pyrazolo[3,4-c]pyridazine derivatives.[7]

Materials and Reagents
  • Arylglyoxal monohydrates (1.0 mmol)

  • 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (15 mol%)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the arylglyoxal monohydrate (1.0 mmol), 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 mmol), and DABCO (0.15 mmol).

  • Solvent Addition: Add ethanol (10 mL) to the flask.

  • Addition of Hydrazine: To the resulting suspension, add hydrazine hydrate (1.2 mmol) dropwise at room temperature with continuous stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Reaction Completion and Workup: Upon completion of the reaction (typically after 2-4 hours, as indicated by TLC), allow the mixture to cool to room temperature.

  • Isolation of Product: The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure pyrazolo[3,4-c]pyridazine derivative.

Data Presentation: Representative Yields
EntryAryl Group (Ar)ProductYield (%)
1Phenyl5-Phenyl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol85
24-Chlorophenyl5-(4-Chlorophenyl)-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol88
34-Methoxyphenyl5-(4-Methoxyphenyl)-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol90
44-Nitrophenyl5-(4-Nitrophenyl)-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol82

Yields are based on the reported literature and may vary depending on experimental conditions.[7]

Troubleshooting and Considerations

  • Low Yields: Incomplete reaction can be a cause of low yields. Ensure the reaction is monitored by TLC until the starting materials are consumed. The purity of the reagents, especially the arylglyoxal monohydrates, is also critical.

  • Side Product Formation: The formation of side products may occur if the reaction temperature is too high or if the reaction is allowed to proceed for an extended period. Careful monitoring and optimization of the reaction time are recommended.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography may be necessary for purification. A solvent system of ethyl acetate and hexane is often a good starting point for the purification of such heterocyclic compounds.

Conclusion

The one-pot synthesis of pyrazolo[3,4-c]pyrazole and its analogues from readily available pyrazole precursors represents an efficient and atom-economical approach to this important class of heterocyclic compounds. The protocol described herein provides a robust and reproducible method for accessing these scaffolds, which are of significant interest in the field of drug development. The simplicity of the procedure, coupled with the high yields, makes it an attractive method for both academic research and industrial applications.

References

Application Note & Protocol: Strategic Synthesis of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of anti-inflammatory agents. We will delve into the core principles of designing and executing synthetic pathways for potent anti-inflammatory compounds, with a focus on non-steroidal anti-inflammatory drugs (NSAIDs). The protocols detailed herein are grounded in established chemical principles and validated methodologies, offering a robust framework for both academic research and industrial drug discovery.

Introduction: The Inflammatory Cascade and Molecular Targets

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation can lead to various diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. The inflammatory process is mediated by a variety of signaling molecules, with prostaglandins playing a central role.

Prostaglandins are lipid compounds that are synthesized via the cyclooxygenase (COX) pathway. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a key therapeutic strategy for the development of anti-inflammatory drugs with an improved safety profile compared to non-selective NSAIDs that inhibit both COX-1 and COX-2.

cluster_0 Cell Membrane cluster_1 Cytosol Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_E Prostaglandins E2 Prostaglandins_H->Prostaglandins_E Thromboxane Thromboxane A2 Prostaglandins_H->Thromboxane Inflammation\nPain, Fever Inflammation Pain, Fever Prostaglandins_E->Inflammation\nPain, Fever Platelet Aggregation\nVasoconstriction Platelet Aggregation Vasoconstriction Thromboxane->Platelet Aggregation\nVasoconstriction

Figure 1: Simplified schematic of the cyclooxygenase (COX) pathway.

Synthetic Strategies for a Selective COX-2 Inhibitor: Celecoxib

Celecoxib is a selective COX-2 inhibitor that is widely used for the treatment of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other conditions. The synthesis of celecoxib provides an excellent case study for the application of modern organic synthesis principles in drug development. The core structure of celecoxib features a pyrazole ring substituted with a trifluoromethyl group, a sulfonamide moiety, and two aryl groups.

The most common synthetic route to celecoxib involves a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This approach is highly efficient and allows for the introduction of the key structural features of the molecule in a controlled manner.

cluster_0 Retrosynthetic Analysis Celecoxib Celecoxib Pyrazole Pyrazole Core Celecoxib->Pyrazole Dicarbonyl 1,3-Dicarbonyl Precursor Pyrazole->Dicarbonyl Hydrazine Hydrazine Precursor Pyrazole->Hydrazine

Figure 2: Retrosynthetic analysis of Celecoxib.

Detailed Protocol: Synthesis of Celecoxib

This protocol outlines the synthesis of celecoxib via a multi-step process, starting from commercially available starting materials.

Materials and Reagents
ReagentSupplierGrade
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dioneSigma-Aldrich98%
4-Hydrazinobenzenesulfonamide hydrochlorideAlfa Aesar99%
EthanolFisher ScientificAnhydrous, 200 proof
Glacial Acetic AcidVWR ChemicalsACS Grade
Diethyl EtherSigma-AldrichAnhydrous
Sodium BicarbonateEMD MilliporeACS Grade
Anhydrous Magnesium SulfateAcros Organics99.5%
Step-by-Step Synthesis

Step 1: Condensation Reaction

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (10.0 g, 40.6 mmol) and ethanol (100 mL).

  • Stir the mixture until the dione is completely dissolved.

  • Add 4-hydrazinobenzenesulfonamide hydrochloride (9.1 g, 40.6 mmol) to the solution.

  • Add glacial acetic acid (2.5 mL) as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

Step 2: Isolation and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add the reaction mixture to 500 mL of ice-cold water with vigorous stirring.

  • A white precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water (3 x 50 mL).

  • Recrystallize the crude product from a mixture of ethanol and water to afford pure celecoxib as a white crystalline solid.

Step 3: Characterization

The identity and purity of the synthesized celecoxib should be confirmed by a combination of analytical techniques:

  • Melting Point: The melting point should be in the range of 162-164 °C.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The synthesis of celecoxib serves as a practical example of the strategic design and execution of a synthetic route to a potent and selective anti-inflammatory agent. The principles and protocols outlined in this application note can be adapted and applied to the synthesis of other anti-inflammatory compounds, providing a solid foundation for researchers and professionals in the field of drug discovery and development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and efficient strategy involves a two-step process. First, the synthesis of the precursor, methyl 5-methyl-1H-pyrazole-3-carboxylate, is achieved through the esterification of 5-methyl-1H-pyrazole-3-carboxylic acid. The carboxylic acid precursor can be synthesized by the oxidation of 3,5-dimethylpyrazole.[1] The second step is the regioselective bromination of the pyrazole ring at the 4-position using an electrophilic brominating agent like N-Bromosuccinimide (NBS).

Q2: What are the critical parameters affecting the yield of the bromination step?

The critical parameters influencing the bromination yield include the choice of brominating agent, stoichiometry of reactants, reaction temperature, solvent, and reaction time. Careful control of these factors is essential to maximize the formation of the desired mono-brominated product and minimize side reactions.

Q3: What are the common side products in this synthesis, and how can they be minimized?

The most prevalent side product is the di-brominated pyrazole derivative.[2] Over-bromination can be minimized by carefully controlling the stoichiometry of the brominating agent, typically using slightly more than one equivalent of N-Bromosuccinimide (NBS). Another potential side reaction is N-bromination, although C-bromination at the electron-rich 4-position of the pyrazole ring is generally favored. Maintaining a neutral or slightly acidic reaction medium can help suppress N-bromination.

Q4: How can I purify the final product, this compound?

Purification is typically achieved through column chromatography on silica gel or recrystallization.[2] The choice of solvent system for chromatography or recrystallization will depend on the specific impurities present in the crude product. A mixture of ethyl acetate and hexane is often a good starting point for column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Issue 1: Low or No Yield of the Desired Product
Possible Cause Troubleshooting Steps
Poor quality of starting materials - Ensure the purity of methyl 5-methyl-1H-pyrazole-3-carboxylate and the brominating agent (e.g., NBS). Impurities in the starting material can lead to competing side reactions. - Recrystallize or purify the starting pyrazole ester if necessary. - Use freshly opened or properly stored NBS, as it can decompose over time.
Suboptimal reaction conditions - Temperature: The reaction temperature for bromination with NBS is often critical. Running the reaction at too low a temperature may result in a sluggish or incomplete reaction, while too high a temperature can lead to the formation of side products. Start with room temperature and adjust as needed based on reaction monitoring. - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while excessive time can increase the formation of byproducts.
Incorrect stoichiometry of reagents - Carefully measure and control the molar ratio of the pyrazole substrate to the brominating agent. An excess of the brominating agent can lead to di-bromination. A slight excess (1.05-1.1 equivalents) of NBS is often optimal for mono-bromination.
Ineffective brominating agent - While NBS is commonly used, other brominating agents such as bromine in acetic acid can be employed. However, NBS is generally preferred for its milder nature and higher selectivity. If NBS fails, consider alternative reagents, but be aware that they may require different reaction conditions.
Issue 2: Formation of a Significant Amount of Di-brominated Product
Possible Cause Troubleshooting Steps
Excess of brominating agent - The primary cause of di-bromination is an excess of the brominating agent. Reduce the amount of NBS to near stoichiometric (1.0 to 1.05 equivalents) relative to the pyrazole substrate.
Prolonged reaction time - Even with the correct stoichiometry, extended reaction times can lead to the slow formation of the di-brominated product. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed and the desired mono-brominated product is maximized.
High reaction temperature - Elevated temperatures can increase the rate of the second bromination. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity for the mono-brominated product.
Issue 3: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Steps
Co-elution of product and impurities during chromatography - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. - If co-elution persists, consider using a different stationary phase or an alternative purification technique like preparative HPLC.
Product oiling out during recrystallization - Choose an appropriate solvent or solvent mixture for recrystallization. The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures. - If the product oils out, try using a more non-polar solvent system or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Presence of acidic impurities - Wash the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the work-up to remove any acidic byproducts, such as succinimide from the NBS reaction.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid[1]
  • Dissolve 3,5-dimethyl-1H-pyrazole (0.818 mol) in 700 mL of water heated to 70 °C.

  • Slowly add potassium permanganate (3.271 mol) while maintaining the temperature below 90 °C.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Wash the precipitate with distilled water.

  • Acidify the filtrate to a pH of 2 with dilute hydrochloric acid and let it stand overnight.

  • Collect the precipitate by filtration and wash with distilled water to obtain 3,5-pyrazoledicarboxylic acid.

  • Neutralize the remaining filtrate to a pH of 5-6 to precipitate 5-methyl-1H-pyrazole-3-carboxylic acid.

  • Collect the precipitate by filtration and wash with distilled water.

Protocol 2: Synthesis of Methyl 5-methyl-1H-pyrazole-3-carboxylate
  • Suspend 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in methanol (5-10 volumes).

  • Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq).

  • Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Protocol 3: Synthesis of this compound
  • Dissolve methyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Data Presentation

Table 1: Optimization of Bromination Reaction Conditions (Illustrative)

EntryBrominating Agent (eq.)SolventTemperature (°C)Time (h)Yield (%)
1NBS (1.05)Acetonitrile25485
2NBS (1.2)Acetonitrile25470 (plus 15% di-bromo)
3NBS (1.05)Dichloromethane25682
4NBS (1.05)Acetonitrile0878
5Br₂/AcOH (1.0)Acetic Acid25275

Note: The data in this table is illustrative and based on typical outcomes for similar reactions. Actual results may vary.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Oxidation Oxidation 3,5-Dimethylpyrazole->Oxidation 5-Methyl-1H-pyrazole-3-carboxylic acid 5-Methyl-1H-pyrazole-3-carboxylic acid Oxidation->5-Methyl-1H-pyrazole-3-carboxylic acid Esterification Esterification 5-Methyl-1H-pyrazole-3-carboxylic acid->Esterification Methyl 5-methyl-1H-pyrazole-3-carboxylate Methyl 5-methyl-1H-pyrazole-3-carboxylate Esterification->Methyl 5-methyl-1H-pyrazole-3-carboxylate Bromination (NBS) Bromination (NBS) Methyl 5-methyl-1H-pyrazole-3-carboxylate->Bromination (NBS) This compound This compound Bromination (NBS)->this compound

Caption: Synthetic workflow for this compound.

TroubleshootingYield Start Low Yield Issue CheckPurity Check Starting Material Purity Start->CheckPurity IncompleteReaction Incomplete Reaction? CheckPurity->IncompleteReaction [Purity OK] OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) Solution Improved Yield OptimizeConditions->Solution AdjustStoichiometry Adjust Reagent Stoichiometry AdjustStoichiometry->Solution Purification Review Purification Method Purification->Solution DiBromination High Di-bromination? DiBromination->AdjustStoichiometry [Yes] DiBromination->Purification [No] IncompleteReaction->OptimizeConditions [Yes] IncompleteReaction->DiBromination [No]

Caption: Logical workflow for troubleshooting low yield in the bromination step.

References

Technical Support Center: Purification of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the purification of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, designed for chemists and drug development professionals. This guide provides detailed troubleshooting for common purification challenges and answers frequently asked questions, ensuring scientific integrity and practical, field-proven insights.

As a Senior Application Scientist, this guide is structured to address the practical challenges encountered during the purification of this compound. The methodologies described herein are grounded in established chemical principles and validated through common laboratory practices.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for your target compound.

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and commonly employed purification techniques for this compound are recrystallization and silica gel column chromatography.[1][2] An initial aqueous work-up followed by extraction is also a critical first step to remove inorganic salts and highly polar impurities.[3][4] The choice between recrystallization and chromatography depends on the impurity profile of your crude material.

Q2: How do I decide whether to use recrystallization or column chromatography?

A2: The decision should be based on an initial Thin-Layer Chromatography (TLC) analysis of your crude product.

  • Recrystallization is ideal when: Your crude material is mostly the desired product (>90%) with small amounts of impurities that have different solubility profiles. If your TLC shows one major spot and minor spots that are either very high (non-polar) or very low (polar) Rf, recrystallization is a good first choice.[5]

  • Column chromatography is necessary when: Your crude material contains multiple byproducts with polarities similar to your desired product.[2] This is evident on a TLC plate as several spots that are close to each other. Chromatography offers superior separation for these complex mixtures.[1]

Q3: What are the common impurities I should expect from the synthesis of this pyrazole?

A3: Impurities largely depend on the synthetic route. However, in typical pyrazole syntheses, such as the Knorr synthesis, common byproducts can include:

  • Regioisomers: If an unsymmetrical dicarbonyl precursor was used, you might have a regioisomeric pyrazole product, which can be challenging to separate.[6]

  • Unreacted Starting Materials: Residual hydrazine or dicarbonyl compounds may be present.

  • Colored Byproducts: Hydrazine starting materials can often degrade or undergo side reactions, leading to yellow or red colored impurities in the reaction mixture.[6][7]

  • Hydrolysis Products: The methyl ester can be partially hydrolyzed to the corresponding carboxylic acid (4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid), especially during aqueous work-ups under non-neutral pH.

Troubleshooting and Detailed Protocols

This section provides specific, actionable advice for problems you may encounter during purification.

Recrystallization Troubleshooting

Issue 1: My compound "oils out" instead of forming crystals during recrystallization.

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common when the boiling point of the solvent is too high or if the solution cools too quickly.[8] Highly impure samples are also more prone to oiling out.

  • Solutions:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.[7]

    • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath can promote slow crystal growth.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal formation.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.

Issue 2: My recrystallization yield is very low.

  • Causality: This usually indicates that the compound has significant solubility in the cold solvent, or too much solvent was used.

  • Solutions:

    • Minimize Solvent: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[5]

    • Cool Thoroughly: Ensure the solution is cooled to a low temperature (an ice bath is recommended) to maximize precipitation.

    • Solvent System Optimization: Your chosen solvent may not be optimal. An ideal solvent dissolves the compound when hot but not when cold.[5] Refer to the table below for solvent suggestions. A mixed-solvent system, like ethanol/water or ethyl acetate/hexane, is often effective.[9][10] Dissolve the compound in a minimum of the "good" hot solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until turbidity persists. Re-heat to clarify and then cool slowly.[5]

Issue 3: How can I remove colored impurities during recrystallization?

  • Causality: Colored impurities are often large, conjugated organic molecules.[7]

  • Solution:

    • Activated Charcoal Treatment: After dissolving your crude product in the hot recrystallization solvent, add a very small amount of activated charcoal (1-2% of the solute weight).

    • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes and then perform a hot filtration through fluted filter paper or a Celite® pad to remove the charcoal, which will have adsorbed the colored impurities.

    • Proceed with Cooling: Allow the hot, decolorized filtrate to cool as usual to form crystals.

Solvent/SystemBoiling Point (°C)[8]PolaritySuitability & Expert Notes
Ethanol78Polar ProticA good starting point. Dissolves many pyrazole derivatives well when hot.[5]
Ethyl Acetate77Polar AproticEffective for compounds of moderate polarity. Often used in a mixed system with hexane.[9][10]
Hexane/Ethyl Acetate69 / 77Non-polar / PolarExcellent mixed-solvent system. Allows for fine-tuning of polarity to achieve optimal solubility differential.[5]
Methanol65Polar ProticSimilar to ethanol but more volatile. Can be effective for recrystallization.[9][11]
Water100Very PolarGenerally, the target compound has low solubility in water, making it a good "anti-solvent" in a mixed system with ethanol or methanol.[5]

Table 1: Solvent Selection Guide for Recrystallization.

Column Chromatography Troubleshooting

Issue 1: I'm getting poor separation of my product from an impurity on the TLC plate.

  • Causality: The polarity of your mobile phase is not optimal for differential migration.

  • Solution:

    • Adjust Solvent Ratio: The goal is to have your target compound with an Rf value of ~0.3.

      • If spots are too high (high Rf), the eluent is too polar. Increase the proportion of the non-polar solvent (e.g., move from 7:3 Hexane:EtOAc to 9:1).

      • If spots are too low (low Rf), the eluent is too non-polar. Increase the proportion of the polar solvent (e.g., move from 7:3 Hexane:EtOAc to 1:1).

    • Change Solvents: If adjusting the ratio doesn't work, change one of the solvents. For example, replacing ethyl acetate with acetone (more polar) or dichloromethane (different selectivity) can alter the separation.[12]

Issue 2: My compound is streaking on the TLC or not eluting from the column.

  • Causality: The pyrazole ring contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of the silica gel, causing streaking and irreversible adsorption.[9]

  • Solution:

    • Add a Basic Modifier: Add a small amount of triethylamine (Et₃N) or ammonia in methanol (~0.5-1%) to your eluent system.[9] This deactivates the acidic sites on the silica, allowing your basic compound to elute cleanly.

    • Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina.[9]

Issue 3: My purified fractions still show impurities after column chromatography.

  • Causality: This can be due to overloading the column, poor packing, or collecting fractions that are too large.

  • Solution:

    • Column Loading: Do not exceed a 1:50 ratio of crude compound to silica gel by weight. Adsorb your compound onto a small amount of silica gel before loading it onto the column for a more uniform band.

    • Proper Packing: Ensure the silica gel is packed uniformly without air bubbles or cracks to prevent channeling.

    • Collect Smaller Fractions: During elution, collect smaller fractions, especially as your compound of interest begins to elute. Monitor the fractions carefully by TLC before combining them.

Mobile Phase System (v/v)PolarityTypical Application
9:1 Hexane / Ethyl AcetateLowEluting non-polar impurities.
7:3 Hexane / Ethyl AcetateMedium-LowA good starting point for eluting the target compound.[13]
1:1 Hexane / Ethyl AcetateMediumFor more polar impurities or if the target compound has a low Rf in 7:3.
100% Ethyl AcetateHighEluting very polar impurities from the column.

Table 2: Recommended Mobile Phase Systems for TLC and Column Chromatography.

Workflow and Visualization

A systematic approach is key to efficient purification. The following workflow diagram outlines a logical decision-making process for purifying your crude this compound.

Purification_Workflow cluster_start Initial Analysis cluster_decision Strategy Selection cluster_paths Purification Paths cluster_end Final Steps Start Crude Product TLC Perform TLC Analysis (e.g., 7:3 Hexane:EtOAc) Start->TLC Decision Evaluate TLC Plate TLC->Decision Recrystallize Primary Method: Recrystallization Decision->Recrystallize  One major spot? (Minor, well-separated impurities) Column Primary Method: Column Chromatography Decision->Column Multiple close spots? (Regioisomers or similar impurities)   Wash Consider Preliminary Aqueous Wash / Extraction Decision->Wash Baseline material or streaks? Analysis Analyze Purity (TLC, NMR, LC-MS) Recrystallize->Analysis Column->Analysis Wash->Column

References

Technical Support Center: Optimization of Suzuki Coupling with Bromo-Pyrazole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful optimization of Suzuki coupling reactions with bromo-pyrazole substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of bromo-pyrazoles in a question-and-answer format, offering specific solutions and preventative measures.

Question 1: I am observing a low yield or no reaction at all. What are the primary factors to investigate?

Answer: Low or no yield in a Suzuki coupling with bromo-pyrazoles can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For electron-rich bromo-pyrazoles, oxidative addition can be challenging. Consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos, which can accelerate this step. Pre-catalysts such as XPhos Pd G2 are often effective.[1]

  • Base: The base plays a crucial role in the catalytic cycle. The solubility and strength of the base are important. For N-H pyrazoles, a milder base like K₂CO₃ or Cs₂CO₃ may be preferable to avoid side reactions.[2] For N-protected pyrazoles, a stronger base like K₃PO₄ can be effective.[3] The base must be finely ground to ensure reproducibility.

  • Solvent: The solvent system influences the solubility of reagents and the reaction rate. Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[4] For microwave-assisted reactions, polar protic solvents like ethanol/water mixtures have shown to improve yields.[5][6]

  • Temperature and Reaction Time: Insufficient temperature or reaction time can lead to incomplete conversion. Monitor the reaction by TLC or LC-MS to determine the optimal duration. Microwave irradiation can significantly reduce reaction times and often improves yields.[5][6]

  • Degassing: Palladium catalysts are sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed by purging with an inert gas (Argon or Nitrogen) to prevent catalyst deactivation.[7]

Question 2: A significant amount of debromination of my bromo-pyrazole is occurring, leading to the formation of the corresponding pyrazole. How can this be minimized?

Answer: Debromination is a common side reaction, particularly with electron-rich or N-H containing bromo-pyrazoles.[2][8] Here are strategies to mitigate this issue:

  • Protecting the Pyrazole N-H: For pyrazoles with an N-H proton, deprotonation by the base can increase the electron density of the ring, promoting dehalogenation.[8] Protecting the nitrogen with a suitable group (e.g., Boc, SEM, or a simple benzyl group) can significantly suppress this side reaction.

  • Choice of Ligand and Catalyst: Bulky, electron-rich ligands such as XPhos can promote the desired reductive elimination over the dehalogenation pathway. Using a tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in avoiding debromination.[5][9]

  • Base Selection: The base can be a source of hydrides, leading to debromination. Avoid strong alkoxide bases if possible. Milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[2]

  • Solvent Choice: Aprotic solvents such as dioxane, THF, or toluene are less likely to act as hydride donors compared to alcohols.[2]

  • Purity of Reagents: Ensure all reagents, especially the boronic acid, are of high purity, as impurities can sometimes promote side reactions.[10]

Question 3: I am struggling with the purification of my final product from residual catalyst and boronic acid homo-coupling byproducts. What are some effective purification strategies?

Answer: Purification can be challenging due to the presence of palladium residues and boronic acid-derived impurities.

  • Work-up Procedure: A standard aqueous work-up can remove a significant portion of the inorganic salts and water-soluble impurities. Washing the organic layer with a dilute acid solution can help remove basic impurities, while a wash with a dilute base can remove unreacted boronic acid.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the coupled product. A careful selection of the eluent system is crucial to separate the product from closely running impurities. Sometimes, a gradient elution is necessary.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining a pure compound.

  • Scavenging Agents: For removing residual palladium, various scavenging agents can be employed after the reaction is complete. These are commercially available resins or silica-based materials that selectively bind to the metal.

  • Filtration through Celite/Silica Plug: Passing the crude reaction mixture through a short plug of silica gel or Celite can remove some of the baseline impurities and palladium black before proceeding to more rigorous purification.

Frequently Asked Questions (FAQs)

Q1: Which is a better substrate for Suzuki coupling: a bromo-pyrazole or a chloro-pyrazole?

A1: Generally, bromo-pyrazoles are more reactive than chloro-pyrazoles in Suzuki coupling reactions.[7] The oxidative addition of the palladium catalyst to the carbon-bromine bond is faster than to the carbon-chlorine bond. However, with the development of specialized ligands (e.g., Buchwald ligands), successful couplings of chloro-pyrazoles can also be achieved, though they may require higher temperatures and longer reaction times.

Q2: Does the position of the bromine atom on the pyrazole ring (e.g., 3-bromo, 4-bromo, or 5-bromo) affect the reaction?

A2: Yes, the position of the bromine atom can influence the reactivity. Generally, 3-bromopyrazoles tend to react faster than 4-bromopyrazoles.[3] The electronic environment and steric hindrance around the C-Br bond will affect the rate of oxidative addition. It is often necessary to optimize the reaction conditions for each specific isomer.

Q3: Can I perform a Suzuki coupling on a pyrazole with a free N-H group?

A3: While it is possible to perform Suzuki couplings on N-H pyrazoles, it often leads to lower yields and side reactions like debromination due to the acidity of the N-H proton.[3][8] Protecting the pyrazole nitrogen is a highly recommended strategy to improve the outcome of the reaction. If protection is not feasible, careful optimization of the base and catalyst system is crucial.

Q4: What is the role of water in the Suzuki coupling reaction?

A4: A small amount of water is often beneficial and even necessary in many Suzuki coupling protocols. It can help to dissolve the inorganic base and facilitate the transmetalation step by promoting the formation of the borate species [R-B(OH)₃]⁻, which is more nucleophilic than the boronic acid. However, excessive water can lead to unwanted side reactions, including protodeboronation of the boronic acid.

Q5: How do electron-donating or electron-withdrawing groups on the boronic acid affect the reaction?

A5: The electronic nature of the boronic acid partner can influence the transmetalation step. Electron-rich arylboronic acids generally react faster than electron-deficient ones. However, with a well-optimized catalyst system, a wide range of both electron-rich and electron-poor boronic acids can be successfully coupled with bromo-pyrazoles.[5]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Suzuki Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid. [5]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)Debromination (%)
1PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane11012h (conv.)991
2PdCl₂(dppf) (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)13540 (MW)1288
3XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2)Dioxane/H₂O (4:1)13540 (MW)1090
4XPhosPdG2 (5)XPhos (10)K₂CO₃ (2)Dioxane/H₂O (4:1)13540 (MW)1090
5Pd₂(dba)₃ (5)XPhos (10)K₂CO₃ (2)Dioxane/H₂O (4:1)13540 (MW)1090
6XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2)EtOH/H₂O (4:1)13540 (MW)4555
7 XPhosPdG2 (2.5) XPhos (5) K₂CO₃ (2) EtOH/H₂O (4:1) 135 40 (MW) 85 15

conv. = conventional heating; MW = microwave irradiation

Table 2: Suzuki Coupling of 3- and 4-Bromopyrazoles with Various Boronic Acids. [3]

Bromo-pyrazoleBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-Bromo-1H-pyrazolePhenylboronic acidP1 (6)K₃PO₄ (2)Dioxane/H₂O1002486
4-Bromo-1H-pyrazole4-Methoxyphenylboronic acidP1 (7)K₃PO₄ (2)Dioxane/H₂O1002482
3-Bromo-1H-pyrazolePhenylboronic acidP1 (6)K₃PO₄ (2)Dioxane/H₂O1002475
3-Bromo-1H-pyrazole4-Tolylboronic acidP1 (7)K₃PO₄ (2)Dioxane/H₂O1002461

P1 = XPhos Pd G1

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one. [5]

  • To a microwave vial, add the 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one derivative (1.0 equiv), the corresponding boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), XPhos (5 mol%), and XPhos Pd G2 (2.5 mol%).

  • Add a mixture of ethanol and water (4:1) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 135 °C for 40 minutes.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure for Suzuki Coupling of N-H Bromo-pyrazoles. [3]

  • In a reaction tube, combine the bromo-pyrazole (1.00 mmol), arylboronic acid (2.00 mmol), K₃PO₄ (2.00 mmol), and the palladium pre-catalyst (e.g., XPhos Pd G1, 6-7 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Add dioxane (4 mL) and water (1 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours with vigorous stirring.

  • After cooling, dilute the reaction with an organic solvent such as ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • The residue is then purified by flash column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)L_n reagents R1-X pd0->reagents oa_complex R1-Pd(II)L_n-X trans_complex R1-Pd(II)L_n-R2 oa_complex->trans_complex Transmetalation trans_complex->pd0 product R1-R2 trans_complex->product Reductive Elimination reagents->oa_complex Oxidative Addition boronic_acid R2-B(OH)2 boronic_acid->oa_complex base Base base->boronic_acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the Catalyst/Ligand System Optimal? start->check_catalyst check_base Is the Base Appropriate? check_catalyst->check_base Yes optimize_catalyst Screen Different Catalysts/Ligands (e.g., XPhos, SPhos) check_catalyst->optimize_catalyst No check_solvent Is the Solvent System Suitable? check_base->check_solvent Yes optimize_base Try Different Bases (K2CO3, K3PO4, Cs2CO3) check_base->optimize_base No check_temp_time Are Temperature and Time Sufficient? check_solvent->check_temp_time Yes optimize_solvent Screen Solvents (Dioxane, THF, Toluene, EtOH/H2O) check_solvent->optimize_solvent No check_degassing Was the Reaction Properly Degassed? check_temp_time->check_degassing Yes optimize_temp_time Increase Temperature/Time Monitor by TLC/LC-MS check_temp_time->optimize_temp_time No improve_degassing Ensure Thorough Degassing (Inert Gas Purge) check_degassing->improve_degassing No success Improved Yield check_degassing->success Yes optimize_catalyst->check_base optimize_base->check_solvent optimize_solvent->check_temp_time optimize_temp_time->check_degassing improve_degassing->success

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

Debromination_Mitigation start Significant Debromination Observed check_nh Does the Pyrazole have a free N-H? start->check_nh protect_nh Protect the N-H group (e.g., Boc, SEM, Bn) check_nh->protect_nh Yes optimize_catalyst Optimize Catalyst/Ligand (e.g., XPhosPdG2/XPhos) check_nh->optimize_catalyst No protect_nh->optimize_catalyst optimize_base Optimize Base (Use milder base: K2CO3, Cs2CO3) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent (Use aprotic solvent: Dioxane, THF) optimize_base->optimize_solvent success Debromination Minimized optimize_solvent->success

Caption: Strategies to minimize the debromination side reaction.

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the regioselective synthesis of substituted pyrazoles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and analysis of substituted pyrazoles, with a focus on controlling regioselectivity.

Issue 1: Formation of a Mixture of Regioisomers

  • Symptom: You observe two or more product spots on your Thin Layer Chromatography (TLC) plate with similar retention factors (Rf), or your Nuclear Magnetic Resonance (NMR) spectrum shows duplicate sets of peaks for the desired product.

  • Cause: When using unsymmetrical 1,3-dicarbonyl compounds and/or substituted hydrazines, the initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to the formation of a mixture of pyrazole regioisomers.[1][2][3][4] The ratio of these isomers is influenced by a delicate balance of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[2][5][6]

  • Solutions:

    • Modify Reaction Solvent: The choice of solvent can dramatically influence regioselectivity.[1][5][7] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the formation of one regioisomer over the other.[1][3] This is attributed to their non-nucleophilic nature, which prevents them from competing with the hydrazine in attacking the more reactive carbonyl group.[1]

    • Adjust Reaction pH: The acidity or basicity of the reaction medium can be critical.[5][6][7] Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[5] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen of the substituted hydrazine.[5] Experimenting with acidic or basic catalysts may favor the formation of one isomer.

    • Vary the Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the final product ratio.[5][7] Running the reaction at a lower or higher temperature may improve the regioselectivity.

    • Steric Hindrance: Utilize bulky substituents on either the 1,3-dicarbonyl or the hydrazine to sterically hinder one of the reaction pathways, thus directing the nucleophilic attack to the less hindered carbonyl group.[2][5]

Issue 2: Low Reaction Yield

  • Symptom: The isolated yield of the desired pyrazole product is significantly lower than expected.

  • Cause: Low yields can stem from several factors including impure starting materials, suboptimal reaction conditions, the occurrence of side reactions, or loss of product during purification.[2]

  • Solutions:

    • Ensure Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to unwanted side reactions, reducing the overall yield.[2] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[2]

    • Optimize Reaction Conditions: Systematically optimize parameters such as reaction time, temperature, and catalyst concentration.[2] Monitor the reaction progress by TLC to determine the optimal reaction time.[2]

    • Minimize Side Reactions: The formation of colored impurities is a common issue, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[2] This can be due to the formation of byproducts from the hydrazine starting material itself.[2] Adding a non-nucleophilic base can help to neutralize any acid and lead to a cleaner reaction.[2]

Issue 3: Difficulty in Product Purification

  • Symptom: The desired pyrazole product is difficult to separate from starting materials, the other regioisomer, or byproducts using standard purification techniques like column chromatography or recrystallization.

  • Cause: Regioisomers often have very similar polarities, making their separation by chromatography challenging.[1][3][4] The presence of persistent colored impurities can also complicate purification.[2]

  • Solutions:

    • Optimize Chromatographic Conditions: If column chromatography is being used, experiment with different solvent systems (eluent) and stationary phases (e.g., silica gel with different pore sizes, or alumina). High-Performance Liquid Chromatography (HPLC) may be necessary for separating very similar isomers.

    • Recrystallization: This can be a very effective method for purification, especially if one regioisomer is significantly more abundant than the other.[2] Careful selection of the recrystallization solvent is crucial.

    • Derivatization: In some cases, it may be possible to selectively derivatize one of the isomers to alter its physical properties, facilitating separation. The protecting group can then be removed in a subsequent step.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control regioselectivity in the Knorr pyrazole synthesis?

A1: The regioselectivity in the Knorr pyrazole synthesis, which is the reaction of a 1,3-dicarbonyl compound with a hydrazine, is primarily governed by a complex interplay of the following factors:[5][6][7]

  • Steric Hindrance: Bulky groups on either the dicarbonyl compound or the hydrazine can block one reaction pathway, favoring attack at the less hindered carbonyl group.[2][5]

  • Electronic Effects: The electronic nature of the substituents influences the electrophilicity of the two carbonyl carbons. The initial attack of the hydrazine typically occurs at the more electron-deficient carbonyl carbon.[5] For instance, a trifluoromethyl (-CF3) group makes the adjacent carbonyl carbon more electrophilic.[5]

  • Reaction pH: The acidity or basicity of the medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, thus influencing which nitrogen attacks first and at which carbonyl.[5][6][7]

  • Solvent Choice: The solvent can have a profound effect on regioselectivity.[1][5][7] As mentioned earlier, non-nucleophilic, hydrogen-bond-donating solvents like TFE and HFIP can significantly improve selectivity.[1][3]

  • Reaction Temperature: Temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the ratio of the resulting regioisomers.[5][7]

Q2: Are there alternative synthetic methods to the classical Knorr synthesis for achieving better regioselectivity?

A2: Yes, several alternative strategies have been developed to overcome the regioselectivity challenges of the traditional Knorr synthesis.[5] These include:

  • Synthesis from α,β-Unsaturated Ketones: The reaction of α,β-unsaturated ketones (chalcones) with hydrazines can provide a different regioselectivity compared to the Knorr synthesis.[8][9]

  • [3+2] Cycloaddition Reactions: The [3+2] cycloaddition of sydnones with alkynes has emerged as a powerful method for the regioselective synthesis of polysubstituted pyrazoles.[10]

  • Use of β-Enaminones: β-enaminones, as surrogates for 1,3-dicarbonyls, have differentiated electrophilic centers which can lead to higher regioselectivity in reactions with hydrazines.[11]

  • Multi-component Reactions: One-pot, three-component procedures have been developed for the regioselective preparation of substituted pyrazoles.[11]

Q3: My reaction mixture turns a dark color during the synthesis. What causes this and how can I prevent it?

A3: Discoloration of the reaction mixture, often to a yellow, red, or dark brown color, is a common observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[2][4] This is frequently due to the formation of colored impurities from the hydrazine starting material, which can undergo side reactions or oxidative processes.[2] To minimize this, you can:

  • Use freshly purified or high-purity hydrazine.

  • Add a non-nucleophilic base to neutralize any acid present, which can promote the formation of colored byproducts.[2]

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[2]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

The following table summarizes the effect of different solvents on the regiomeric ratio in the reaction of a 1,3-diketone with methylhydrazine. The desired isomer is the one where the methyl group of the hydrazine is adjacent to the less sterically hindered R1 group of the diketone.

1,3-Diketone (R1, R2)SolventRegioisomeric Ratio (Desired:Undesired)Reference
CF3, PhenylEthanol (EtOH)75:25[1]
CF3, Phenyl2,2,2-Trifluoroethanol (TFE)>95:5[1]
CF3, Phenyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:1[1]
Methyl, PhenylEthanol (EtOH)60:40[5]
Methyl, Phenyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)90:10[5]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity using HFIP

This protocol describes a general method for the synthesis of substituted pyrazoles from an unsymmetrical 1,3-diketone and a substituted hydrazine, employing HFIP to improve regioselectivity.[5]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Slowly add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[5]

Protocol 2: Microwave-Assisted Synthesis of Pyrazoles from α,β-Unsaturated Ketones

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[5]

  • Materials:

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

    • Substituted hydrazine (e.g., arylhydrazine) (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the substituted hydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

    • Securely seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: These conditions must be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[5]

Visualizations

influencing_factors cluster_reactants Reactants cluster_factors Influencing Factors cluster_outcome Reaction Outcome Diketone Unsymmetrical 1,3-Dicarbonyl Steric Steric Hindrance Diketone->Steric Electronic Electronic Effects Diketone->Electronic Hydrazine Substituted Hydrazine Hydrazine->Steric Hydrazine->Electronic Regioisomers Mixture of Regioisomers Steric->Regioisomers Controls attack site Electronic->Regioisomers Determines carbonyl reactivity pH Reaction pH pH->Regioisomers Alters hydrazine nucleophilicity Solvent Solvent Choice Solvent->Regioisomers Affects reaction pathway Temp Temperature Temp->Regioisomers Kinetic vs. Thermodynamic control

Caption: Factors influencing regioselectivity in pyrazole synthesis.

troubleshooting_workflow Start Poor Regioselectivity or Low Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start If impure, purify/replace OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions If pure ChangeSolvent Change Solvent (e.g., to HFIP/TFE) OptimizeConditions->ChangeSolvent If still poor ModifypH Modify Reaction pH OptimizeConditions->ModifypH If still poor VaryTemp Vary Reaction Temperature OptimizeConditions->VaryTemp If still poor AlternativeRoute Consider Alternative Synthetic Route ChangeSolvent->AlternativeRoute If no improvement End Improved Regioselectivity/Yield ChangeSolvent->End If successful ModifypH->AlternativeRoute If no improvement ModifypH->End If successful VaryTemp->AlternativeRoute If no improvement VaryTemp->End If successful AlternativeRoute->End

Caption: Troubleshooting workflow for poor regioselectivity.

synthesis_decision Start Need to Synthesize a Substituted Pyrazole Unsymmetrical Are starting materials unsymmetrical? Start->Unsymmetrical Knorr Use Knorr Synthesis Unsymmetrical->Knorr No RegioControl Is high regiocontrol critical? Unsymmetrical->RegioControl Yes End Synthesized Pyrazole Knorr->End Knorr_HFIP Knorr Synthesis with HFIP/TFE RegioControl->Knorr_HFIP Yes, and Knorr is viable Alternative Consider Alternative Methods (e.g., [3+2] cycloaddition, from chalcones) RegioControl->Alternative Yes, and Knorr is problematic Knorr_HFIP->End Alternative->End

Caption: Decision workflow for choosing a synthetic strategy.

References

methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and proper storage of this compound and related pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

While specific long-term stability data for this compound is not extensively published, general recommendations for similar pyrazole compounds suggest storage in a cool, dry, and well-ventilated area.[1] To ensure maximum stability, it is advisable to store the solid compound in a tightly sealed container to protect it from moisture. For light-sensitive pyrazole derivatives, using amber vials or containers wrapped in aluminum foil is recommended.[1][2] For compounds particularly susceptible to oxidation, storage under an inert atmosphere, such as argon or nitrogen, is beneficial.[1][2] Several suppliers of related brominated pyrazole carboxylates recommend refrigeration (0-8 °C).[2][3][4][5]

Q2: How should I store solutions of this compound?

The stability of pyrazole compounds in solution is dependent on the solvent, pH, and storage conditions.[1] The ester functional group in this compound makes it susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH.[1] It is recommended to prepare solutions fresh for immediate use. If short-term storage is necessary, store the solution at low temperatures (e.g., in a refrigerator or freezer) and protect it from light. For longer-term storage, consider using anhydrous aprotic solvents and storing under an inert atmosphere.

Q3: What are the primary factors that can cause the degradation of this compound?

Several factors can contribute to the degradation of this compound and similar pyrazole derivatives:

  • Moisture: The ester group is prone to hydrolysis in the presence of water.

  • Oxygen: Pyrazole derivatives can be susceptible to oxidation, which may be initiated by atmospheric oxygen.[1][2] This can sometimes be observed as a brownish discoloration of the product.[2]

  • Light: Some pyrazole compounds are photosensitive and can undergo photodegradation upon exposure to UV or visible light.[1]

  • Temperature: Elevated temperatures can accelerate the rates of degradation reactions.

  • pH: In solution, non-neutral pH can catalyze the hydrolysis of the ester group.[1]

Q4: Is the pyrazole ring itself stable?

The pyrazole ring is generally aromatic and stable to oxidation.[6] However, the substituents on the ring significantly influence the overall stability of the molecule.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Discoloration of solid compound (e.g., turning brownish) Oxidation of the pyrazole derivative.[2]Store the compound under an inert atmosphere (argon or nitrogen).[2] Ensure the container is tightly sealed and stored in a cool, dark place.
Unexpected or additional spots on TLC/LC-MS analysis Degradation of the compound.Review storage conditions. Check for exposure to moisture, light, or elevated temperatures. Prepare fresh solutions for analysis.
Low assay or purity results over time Compound degradation due to improper storage.Re-evaluate storage protocol. Store in a refrigerator or freezer, protect from light, and consider storage under an inert atmosphere.
Poor solubility or formation of precipitates in solution Possible hydrolysis or other degradation leading to less soluble byproducts.Prepare solutions fresh using an appropriate anhydrous solvent. If using aqueous solutions, buffer to a neutral pH and use immediately.

Data Presentation

Storage Conditions for Structurally Similar Pyrazole Derivatives

Compound NameRecommended Storage TemperatureNotes
Methyl 4-bromo-1H-pyrazole-3-carboxylate0-8 °C[3]---
4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acidStore at room temperature[7][8]---
Methyl 3-bromo-1H-pyrazole-5-carboxylateRefrigerator[4]---
Methyl 5-bromo-1H-pyrazole-3-carboxylateRefrigerator[5]---
Pyrazoline derivatives0-8 °C[2]Store under argon or nitrogen to prevent oxidation.[2]

Experimental Protocols

Protocol: Assessment of Compound Stability

To assess the stability of this compound under specific experimental conditions, the following protocol can be adapted:

  • Sample Preparation:

    • Prepare multiple, identical samples of the compound in the desired state (solid or in solution).

    • For solutions, use the intended experimental solvent and concentration.

  • Incubation Conditions:

    • Expose the samples to a matrix of conditions you wish to test (e.g., different temperatures, light exposure, humidity levels).

    • Include a control sample stored under ideal conditions (e.g., -20°C, dark, inert atmosphere).

  • Time Points:

    • Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week).

  • Analysis:

    • At each time point, analyze one of the test samples and a control sample.

    • Use a quantitative analytical method such as HPLC or LC-MS to determine the purity of the compound and identify any degradation products.

    • Compare the purity of the test sample to the control sample at each time point.

  • Data Evaluation:

    • Plot the percentage of the parent compound remaining over time for each condition.

    • This will provide a stability profile and help identify conditions that lead to degradation.

Visualizations

Stability_Troubleshooting_Workflow start Start: Stability Issue Observed (e.g., discoloration, impurity) check_solid Is the compound in solid form? start->check_solid check_solution Is the compound in solution? check_solid->check_solution No storage_solid Review Solid Storage Conditions: - Temperature (Cool?) - Light (Protected?) - Atmosphere (Inert?) - Container (Sealed?) check_solid->storage_solid Yes storage_solution Review Solution Preparation & Storage: - Solvent (Anhydrous?) - Age of Solution (Freshly prepared?) - pH (Neutral?) - Storage Temp (Low?) check_solution->storage_solution Yes implement_changes_solid Implement Improved Solid Storage: - Store at 0-8°C - Use amber vials - Store under Argon/Nitrogen storage_solid->implement_changes_solid implement_changes_solution Implement Improved Solution Handling: - Prepare fresh solutions - Use anhydrous solvents - Store at low temp & protect from light storage_solution->implement_changes_solution re_analyze Re-analyze Compound Purity (e.g., HPLC, LC-MS) implement_changes_solid->re_analyze implement_changes_solution->re_analyze issue_resolved Issue Resolved re_analyze->issue_resolved Purity Acceptable further_investigation Issue Persists: Consider intrinsic instability or contamination re_analyze->further_investigation Purity Unacceptable

Caption: Troubleshooting workflow for stability issues.

References

troubleshooting failed reactions with methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot common synthetic challenges encountered when using this versatile heterocyclic building block. We provide in-depth, field-proven insights to help you overcome reaction failures and optimize your synthetic routes.

Introduction: Understanding the Substrate

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure presents several key reactive sites:

  • C4-Bromine: An ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • N1-Proton (N-H): An acidic proton on the pyrazole ring. This site's reactivity is a frequent source of complications in cross-coupling reactions but is also a site for direct functionalization (N-alkylation/arylation).[2][3]

  • C3-Ester: A methyl ester group that can be hydrolyzed or otherwise modified.

This guide is structured in a question-and-answer format to directly address the most common issues encountered during its use.

Section 1: Frequently Asked Questions (FAQs) & Initial Diagnostics

This section covers preliminary checks that should be performed before undertaking more complex troubleshooting.

Q1: My reaction has failed completely. What are the universal first steps I should take?

Answer: Before assuming a complex mechanistic failure, it's crucial to validate the fundamentals of your experimental setup. A systematic check of basic parameters resolves a surprising number of issues.

Initial Diagnostic Workflow

Start Reaction Failure (No Conversion / Complex Mixture) Reagents 1. Reagent Quality Check Start->Reagents Purity Purity of Pyrazole? (NMR/LC-MS) Reagents->Purity Partner Coupling Partner Stable? (e.g., Boronic Acid Decomposition) Purity->Partner Solvent 2. System Conditions Partner->Solvent Dryness Solvent/Reagents Anhydrous? (If required) Solvent->Dryness Inert Inert Atmosphere Maintained? (Degas / N2/Ar backfill) Dryness->Inert Temp 3. Reaction Parameters Inert->Temp Stirring Adequate Stirring? Temp->Stirring Heat Accurate Temperature? Stirring->Heat End Proceed to Specific Troubleshooting Sections Heat->End

Caption: Initial diagnostic workflow for any failed reaction.

  • Reagent Integrity:

    • Starting Material: Confirm the identity and purity of your this compound via NMR or LC-MS.

    • Coupling Partners: Many common coupling partners, such as boronic acids, can degrade upon storage. Use a freshly opened bottle or test a standard, reliable coupling partner (like phenylboronic acid) to validate your system.

    • Catalyst/Base: Ensure your catalyst has not been deactivated by prolonged exposure to air and that your base is fresh and anhydrous if required.

  • Reaction Environment:

    • Inert Atmosphere: For most cross-coupling reactions, oxygen is detrimental. Ensure you have thoroughly degassed your solvent and maintained a positive pressure of an inert gas (Argon or Nitrogen).

    • Anhydrous Conditions: Water can interfere with many organometallic processes and can hydrolyze sensitive reagents. Use freshly dried solvents and oven-dried glassware.

Q2: I'm seeing many side products. Could the pyrazole's N-H proton be the cause?

Answer: Yes, this is a very common and critical issue. The N-H proton is acidic (pKa of pyrazole is ~14), and under basic conditions, it deprotonates to form a pyrazolate anion.[3] This anion can cause several problems, particularly in palladium-catalyzed reactions:

  • Catalyst Inhibition: The pyrazolate can coordinate strongly to the palladium center, leading to catalyst deactivation or the formation of unreactive off-cycle species.[3][4][5]

  • Promotion of Side Reactions: The resulting electron-rich pyrazolate can facilitate side reactions like hydrodehalogenation (debromination).[6]

Solution: N-Protection

If you observe low yields, significant debromination, or catalyst death, protecting the pyrazole nitrogen is the most effective strategy.

Protecting GroupKey Features & Considerations
Boc (tert-butyloxycarbonyl)Easy to install (Boc₂O, DMAP). Stable to many coupling conditions. Removed with acid (TFA).
SEM (2-(Trimethylsilyl)ethoxymethyl)Very robust. Installed with SEM-Cl and a base. Removed with fluoride (TBAF) or acid.
Trityl (Triphenylmethyl)A bulky group that can offer steric advantages. Stable to base, removed with acid.[7]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This is the most common application for this substrate and the source of the most frequent issues.

Subsection 2.1: Suzuki-Miyaura Coupling

Common Problem: Low conversion to the desired biaryl product and/or significant formation of the debrominated pyrazole.

Q: My Suzuki-Miyaura reaction shows no product, only starting material. What's wrong?

Answer: This typically points to a failure in the catalytic cycle, most often the initial oxidative addition step. Five-membered heterocycles can be challenging substrates.[4][5]

Troubleshooting: No or Low Conversion

Start Low Conversion in Suzuki Coupling Protect Is Pyrazole N-H Protected? Start->Protect No No Protect->No Yes Yes Protect->Yes ProtectNow Protect with Boc or SEM. This is often critical. No->ProtectNow CheckCatalyst Review Catalyst System Yes->CheckCatalyst Ligand Ligand Choice CheckCatalyst->Ligand Base Base & Solvent CheckCatalyst->Base Temp Temperature CheckCatalyst->Temp LigandSol Use Bulky, Electron-Rich Biarylphosphine Ligands (XPhos, SPhos, RuPhos) Ligand->LigandSol BaseSol Use K3PO4 or Cs2CO3. Ensure base is finely ground. Consider adding water (1-4 equiv). Base->BaseSol TempSol Increase Temperature. (80-120 °C is common) Temp->TempSol

Caption: Decision tree for troubleshooting low conversion in Suzuki-Miyaura couplings.

  • Protect the N-H Group: As discussed in Section 1, this is the first and most important step.[6]

  • Optimize the Catalyst System:

    • Ligand: Standard ligands like PPh₃ are often ineffective for this class of substrate. Use modern, bulky, and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or their corresponding pre-catalysts (G2, G3, G4 pre-catalysts). These ligands accelerate the rate-limiting oxidative addition and prevent catalyst decomposition.[6][8]

  • Evaluate the Base and Solvent:

    • Base: Strong bases like NaOH or KOH can promote debromination and ester hydrolysis. Milder inorganic bases like K₃PO₄ and Cs₂CO₃ are generally superior for this reaction.[6][10]

    • Solvent: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is often required to dissolve the inorganic base and facilitate the reaction.

Q: My main product is the debrominated starting material (methyl 5-methyl-1H-pyrazole-3-carboxylate). How can I prevent this?

Answer: Debromination (hydrodehalogenation) is a well-known side reaction in Suzuki couplings of heteroaryl halides.[6] It occurs when the aryl-palladium intermediate undergoes protonolysis instead of transmetalation.

Table: Minimizing Debromination in Suzuki-Miyaura Coupling

ParameterCondition Prone to DebrominationRecommended Optimized ConditionRationale
N-H Site UnprotectedN-Boc or N-SEM protected pyrazolePrevents formation of the pyrazolate anion, which promotes the side reaction.[6]
Base Strong inorganic bases (e.g., NaOH, KOH) or alkoxidesMilder bases (e.g., K₃PO₄, Cs₂CO₃, CsF)Reduces the rate of protonolysis of the Pd-Aryl intermediate.[6]
Ligand Less bulky ligands (e.g., PPh₃)Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos)These ligands create a sterically hindered palladium center that disfavors protonolysis and accelerates the desired transmetalation step.[6][8]
Solvent Protic solvents like alcohols (can be a hydride source)Aprotic solvents (e.g., Dioxane, Toluene, DME), often with a small amount of waterMinimizes sources of protons or hydrides that can lead to debromination.
Subsection 2.2: Buchwald-Hartwig Amination

Common Problem: Failure to form the C-N bond, catalyst decomposition, or low yields. Five-membered heterocyclic halides are known to be difficult coupling partners due to their ability to inhibit the palladium catalyst.[4][5][11]

Q: I am attempting a Buchwald-Hartwig amination, but I only recover starting materials. What should I change?

Answer: Similar to the Suzuki reaction, the success of a Buchwald-Hartwig amination on this substrate is highly dependent on a carefully chosen catalyst system and reaction conditions.

Table: Troubleshooting Failed Buchwald-Hartwig Amination

ParameterPotential IssueRecommended SolutionRationale
Catalyst System Inactive catalyst or inappropriate ligand.Use a modern, highly active pre-catalyst system. A tBuBrettPhos-based pre-catalyst has been shown to be effective for the amination of unprotected bromopyrazoles.[5][11] Other effective ligands include RuPhos or XPhos.These specialized ligands are designed to overcome catalyst inhibition by N-heterocycles and facilitate both oxidative addition and reductive elimination.[4]
Base Base is too weak or not soluble.Use a strong, non-nucleophilic base like LHMDS, K₃PO₄, or NaOtBu.A strong base is required to deprotonate the amine and generate the active nucleophile. The choice depends on the amine's pKa and substrate tolerance (e.g., NaOtBu can sometimes cause ester hydrolysis).
Solvent Inappropriate solvent.Use anhydrous, non-protic polar solvents like Toluene, Dioxane, or t-BuOH.The solvent must be able to dissolve the reactants and not interfere with the catalytic cycle.
Temperature Insufficient thermal energy.Reactions often require elevated temperatures (80-110 °C). Microwave irradiation can also be effective at accelerating the reaction.[7][12]Provides the necessary activation energy for the key steps in the catalytic cycle.
Experimental Protocol: Optimized Buchwald-Hartwig Amination of N-Protected Pyrazole

This protocol is adapted from demonstrated methods for challenging heterocyclic substrates.[4][5]

  • Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the N-protected this compound (1.0 equiv), the desired amine (1.2 equiv), and Sodium tert-butoxide (NaOtBu) (1.4 equiv).

  • Catalyst Addition: In a separate vial, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). Add anhydrous toluene to the Schlenk tube via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution, and extract the product with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Section 3: Troubleshooting N-Alkylation Reactions

Direct functionalization of the pyrazole N-H is a common strategy.

Q: My N-alkylation reaction is sluggish or gives a low yield. How can I improve it?

Answer: Incomplete deprotonation of the pyrazole N-H is the most common reason for a failed N-alkylation.

Troubleshooting: Low-Yield N-Alkylation

Start Low Yield in N-Alkylation CheckBase Review Base Start->CheckBase CheckSolvent Review Solvent Start->CheckSolvent CheckReagent Review Alkylating Agent Start->CheckReagent BaseWeak Base too weak? (e.g., K2CO3) CheckBase->BaseWeak SolventPolarity Solvent polarity? CheckSolvent->SolventPolarity ReagentReactivity Alkylating agent reactivity? CheckReagent->ReagentReactivity BaseStrong Use a stronger base: NaH, LiHMDS, KHMDS BaseWeak->BaseStrong SolventPolar Use polar aprotic solvent: DMF, DMSO, THF SolventPolarity->SolventPolar ReagentBetterLG Switch to a more reactive electrophile: Alkyl Iodide > Alkyl Bromide > Alkyl Chloride Alkyl Triflate is also highly reactive. ReagentReactivity->ReagentBetterLG

Caption: Key parameters to adjust for improving N-alkylation yields.

  • Base Selection: The pKa of the pyrazole N-H requires a sufficiently strong base for complete deprotonation. While K₂CO₃ can sometimes work, stronger bases are more reliable.

    • Recommended Bases: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu), or silyl amide bases (LHMDS, KHMDS) will ensure rapid and complete formation of the pyrazolate anion.[13][14]

  • Solvent Choice: A polar aprotic solvent is essential to dissolve the pyrazolate salt and promote the Sₙ2 reaction.

    • Recommended Solvents: Anhydrous DMF, DMSO, or THF are excellent choices.[14][15]

  • Alkylating Agent: The reactivity of the electrophile is critical.

    • Leaving Group: The reactivity order is I > Br > Cl. If you are using an alkyl chloride with a weak base, the reaction is likely to fail. Switch to the corresponding alkyl iodide or bromide. For unreactive systems, an alkyl triflate is a powerful electrophile.

References

Technical Support Center: Scaling Up the Production of Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up the production of pyrazole intermediates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of pyrazole synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Decreased Yield Upon Scale-Up

Q: We are observing a significant drop in yield when moving from lab-scale to pilot-plant production of our pyrazole intermediate. What are the likely causes and how can we mitigate this?

A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors related to the physical and chemical aspects of the process.[1]

  • Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to inefficient heating or cooling. This can result in localized temperature gradients, promoting the formation of side products or incomplete reactions.

    • Solution: Employ jacketed reactors with efficient heat transfer fluids to ensure uniform temperature control. For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise to manage heat evolution.[1]

  • Inadequate Mixing: Poor agitation in large reactors can lead to a non-homogeneous reaction mixture, causing localized concentration differences and reducing reaction rates and selectivity.

    • Solution: Optimize the impeller design and agitation speed for the specific reactor geometry and reaction mixture viscosity. Computational Fluid Dynamics (CFD) modeling can aid in designing an effective mixing strategy.[1]

  • Changes in Reaction Kinetics: Reaction times that were optimal at a small scale may not be directly transferable to a larger scale due to the factors mentioned above.

    • Solution: Implement in-process controls (e.g., HPLC, GC, or spectroscopic methods) to monitor the reaction progress and determine the optimal reaction endpoint, rather than relying solely on time.[1]

Issue 2: Poor Regioselectivity and Formation of Isomers

Q: Our scaled-up synthesis of a substituted pyrazole is resulting in a mixture of regioisomers, which is complicating purification and reducing the yield of the desired product. How can we improve regioselectivity?

A: The formation of regioisomers is a frequent issue in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The regioselectivity is influenced by steric and electronic factors of the reactants and the reaction conditions.[3]

  • Choice of Solvent: The solvent can have a significant impact on the regioselectivity of the reaction.

    • Solution: Screen a variety of solvents. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of certain isomers in some pyrazole syntheses.[4]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the isomeric ratio.

    • Solution: Conduct temperature optimization studies. A temperature-controlled divergent synthesis approach has been reported where different temperatures favor the formation of different pyrazole isomers.[5]

  • pH of the Reaction Mixture: The acidity or basicity of the medium can affect the reactivity of the nucleophiles and electrophiles, thus influencing which carbonyl group is preferentially attacked.

    • Solution: Carefully control the pH of the reaction mixture. The use of specific acidic or basic catalysts can direct the reaction towards the desired regioisomer.[3]

Issue 3: Challenges in Product Purification at Scale

Q: We are struggling with the purification of our pyrazole intermediate at a larger scale. Column chromatography is not feasible for the quantities we are producing. What are some alternative purification strategies?

A: Scaling up purification requires moving away from chromatography-based methods towards more scalable techniques like crystallization and distillation.

  • Recrystallization: This is a powerful and scalable technique for purifying solid compounds.

    • Solution: Develop a robust recrystallization procedure by screening different solvent systems. A good solvent will dissolve the pyrazole compound at high temperatures but have low solubility at low temperatures, while impurities remain in solution.[6] Mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.[6] For colored impurities, treatment with activated charcoal can be employed, though it may lead to some product loss.[6]

  • Distillation: For liquid pyrazole intermediates, distillation can be an effective purification method, especially for separating components with different boiling points.

    • Solution: If the product is thermally stable, fractional distillation under reduced pressure can be used to achieve high purity.

  • Acid-Base Extraction: If the pyrazole intermediate has acidic or basic properties, it can be purified by extraction.

    • Solution: Dissolve the crude product in an organic solvent and wash with an aqueous acid or base to remove impurities or to extract the product itself into the aqueous phase, from which it can be subsequently liberated and re-extracted.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up pyrazole synthesis, especially when using hydrazine?

A1: Hydrazine and its derivatives are toxic and potentially explosive, requiring strict safety protocols during scale-up.[7] Key concerns include:

  • Toxicity: Hydrazine is highly toxic and a suspected carcinogen. All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]

  • Exothermic Reactions: The reaction of hydrazine with carbonyl compounds is often highly exothermic, posing a risk of thermal runaway.[7] Ensure the reactor has adequate cooling capacity and consider controlled addition of reagents.[7]

  • Explosive Potential: Hydrazine can decompose explosively, especially at elevated temperatures or in the presence of certain metals.[7] Avoid incompatible materials and maintain strict temperature control.

Q2: How does the choice of catalyst affect the scale-up of pyrazole synthesis?

A2: The catalyst can significantly influence the reaction rate, yield, and selectivity. When scaling up, consider the following:

  • Catalyst Loading: The optimal catalyst loading at a small scale may not be the same at a larger scale. It's important to re-optimize the catalyst concentration. Increasing catalyst loading may not always lead to better yields and can sometimes increase side reactions.

  • Homogeneous vs. Heterogeneous Catalysts: While homogeneous catalysts are often highly active, they can be difficult to remove from the product at scale. Heterogeneous catalysts are generally preferred for large-scale production as they can be easily separated by filtration and potentially reused.

  • Catalyst Deactivation: In some cases, the catalyst may deactivate over time. This can be a more significant issue in longer-running, large-scale reactions.

Q3: Can flow chemistry be a viable alternative for scaling up pyrazole intermediate production?

A3: Yes, flow chemistry offers several advantages for scaling up pyrazole synthesis.[8] It allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity.[8] The enhanced heat and mass transfer in flow reactors can mitigate many of the problems associated with traditional batch scale-up.[8] Furthermore, the smaller reaction volumes at any given time can improve the safety profile, especially when working with hazardous reagents like hydrazine.[8]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation

Entry1,3-DiketoneSolventProduct Ratio (Desired:Undesired)Reference
11-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneEthanol (EtOH)Low regioselectivity[4]
21-(2-furyl)-4,4,4-trifluoro-1,3-butanedione2,2,2-Trifluoroethanol (TFE)85:15[4]
31-(2-furyl)-4,4,4-trifluoro-1,3-butanedione1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97:3[4]
4Unsymmetrical β-keto-enol etherTolueneNo reaction[7]
5Unsymmetrical β-keto-enol etherDichloromethane (CH2Cl2)Favored pyrazole formation[7]
6Unsymmetrical β-keto-enol etherPolar aprotic solvents (e.g., DMF)Favored Michael addition product[7]
7Unsymmetrical β-keto-enol etherPolar protic solvents (e.g., MeOH)Favored pyrazole formation[7]

Table 2: Influence of Reaction Temperature on Pyrazole Synthesis

EntryReactantsSolventTemperature (°C)Yield (%)ProductReference
1N'- (Diphenylmethylene)-4-methylbenzenesulfonohydrazide[HDBU][OAc]Room Temp981-Tosyl-1H-pyrazole[5]
2N'- (Diphenylmethylene)-4-methylbenzenesulfonohydrazide[HDBU][OAc]95851H-Pyrazole[5]
3N'- (Diphenylmethylene)-4-methylbenzenesulfonohydrazideEthanolRoom Temp951-Tosyl-1H-pyrazole[5]
4N'- (Diphenylmethylene)-4-methylbenzenesulfonohydrazideEthanol95651H-Pyrazole[5]

Experimental Protocols

Protocol 1: General Procedure for Kilogram-Scale Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole and 1-Methyl-5-(trifluoromethyl)-1H-pyrazole

This protocol is adapted from a method for the kilogram-scale synthesis of trifluoromethyl-substituted pyrazoles and should be performed by trained personnel with appropriate safety precautions.[9]

Materials:

  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

  • Methylhydrazine

  • Appropriate solvent (e.g., ethanol)

Procedure:

  • Charge a suitable reactor with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and the chosen solvent.

  • Cool the mixture to a controlled temperature (e.g., 0-10 °C).

  • Slowly add methylhydrazine to the reaction mixture while maintaining the temperature. The addition is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by a suitable analytical method (e.g., GC or HPLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product, a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, is then purified.

  • Separation of the regioisomers can be achieved by fractional distillation under reduced pressure.[9]

Protocol 2: General Procedure for Recrystallization of a Pyrazole Intermediate

This protocol provides a general guideline for the purification of a solid pyrazole intermediate by recrystallization.[6]

Materials:

  • Crude pyrazole intermediate

  • Appropriate recrystallization solvent or solvent mixture

Procedure:

  • Place the crude pyrazole compound in an appropriately sized flask.

  • Add a minimal amount of the chosen solvent.

  • Heat the mixture with stirring until the solid is completely dissolved. If necessary, add more solvent portion-wise to achieve complete dissolution at the boiling point.

  • If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the mixture in an ice bath to maximize product precipitation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven at an appropriate temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Reactant Charging B Controlled Reagent Addition (e.g., Hydrazine) A->B Exotherm Control C Reaction Monitoring (In-Process Control) B->C Ensure Completion D Reaction Quench/Workup C->D E Solvent Removal D->E F Crude Product Isolation E->F G Purification (Recrystallization/Distillation) F->G H Drying G->H I Final Pyrazole Intermediate H->I

Caption: A generalized experimental workflow for the scaled-up production of pyrazole intermediates.

troubleshooting_guide cluster_yield Yield Issues cluster_purity Purity Issues cluster_physical Physical Process Issues start Low Yield or Purity in Scale-Up? q_yield Is the reaction going to completion? start->q_yield q_purity Are there significant side products (e.g., regioisomers)? start->q_purity q_physical Are there signs of poor mixing or heat transfer? start->q_physical sol_yield_no Optimize reaction time and temperature. Monitor with in-process controls. q_yield->sol_yield_no No sol_yield_yes Investigate workup and purification losses. q_yield->sol_yield_yes Yes sol_purity_yes Optimize solvent, temperature, and catalyst. Consider pH control. q_purity->sol_purity_yes Yes sol_purity_no Improve purification method. (e.g., recrystallization solvent screen) q_purity->sol_purity_no No sol_physical_yes Optimize agitation speed and reactor jacket temperature. q_physical->sol_physical_yes Yes sol_physical_no Focus on chemical parameter optimization. q_physical->sol_physical_no No

Caption: A troubleshooting decision tree for scaling up pyrazole intermediate production.

References

Technical Support Center: Purification of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. The information is designed to help resolve common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities can be categorized as follows:

  • Unreacted Starting Material: Methyl 5-methyl-1H-pyrazole-3-carboxylate that has not been brominated.

  • Regioisomers: Primarily the methyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate isomer, which can form depending on the regioselectivity of the bromination reaction.

  • Di-brominated Byproducts: Products where two bromine atoms have been added to the pyrazole ring.

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as unreacted brominating agents or their byproducts.

Q2: How can I effectively monitor the progress of the purification process?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. Use a suitable solvent system, such as a mixture of ethyl acetate and hexane, to achieve good separation between the desired product and impurities. Visualization can be done under UV light and/or by staining with potassium permanganate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What are the recommended purification techniques for this compound?

A3: The two primary and most effective purification techniques are:

  • Column Chromatography: This is highly effective for separating the desired product from starting materials, regioisomers, and other byproducts. Silica gel is the most common stationary phase.

  • Recrystallization: This technique is useful for removing minor impurities and for obtaining a highly pure crystalline product after initial purification by chromatography.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: My final product is contaminated with the starting material (methyl 5-methyl-1H-pyrazole-3-carboxylate).
  • Question: After purification, I still see a significant amount of the unbrominated starting material in my NMR/HPLC analysis. How can I remove it?

  • Answer:

    • Optimize Column Chromatography: The starting material is typically less polar than the brominated product. You can improve separation by using a less polar eluent system. Start with a low concentration of ethyl acetate in hexane (e.g., 10-20%) and gradually increase the polarity. Careful fraction collection is crucial.

    • Recrystallization: If the starting material is present in a small amount, recrystallization can be effective. Suitable solvents to explore include ethanol, isopropanol, or a mixture of ethyl acetate and hexane.

Issue 2: I suspect my product is a mixture of regioisomers (4-bromo vs. 5-bromo).
  • Question: My spectroscopic data suggests the presence of more than one bromo-pyrazole isomer. How can I separate them?

  • Answer:

    • High-Resolution Column Chromatography: Regioisomers often have very similar polarities, making separation challenging. Use a long column with a fine mesh silica gel. A shallow gradient elution, starting with a non-polar solvent system and very slowly increasing the polarity, may be required. Careful monitoring of fractions by TLC or HPLC is essential. A common eluent system for separating pyrazole regioisomers is ethyl acetate/hexane.[1]

    • Preparative HPLC: If column chromatography does not provide adequate separation, preparative HPLC is a more powerful technique for isolating pure regioisomers.

Issue 3: My product appears to be contaminated with di-brominated byproducts.
  • Question: I am observing a peak in my mass spectrum that corresponds to a di-brominated product. How can I eliminate this impurity?

  • Answer:

    • Column Chromatography: Di-brominated products are generally less polar than the mono-brominated desired product. They will typically elute earlier from a silica gel column. Use the chromatographic conditions described for removing starting material, ensuring to collect and analyze all fractions to isolate the desired compound.

Issue 4: The recrystallization of my product is not yielding pure crystals or the recovery is very low.
  • Question: I am having trouble getting my this compound to crystallize, or I am losing a lot of material during the process. What can I do?

  • Answer:

    • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents such as ethanol, methanol, isopropanol, or solvent mixtures like ethyl acetate/hexane or dichloromethane/hexane.[2]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals or precipitation of an oil.

    • Seeding: If crystals are slow to form, adding a seed crystal of the pure compound can initiate crystallization.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound to ensure good recovery.

Quantitative Data Summary

ParameterPurification MethodTypical PurityTypical YieldReference
Purity of related bromo-pyrazoleColumn Chromatography>95%50-82%[3]
Purity of related pyrazoleRecrystallizationHighVaries[2]

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column bed. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 9:1 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3 hexane:ethyl acetate) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Dissolution: In a flask, add a minimal amount of a suitable hot solvent (e.g., ethanol) to the impure compound until it is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Place the flask in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow Crude_Product Crude Methyl 4-bromo-5-methyl- 1H-pyrazole-3-carboxylate Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography TLC_Analysis_1 TLC/HPLC Analysis Column_Chromatography->TLC_Analysis_1 Fractions_Pure Pure Fractions TLC_Analysis_1->Fractions_Pure Pure Fractions_Impure Impure Fractions TLC_Analysis_1->Fractions_Impure Impure Solvent_Evaporation Solvent Evaporation Fractions_Pure->Solvent_Evaporation Repurify Repurify Impure Fractions Fractions_Impure->Repurify Pure_Product_Oil Pure Product (Oil/Amorphous) Solvent_Evaporation->Pure_Product_Oil Recrystallization Recrystallization Pure_Product_Oil->Recrystallization TLC_Analysis_2 TLC/HPLC Analysis Recrystallization->TLC_Analysis_2 TLC_Analysis_2->Recrystallization Impure Pure_Crystals Pure Crystalline Product TLC_Analysis_2->Pure_Crystals Pure Repurify->Column_Chromatography

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Analyze Crude Product (TLC, HPLC, NMR, MS) Impurity_Detected Impurity Detected? Start->Impurity_Detected Starting_Material Starting Material Impurity Impurity_Detected->Starting_Material Yes Regioisomer Regioisomer Impurity Impurity_Detected->Regioisomer Yes Dibrominated Di-brominated Impurity Impurity_Detected->Dibrominated Yes Pure_Product Pure Product Impurity_Detected->Pure_Product No Optimize_Chromatography Optimize Column Chromatography (Adjust Solvent Polarity) Starting_Material->Optimize_Chromatography High_Res_Chromatography High-Resolution Column Chromatography / Prep-HPLC Regioisomer->High_Res_Chromatography Dibrominated->Optimize_Chromatography Recrystallize Recrystallization Optimize_Chromatography->Recrystallize High_Res_Chromatography->Recrystallize Recrystallize->Pure_Product

Caption: Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Higher Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions for higher product purity.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a low yield of the desired product and multiple byproducts. Where should I start troubleshooting?

A1: A common starting point is to re-evaluate your reaction temperature and solvent choice. Temperature plays a crucial role in reaction kinetics and thermodynamics.[1][2] An incorrect temperature can lead to the formation of unwanted side products or decomposition of the desired product.[3] Similarly, the solvent can significantly influence reaction rates and selectivity by stabilizing transition states or reactants differently.[4][5][6]

Q2: How does solvent selection impact the purity of my final product?

A2: Solvent purity is critical for achieving reliable and efficient chemical reactions.[7] Impurities in the solvent can introduce unknown variables, leading to side reactions and the formation of byproducts.[7] The polarity and solvating ability of the solvent can also affect the reaction pathway, favoring the formation of the desired product over impurities.[5] For instance, in some reactions, using water as a solvent can lead to fewer by-products compared to organic solvents.[8]

Q3: Can adjusting the reaction temperature improve the purity of my product?

A3: Yes, adjusting the temperature can significantly impact product purity.[1][8] For many reactions, there is an optimal temperature range. Increasing the temperature generally increases the reaction rate, but excessively high temperatures can lead to the formation of undesired byproducts or product decomposition.[9][10] Conversely, lowering the temperature can sometimes improve selectivity and thus purity, although it may also decrease the reaction rate.[9] Controlled and gradual cooling is also a key factor in achieving higher purity during recrystallization.[1]

Q4: What is the role of a catalyst in optimizing reaction purity?

A4: Catalysts increase the rate of a reaction by providing an alternative reaction pathway with a lower activation energy.[11][12] A well-chosen catalyst can selectively accelerate the desired reaction, minimizing the formation of byproducts and thus improving purity.[11] However, the concentration of the catalyst is also a critical parameter. An optimal catalyst concentration often exists; exceeding this can sometimes lead to decreased selectivity or catalyst aggregation, which can negatively impact purity.[13]

Q5: How does reactant stoichiometry affect the purity of the final product?

A5: The stoichiometry, or the molar ratio of reactants, is a fundamental factor in controlling reaction outcomes. Using an incorrect stoichiometric ratio can leave unreacted starting materials or lead to the formation of side products, both of which will decrease the purity of the final product.[14][15] It is also important to consider the purity of the starting materials themselves, as impurities in the reactants will carry through to the product mixture.[14][16][17]

Troubleshooting Guides

Issue 1: Poor Product Purity with Multiple Byproducts

This guide provides a systematic approach to troubleshooting reactions that result in low purity and the formation of multiple byproducts.

Troubleshooting Workflow

G start Low Product Purity Multiple Byproducts check_temp Step 1: Verify Reaction Temperature start->check_temp check_solvent Step 2: Evaluate Solvent System check_temp->check_solvent If temperature is optimal check_stoichiometry Step 3: Confirm Reactant Stoichiometry & Purity check_solvent->check_stoichiometry If solvent is appropriate check_catalyst Step 4: Assess Catalyst Performance check_stoichiometry->check_catalyst If stoichiometry is correct purification Step 5: Optimize Purification Method check_catalyst->purification If catalyst is effective success High Purity Product purification->success If purification is successful G start Incomplete Reaction (Low Purity) check_time Increase Reaction Time start->check_time check_temp Increase Reaction Temperature start->check_temp check_conc Increase Reactant Concentration start->check_conc check_catalyst Add or Change Catalyst start->check_catalyst outcome Evaluate Purity check_time->outcome check_temp->outcome check_conc->outcome check_catalyst->outcome success Reaction Complete High Purity outcome->success Purity Improved fail Re-evaluate Reaction Design outcome->fail Purity Not Improved

References

Bromo-Pyrazole Compounds: A Technical Support Guide for Safe Handling and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the handling and application of bromo-pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of halogenated heterocyclic compounds. Our goal is to provide you with not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and experimental success in your laboratory. Bromo-pyrazoles are versatile building blocks in medicinal chemistry, but their reactivity necessitates careful handling to mitigate risks.[1]

Section 1: Frequently Asked Questions (FAQs) - Core Safety Principles

This section addresses fundamental safety questions regarding the handling of bromo-pyrazole compounds.

Q1: What are the primary hazards associated with bromo-pyrazole compounds?

A1: Bromo-pyrazole compounds are generally crystalline solids and present several potential hazards that require stringent control measures. The primary concerns are:

  • Skin and Eye Irritation: Direct contact can cause irritation and, in some cases, severe eye damage.[2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3]

  • Toxicity: While specific toxicity data varies between derivatives, many halogenated organic compounds are considered harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Reactivity: Bromo-pyrazoles are reactive compounds, particularly in the presence of strong bases, oxidizing agents, and acids.[4] Inadvertent contact with incompatible materials can lead to vigorous reactions.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling bromo-pyrazole compounds?

A2: A comprehensive PPE strategy is non-negotiable when working with bromo-pyrazole compounds. The following table summarizes the required PPE and the rationale for its use.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation or absorption of the compound.[2]
Respiratory Protection Use in a well-ventilated chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[2]

Q3: How should I properly store bromo-pyrazole compounds?

A3: Proper storage is crucial to maintain the stability of bromo-pyrazole compounds and prevent accidents. Follow these guidelines:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[1]

  • Keep containers tightly closed to prevent the ingress of moisture and contamination.[1]

  • Some bromo-pyrazole derivatives may be light-sensitive; in such cases, store in amber or opaque containers.[1]

  • Always store below eye level to minimize the risk of dropping and spillage.

Q4: What is the correct procedure for disposing of bromo-pyrazole waste?

A4: Bromo-pyrazole compounds and any materials contaminated with them must be treated as hazardous waste.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste in a designated, properly labeled waste container.[5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[5]

  • Disposal: Follow your institution's hazardous waste disposal procedures, which typically involve collection by a licensed hazardous waste disposal company.[5]

Section 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides practical advice for common issues encountered during experiments involving bromo-pyrazole compounds.

Q1: I am observing a low yield in my pyrazole synthesis. What are the likely causes and how can I improve it?

A1: Low yields in pyrazole synthesis are a common challenge. Here are some potential causes and troubleshooting steps:

  • Incomplete Reaction: The cyclocondensation reaction to form the pyrazole ring can be slow.

    • Solution: Ensure you are using an appropriate catalyst, such as a few drops of glacial acetic acid, to facilitate the reaction.[6] You can also consider moderately increasing the reaction time or temperature, monitoring the progress by Thin Layer Chromatography (TLC).[6]

  • Side-Product Formation: The formation of regioisomers is a prevalent side reaction when using unsymmetrical starting materials.

    • Solution: Carefully control the reaction conditions, such as temperature and the rate of addition of reagents. Purification by column chromatography is often necessary to separate the desired isomer.

  • Reactant Purity: Impurities in your starting materials can lead to side reactions and reduce your yield.

    • Solution: Ensure your starting materials, including the bromo-pyrazole, are of high purity. Recrystallization or column chromatography of the starting materials may be necessary.

Q2: My reaction mixture has turned a dark color. Is this a cause for concern?

A2: Discoloration of the reaction mixture is frequently observed, especially when using hydrazine starting materials, which can be sensitive to air and light, leading to the formation of colored impurities.[7]

  • Troubleshooting:

    • Inert Atmosphere: If you suspect degradation of your starting materials, handle them under an inert atmosphere (e.g., nitrogen or argon).[6]

    • Purification: Most colored impurities can be removed during the work-up and purification steps, such as recrystallization or column chromatography.[7]

Q3: I am having difficulty purifying my bromo-pyrazole product. What techniques are most effective?

A3: The choice of purification technique depends on the physical properties of your compound and the nature of the impurities.

  • Recrystallization: This is often an effective method for purifying solid bromo-pyrazole derivatives. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.[7]

  • Column Chromatography: For complex mixtures or to separate isomers, column chromatography on silica gel is a powerful technique. A range of solvent systems, typically hexane and ethyl acetate mixtures, can be employed.[7]

Section 3: Experimental Protocols - Step-by-Step Methodologies

This section provides detailed protocols for common laboratory procedures involving bromo-pyrazole compounds, emphasizing safety at each step.

Protocol: Weighing and Dissolving a Solid Bromo-Pyrazole Compound

This protocol outlines the safe procedure for handling a solid bromo-pyrazole compound in a laboratory setting.

Diagram: Workflow for Safe Handling of Solid Bromo-Pyrazole

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_fumehood Prepare Chemical Fume Hood prep_ppe->prep_fumehood weigh Weigh Compound in Fume Hood prep_fumehood->weigh prep_sds Review SDS prep_sds->prep_ppe dissolve Dissolve in Appropriate Solvent weigh->dissolve cleanup_glassware Decontaminate Glassware dissolve->cleanup_glassware cleanup_waste Dispose of Waste cleanup_glassware->cleanup_waste cluster_response Immediate Response cluster_cleanup Cleanup (if trained) spill Spill Occurs alert Alert Others in the Lab spill->alert evacuate Evacuate the Immediate Area alert->evacuate ppe Don Additional PPE if Safe evacuate->ppe absorb Absorb with Inert Material ppe->absorb collect Collect into a Sealed Container absorb->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose report Report the Incident dispose->report

References

Technical Support Center: Control of Genotoxic Impurity (GTI) Liability from Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides in-depth technical and practical advice for identifying, controlling, and mitigating the risks associated with potential genotoxic impurities (pGTIs) arising from the use of pyrazole intermediates in pharmaceutical synthesis. It is structured to serve as a primary resource for troubleshooting common experimental and analytical challenges.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the genotoxic potential of pyrazole-related compounds and the regulatory landscape.

Q1: Why are pyrazole intermediates a focus for GTI control?

The primary concern stems from the common synthetic routes used to form the pyrazole ring, not the ring itself. The most prevalent method is the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives (e.g., phenylhydrazine, substituted hydrazines)[1][2]. Hydrazine is a well-documented mutagen and carcinogen, possessing a structural alert for genotoxicity[3]. Consequently, unreacted hydrazine or related precursors can be carried into the final Active Pharmaceutical Ingredient (API) as process-related impurities.

Q2: What are the most common potential Genotoxic Impurities (pGTIs) from pyrazole synthesis?

The pGTIs are almost always related to the starting materials, reagents, or side-products rather than the pyrazole core. Key compounds to monitor include:

  • Hydrazine and its derivatives: (e.g., methylhydrazine, 1,1-dimethylhydrazine). These are often used as starting materials[3][4].

  • Alkylating agents: Reagents used for N-alkylation of the pyrazole ring, such as alkyl halides (e.g., methyl iodide) or sulfates (e.g., dimethyl sulfate), are potent genotoxins[5].

  • Boronic acids: Recently identified as a class of bacterial mutagens, they may be used in cross-coupling reactions to functionalize the pyrazole ring[4][6].

Q3: What are the regulatory limits for GTIs?

The universally accepted guideline is the ICH M7(R1) , which establishes a framework for risk assessment and control[7][8]. The core concept is the Threshold of Toxicological Concern (TTC) . For most genotoxic impurities, the acceptable lifetime intake is 1.5 µ g/day [3][8]. This TTC value corresponds to a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime of exposure[9]. For highly potent carcinogens (the "Cohort of Concern," which includes N-nitrosamines and aflatoxin-like compounds), the TTC approach is not applicable, and a compound-specific risk assessment is required.

Impurity ClassDaily Intake Limit (TTC)Typical Control Threshold in API (ppm)
Standard Genotoxic Impurity1.5 µ g/day 1-10 ppm
More Potent Genotoxic Impurity< 1.5 µ g/day (compound-specific)< 1 ppm
"Cohort of Concern"TTC not applicableCompound-specific, often ppb level
Based on a typical maximum daily drug dose of 150 mg to 1.5 g.

Q4: What is the general strategy for controlling GTIs?

The strategy follows a risk-based approach outlined in ICH M7 and often summarized as "Avoid, Control, Purge"[10][11].

  • Avoid: If possible, redesign the synthesis to eliminate the use of genotoxic reagents or intermediates[12][13].

  • Control: Modify reaction conditions (e.g., stoichiometry, temperature, order of addition) to minimize the formation of the GTI or introduce quenching steps to destroy it.

  • Purge: Demonstrate through process understanding and experimental data that downstream purification steps (e.g., crystallization, chromatography, extraction) effectively remove the GTI to below the acceptable limit.

GTI Risk Assessment & Control Workflow

This diagram illustrates the decision-making process for assessing and controlling a potential genotoxic impurity (pGTI) identified in a synthetic process involving pyrazole intermediates.

GTIAssessment cluster_0 Phase 1: Identification cluster_1 Phase 2: Hazard Assessment cluster_2 Phase 3: Control Strategy cluster_3 Phase 4: Implementation Start Identify pGTI in Pyrazole Synthesis (e.g., Hydrazine, Alkyl Halide) InSilico In Silico Assessment (QSAR Analysis) Start->InSilico Structural Alert? AmesTest Bacterial Mutagenicity Assay (Ames Test) InSilico->AmesTest Positive or No Data Classify Classify Impurity (ICH M7 Classes 1-5) InSilico->Classify Negative Result (Treat as standard impurity) InVivo In Vivo Follow-up (e.g., MNT, Comet) AmesTest->InVivo Positive Result AmesTest->Classify InVivo->Classify DefineLimit Define Control Limit (e.g., TTC = 1.5 µg/day) Classify->DefineLimit If Class 1, 2, or 3 ProcessControl Option 1: Process Control & Purge Factor DefineLimit->ProcessControl FinalTest Option 2: Include in Final API Specification DefineLimit->FinalTest ValidateMethod Develop & Validate Trace Analytical Method ProcessControl->ValidateMethod FinalTest->ValidateMethod Implement Implement Control & Monitor ValidateMethod->Implement

Caption: Decision workflow for GTI assessment and control based on ICH M7 guidelines.

Troubleshooting Guides
Guide 1: Unexpected Hydrazine Detection in API
  • Problem: You have detected residual hydrazine in your final API or a late-stage intermediate at a level exceeding the control limit (e.g., >1.5 ppm), despite the reaction stoichiometry suggesting it should be fully consumed.

  • Probable Causes & Solutions:

    • Hydrazine Salt Stability: Hydrazine is often used as a hydrate or a salt (e.g., hydrazine sulfate). In solution, these can exist in equilibrium, and the "free" hydrazine may be more volatile or reactive than anticipated, leading to inaccurate stoichiometric calculations.

      • Solution: Re-evaluate the true molar equivalent of reactive hydrazine being added. Consider using a slight excess of the 1,3-dicarbonyl component to ensure complete consumption of the hydrazine nucleophile.

    • Inefficient Reaction/Side Reactions: The condensation reaction to form the pyrazole may be incomplete, or the hydrazine may be degrading or participating in side reactions.[1]

      • Solution: Optimize reaction conditions. Lowering the temperature may prevent degradation, while extending the reaction time or using a more efficient catalyst could drive the primary reaction to completion.

    • Formation of Stable Hydrazones: A stable hydrazone intermediate may form that is slow to cyclize into the pyrazole ring. This intermediate can then revert to hydrazine during workup or analysis.

      • Solution: Analyze for the intermediate hydrazone in parallel with hydrazine. Adjusting the pH or increasing the temperature after the initial condensation can often promote the final ring-closing step.

    • "Sticky" Nature of Hydrazine: Hydrazine is highly polar and can adhere to glass surfaces or interact strongly with silica gel during chromatography, eluting slowly and contaminating later fractions.

      • Solution: Implement a quenching step immediately post-reaction. A common method is to add an excess of a sacrificial aldehyde or ketone (e.g., acetone, benzaldehyde) to the crude reaction mixture. This converts residual hydrazine into a larger, less polar, and more easily purged hydrazone. Alternatively, an acid wash (e.g., dilute HCl) during workup can extract the basic hydrazine into the aqueous phase.

Guide 2: Failure to Achieve Required Analytical Sensitivity for a GTI
  • Problem: Your analytical method (e.g., HPLC-UV, GC-FID) cannot achieve the required Limit of Quantification (LOQ) of ~1 ppm for a key pGTI like hydrazine.

  • Probable Causes & Solutions:

    • Poor Chromophore/Ionization: Hydrazine lacks a UV chromophore and has a low molecular weight, making it extremely difficult to detect at low levels with standard methods like HPLC-UV or even some mass spectrometers.[14][15]

      • Solution (Recommended): Derivatization. This is the most robust strategy. React the sample with a derivatizing agent that attaches a strongly UV-absorbing or fluorescent tag to the hydrazine. This dramatically increases sensitivity and moves the analyte's signal to a region of the spectrum with less interference from the API matrix.[14][15] A widely used reagent is 2-Hydroxy-1-Naphthalaldehyde (HNA) , which forms a hydrazone with a strong absorbance in the visible range (~406 nm), far from most API interference[14].

    • Matrix Interference: The main API peak or other impurities are co-eluting with the GTI, obscuring the signal.

      • Solution: Modify the chromatographic method. Switch to a different column chemistry (e.g., HILIC for polar compounds), or adjust the mobile phase pH to alter the retention of the API versus the impurity. If derivatization is used, the resulting derivative will have very different chromatographic properties, often resolving this issue inherently[14].

    • Analyte Instability: Hydrazine can auto-oxidize or degrade during sample preparation or on the analytical column[16].

      • Solution: Keep sample preparation times short and solutions cold. Derivatization should be performed as quickly as possible after sample dissolution to form a more stable product[16][17]. Ensure the mobile phase and diluents are de-gassed and consider working under an inert atmosphere for sample prep if instability is severe.

Key Experimental Protocols
Protocol 1: Trace Analysis of Hydrazine in an API via HPLC-UV with HNA Derivatization

This protocol is adapted from established methodologies for quantifying trace hydrazine in pharmaceutical materials[14][15].

Objective: To accurately quantify residual hydrazine in an API with a target LOQ of ≤ 1.0 ppm.

1. Reagents and Materials:

  • API Sample

  • Hydrazine reference standard (or Hydrazine Sulfate)

  • Derivatizing Reagent: 2-Hydroxy-1-Naphthalaldehyde (HNA)

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • HPLC Column: C18, 2.1 x 100 mm, 1.8 µm particle size

2. Preparation of Solutions:

  • HNA Solution (1 mg/mL): Dissolve 10 mg of HNA in 10 mL of Diluent. Prepare fresh daily.

  • Hydrazine Stock (50 µg/mL): Accurately weigh ~13 mg of hydrazine sulfate and dissolve in 50 mL of Diluent. (Note: Adjust weight based on the salt factor to get the concentration of free hydrazine).

  • Hydrazine Spiking Standard (0.5 µg/mL): Dilute the Hydrazine Stock solution appropriately with Diluent.

3. Sample and Standard Preparation (Derivatization):

  • Test Sample: Accurately weigh ~50 mg of the API into a vial. Add 1.0 mL of Diluent and sonicate to dissolve. Add 100 µL of the HNA solution. Vortex and allow to react for 30 minutes at room temperature, protected from light.

  • Standard (Targeting 1.5 ppm level): Add 15 µL of the Hydrazine Spiking Standard (0.5 µg/mL) to a vial containing 50 mg of a known "hydrazine-free" batch of API. Follow the same dissolution and derivatization procedure as the Test Sample.

  • Blank: Use 1.0 mL of Diluent and add 100 µL of HNA solution.

4. HPLC-UV Method Parameters:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • UV Detection Wavelength: 406 nm[14]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    10.0 80
    12.0 80
    12.1 30

    | 15.0 | 30 |

5. Causality and Self-Validation:

  • Why HNA? HNA reacts specifically with the primary amine functionality of hydrazine to form a stable hydrazone. The resulting product has a maximum absorbance wavelength (λmax) in the visible region (~406 nm), which is critical for avoiding interference from the API and related impurities that typically absorb in the UV range (190-380 nm)[14]. This provides exquisite selectivity.

  • Why a Gradient? The gradient ensures that the highly polar, unreacted HNA and the relatively nonpolar API elute well-separated from the hydrazine-HNA derivative, ensuring accurate integration.

  • System Suitability: The protocol's validity is confirmed by running a standard solution. A sharp, symmetrical peak for the hydrazine-HNA derivative should be observed with a high signal-to-noise ratio (>10 for the LOQ level), confirming the method's sensitivity and specificity for the analyte.

Process Control & Purge Factor Workflow

This diagram outlines the logical flow for establishing a control strategy based on process clearance rather than routine final testing.

PurgeFactorWorkflow start pGTI Introduced in Step 'N' dev_method Develop Trace Analytical Method for pGTI start->dev_method spike_study Perform Spike/Purge Study Across Downstream Steps (N+1, N+2...) dev_method->spike_study calc_purge Calculate Purge Factor for Each Step (Amount In / Amount Out) spike_study->calc_purge total_purge Determine Overall Purge Factor (Product of Individual Step Factors) calc_purge->total_purge compare_limit Is Overall Purge Factor Sufficient to Control pGTI Below TTC Limit? total_purge->compare_limit control_justified Control Strategy Justified. No Routine Testing on API Needed. compare_limit->control_justified  Yes re_evaluate Re-evaluate Process: - Add Purification Step - Modify Process - Set as Specification compare_limit->re_evaluate  No

Caption: Workflow for calculating and applying a purge factor for GTI control.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Substituted pyrazoles represent a cornerstone of modern medicinal chemistry and materials science, valued for their wide-ranging biological activities.[1] The precise structural elucidation of these heterocyclic compounds is a critical step in their development and application. This guide provides an in-depth analysis of the ¹H NMR spectrum of a key intermediate, Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. We will explore the nuances of its spectral features and compare the insights gained from ¹H NMR with complementary analytical techniques, offering a holistic approach to structural verification for researchers, scientists, and drug development professionals.

The Central Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of a molecule.[1] For a substituted pyrazole like this compound, ¹H NMR provides direct, atom-specific information about the chemical environment of each proton, enabling unambiguous confirmation of its structure.

Predicted ¹H NMR Spectrum Analysis

The structure of this compound presents four distinct proton environments. The expected signals in a typical deuterated solvent like CDCl₃ or DMSO-d₆ are:

  • N-H Proton (Pyrazole Ring): This proton is attached to a nitrogen atom and its chemical shift is highly variable, typically appearing as a broad singlet far downfield (δ 10-14 ppm). Its broadness is a result of quadrupole effects from the adjacent ¹⁴N nucleus and chemical exchange with other molecules or trace amounts of water in the solvent.[2] In protic solvents like D₂O or CD₃OD, this signal will often disappear due to rapid exchange with deuterium.[2]

  • C5-Methyl Protons (-CH₃): These protons are attached to a carbon on the pyrazole ring. They are expected to appear as a sharp singlet, typically in the range of δ 2.2-2.6 ppm. The exact shift is influenced by the electronic effects of the adjacent bromo and carboxylate groups.

  • Ester Methyl Protons (O-CH₃): The three protons of the methyl ester group will also produce a sharp singlet. Their chemical environment is slightly different from the ring methyl group, and they are typically found in the range of δ 3.7-4.0 ppm.[3]

  • C4-H Proton: The parent compound, pyrazole, shows a triplet for the C4 proton around 6.4 ppm.[4] However, in the title compound, this position is substituted with a bromine atom, so no signal from a C4-H proton is expected.

The following table summarizes the anticipated ¹H NMR data for the target molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Key Influencing Factors
N-H10.0 - 14.0Broad Singlet1HSolvent, Concentration, Temperature, Hydrogen Bonding[2][5]
O-CH₃3.7 - 4.0Singlet3HElectronegativity of adjacent oxygen atoms.
C5-CH₃2.2 - 2.6Singlet3HElectronic effects of the pyrazole ring and substituents.
The Analytical Workflow: A Self-Validating System

A robust analytical approach relies on a multi-technique, self-validating workflow. The initial ¹H NMR hypothesis is confirmed and refined by complementary data from other spectroscopic methods.

cluster_prep Step 1: Sample Preparation cluster_proc Step 3: Data Processing & Analysis cluster_elucid Step 4: Structural Confirmation Prep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) HNMR Acquire ¹H NMR Spectrum (e.g., 400 MHz) Prep->HNMR Proc Fourier Transform (NMR) Process Spectra Assign Signals HNMR->Proc CNMR Acquire ¹³C NMR Spectrum (e.g., 100 MHz) CNMR->Proc MS Acquire Mass Spectrum (e.g., ESI-MS) MS->Proc IR Acquire IR Spectrum (e.g., ATR) IR->Proc Elucid Correlate data from all techniques to confirm the proposed structure of Methyl 4-bromo-5-methyl- 1H-pyrazole-3-carboxylate Proc->Elucid

Caption: A typical workflow for spectroscopic structural elucidation.

Comparative Analysis with Alternative Spectroscopic Methods

While ¹H NMR is powerful, a comprehensive analysis integrates data from other techniques to build an irrefutable case for the compound's structure.

3.1. ¹³C NMR Spectroscopy

This technique provides essential information about the carbon skeleton of the molecule. For this compound, we expect to see signals for all five carbon atoms in the pyrazole ring and the two methyl carbons.

Carbon Assignment Expected Chemical Shift (δ, ppm) Key Features
C=O (Ester)160 - 170Downfield shift due to double bond and oxygen.
C3 & C5 (Pyrazole)130 - 150Ring carbons attached to heteroatoms.
C4 (Pyrazole)90 - 100Upfield shift due to the direct attachment of bromine.
O-CH₃ (Ester)50 - 55Typical range for a methyl ester carbon.
C5-CH₃10 - 15Typical range for a methyl group on an aromatic ring.

3.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): The key feature would be a pair of peaks for the molecular ion, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a nearly 1:1 natural abundance. This provides definitive evidence for the presence of a single bromine atom. For C₅H₅BrN₂O₂, the expected molecular weights are approximately 203.95 g/mol (for ⁷⁹Br) and 205.95 g/mol (for ⁸¹Br).

  • Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).

3.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
N-H (Pyrazole)Stretching3100 - 3500Broad band, indicating hydrogen bonding.[1]
C-H (Methyl)Stretching2850 - 3000Sharp peaks.
C=O (Ester)Stretching1700 - 1750Strong, sharp absorption.[1]
C=N / C=C (Ring)Stretching1400 - 1600Multiple bands of variable intensity.
C-BrStretching500 - 600Typically weak, in the fingerprint region.
Advanced Considerations & Troubleshooting

Annular Tautomerism

Unsubstituted pyrazoles can undergo a rapid proton exchange between the two ring nitrogen atoms, a phenomenon known as annular tautomerism.[2] For the title compound, this would result in an equilibrium between this compound and Methyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate.

Caption: Annular tautomerism in substituted pyrazoles.

If this exchange is fast on the NMR timescale, averaged signals might be observed. However, the distinct substitution pattern often makes one tautomer more stable. To investigate this, one can perform:

  • Low-Temperature NMR: Cooling the sample can slow the rate of exchange, potentially allowing for the observation of distinct signals for each tautomer.[2]

  • 2D NMR (NOESY/ROESY): These experiments can detect through-space correlations. For instance, a correlation between the N-H proton and the C5-methyl protons would confirm the drawn tautomer as the major form in solution.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is often preferred for pyrazoles to clearly observe the N-H proton).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation:

    • Use a 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance).[1]

  • ¹H NMR Data Acquisition:

    • Tune and shim the probe to the sample.

    • Acquire the spectrum with typical parameters: spectral width of 15-20 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.[1]

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum at the corresponding frequency (e.g., 75 MHz for a 300 MHz spectrometer).

    • Use typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[1]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals.

References

Comparative Analysis of 13C NMR Data for Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) data for methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate and experimental data for structurally related pyrazole derivatives. Due to the absence of publicly available experimental 13C NMR data for the title compound, this guide offers a predictive analysis based on established substituent effects in the pyrazole ring system, supported by data from known analogues.

Chemical Structure and Carbon Numbering

The structure of this compound is depicted below, with the carbon atoms of the pyrazole ring and the substituents numbered for clear reference in the NMR data table.

Figure 1. Structure of this compound.

Comparison of 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound alongside experimental data for similar pyrazole derivatives. The predicted values are estimated based on the additive effects of the bromo, methyl, and carboxylate substituents on the pyrazole ring.

Carbon AtomThis compound (Predicted, ppm)4-Bromo-3-methylpyrazole (Experimental, ppm in DMSO-d6)[1]Methyl 5-amino-1-phenyl-3-methylsulfanyl-1H-pyrazol-4-carboxylate (Experimental, ppm in DMSO-d6)[2]
C3 ~145-150-151.4
C4 ~95-100-92.9
C5 ~140-145-149.3
-COOCH3 (C=O) ~160-165-164.0
-COOCH3 (OCH3) ~50-55-51.1
5-CH3 ~10-15--

Note: The chemical shifts for the pyrazole ring carbons (C3, C4, and C5) are influenced by the electronic effects of the substituents. The bromine at C4 is expected to cause a significant upfield shift for C4 due to the heavy atom effect, while the electron-withdrawing carboxylate group at C3 and the electron-donating methyl group at C5 will influence the chemical shifts of the respective and adjacent carbons.

Standard Experimental Protocol for 13C NMR Spectroscopy

The following is a typical experimental protocol for acquiring 13C NMR spectra of pyrazole derivatives.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent can influence chemical shifts.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument and Parameters:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used.

  • Nucleus: 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. The relaxation delay is crucial for obtaining quantitative data, especially for quaternary carbons.

    • Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply an exponential line broadening of 1-2 Hz.

    • Fourier transform the Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the solvent residual peak (e.g., DMSO-d6 at 39.52 ppm).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for predicting and analyzing the 13C NMR spectrum of a novel compound based on data from known analogues.

G A Identify Target Compound: This compound B Search for Experimental 13C NMR Data A->B C Data Found? B->C D Analyze and Report Experimental Data C->D Yes E Identify Structurally Similar Compounds C->E No F Gather Experimental 13C NMR Data for Analogues E->F G Analyze Substituent Chemical Shift (SCS) Effects F->G H Predict 13C NMR Spectrum of Target Compound G->H I Compare Predicted Spectrum with Analogue Data H->I J Report Predicted Data and Comparative Analysis I->J

Figure 2. Workflow for NMR Spectral Prediction and Analysis.

References

A Comparative Guide to Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Synthesis, Physicochemical Properties, and Biological Activities of Key Pyrazole Regioisomers

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Among the vast landscape of pyrazole derivatives, substituted methyl pyrazole-3-carboxylates serve as crucial intermediates and pharmacophores in the development of novel therapeutic agents. This guide provides a comprehensive comparison of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate and its key isomers: methyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate and methyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate. This objective analysis, supported by available experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their research endeavors.

Physicochemical Properties: A Comparative Overview

The seemingly subtle shift in the positions of the bromo and methyl substituents on the pyrazole ring can significantly influence the physicochemical properties of these isomers. These differences can impact their solubility, crystal packing, and interaction with biological targets. While comprehensive experimental data for all isomers is not uniformly available, a summary of key computed and reported properties is presented below.

PropertyThis compoundMethyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylateMethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate
Molecular Formula C₆H₇BrN₂O₂C₆H₇BrN₂O₂C₆H₇BrN₂O₂
Molecular Weight 219.04 g/mol 219.04 g/mol 219.04 g/mol
CAS Number 1232838-31-113745-17-0 (acid)Not available
Appearance White to light yellow solid[3]Data not availableData not available
Storage 0-8 °C[3]Data not availableData not available

Synthesis and Regioselectivity

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The regioselectivity of this reaction is a critical aspect, as it determines the final arrangement of substituents on the pyrazole ring. The choice of starting materials and reaction conditions can be tailored to favor the formation of a specific isomer.

A general synthetic approach to these bromo-methyl-pyrazole carboxylates involves the cyclization of a suitably substituted β-ketoester with hydrazine, followed by bromination. The order of these steps and the nature of the starting materials are key to achieving the desired regioisomer. For instance, the synthesis of 4-bromo-substituted pyrazoles can be achieved by the oxidation of a corresponding methylpyrazole.[4]

Below is a generalized workflow for the synthesis of these pyrazole derivatives.

Synthesis_Workflow General Synthesis Workflow for Bromo-Methyl-Pyrazole Carboxylate Isomers start Starting Materials (β-ketoester, Hydrazine) cyclization Cyclization Reaction start->cyclization pyrazole_core Pyrazole Carboxylate Core cyclization->pyrazole_core bromination Bromination pyrazole_core->bromination isomer_product Bromo-Methyl-Pyrazole Carboxylate Isomer bromination->isomer_product purification Purification and Characterization isomer_product->purification

Caption: General Synthesis Workflow

Comparative Biological Activities

Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] The specific substitution pattern on the pyrazole ring plays a pivotal role in determining the potency and selectivity of their biological action. While direct comparative biological data for this compound and its isomers is limited, the following sections summarize the known activities of structurally related pyrazole compounds and provide standardized protocols for their evaluation.

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their potential as anticancer agents, with some exhibiting potent inhibitory activity against various cancer cell lines.[6][7] The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and proliferation.

Table of Anticancer Activity Data for Representative Pyrazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Pyrazole Derivative AHuman lung (A549)0.0316[8]
Pyrazole Derivative BHuman breast (MDA-MB-231)3.94[8]
Thiazolyl-pyrazole CHuman liver (HepG-2)2.20[8]
Pyrazole-based Chalcone DHuman pancreatic (PACA2)27.6[9]
Antimicrobial Activity

The pyrazole nucleus is a key pharmacophore in many antimicrobial agents.[10][11][12] Brominated pyrazole derivatives, in particular, have shown promising activity against a range of bacterial and fungal pathogens.

Table of Antimicrobial Activity Data for Representative Pyrazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Pyrazole Derivative EEscherichia coli0.25[10]
Pyrazole Derivative FStreptococcus epidermidis0.25[10]
Pyrazole Derivative GAspergillus niger1[10]
Imidazothiadiazole-Pyrazole HMulti-drug resistant strains0.25[13]
Anti-inflammatory Activity

Certain pyrazole derivatives have demonstrated significant anti-inflammatory effects, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[14][15][16] The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate the anti-inflammatory potential of novel compounds.

Table of Anti-inflammatory Activity Data for Representative Pyrazole Derivatives

CompoundAssayResultReference
Pyrazole Derivative ICarrageenan-induced paw edema80.29% inhibition[15]
Pyrazole Derivative JCarrageenan-induced paw edema65-80% reduction at 10 mg/kg[14]
Pyrazole-Thiazole HybridDual COX-2/5-LOX inhibitionIC₅₀ = 0.03 µM (COX-2)[14]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][5]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow MTT Assay Experimental Workflow cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Test Compounds cell_seeding->compound_treatment incubation1 Incubate (48-72h) compound_treatment->incubation1 mtt_addition Add MTT Reagent incubation1->mtt_addition incubation2 Incubate (4h) mtt_addition->incubation2 solubilization Solubilize Formazan with DMSO incubation2->solubilization absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis

Caption: MTT Assay Workflow

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[3][17][18]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plate.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at various concentrations into the wells.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.[2][19][20][21]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Signaling Pathway Visualization

The biological activities of pyrazole derivatives are often mediated through their interaction with specific signaling pathways. For instance, the anticancer effects of many pyrazoles are attributed to the inhibition of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.

CDK_Inhibition_Pathway Simplified Cell Cycle Regulation and CDK Inhibition by Pyrazole Derivatives cluster_cell_cycle Cell Cycle Progression cluster_regulation Key Regulators G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CyclinD_CDK46 Cyclin D / CDK4/6 CyclinD_CDK46->G1 Promotes G1 progression CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S Initiates S phase CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S Maintains S phase CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->M Initiates Mitosis Pyrazole Pyrazole Derivative Pyrazole->Inhibition Inhibition->CyclinE_CDK2 Inhibition->CyclinA_CDK2 CellCycleArrest Cell Cycle Arrest Inhibition->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Can induce

Caption: CDK Inhibition Pathway

This guide provides a foundational comparison of this compound and its isomers. Further dedicated experimental studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these promising compounds.

References

A Comparative Guide to the Biological Activity of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides an objective comparison of the biological performance of various pyrazole-based compounds, supported by experimental data from recent studies. Detailed methodologies for key experiments are provided, along with visualizations of relevant signaling pathways to offer a comprehensive overview for researchers in drug discovery and development.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Their mechanisms often involve the modulation of key signaling pathways crucial for cancer progression.

Data Summary: Anticancer Activity of Pyrazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several pyrazole derivatives against a panel of human cancer cell lines. Lower IC₅₀ values indicate greater potency.

CompoundCancer Cell LineIC₅₀ (µM)Reference(s)
Compound 12d (a novel pyrazole derivative)A2780 (Ovarian)Data not specified[1]
A549 (Lung)Data not specified[1]
P388 (Leukemia)Data not specified[1]
KA5 HepG2 (Liver)8.5[2]
Sorafenib (Reference)HepG2 (Liver)4.51[2]
Pyrazole Chalcone 111c MCF-7 (Breast)Data not specified
HeLa (Cervical)Data not specified
4-chloro substituted pyrazoleHeLa (Cervical)4.94
Pyrazole-thiazole hybridLung cancer cell linesModerate inhibition (31.01%)
Ferrocene-pyrazole hybrid 47c HCT-116 (Colon)3.12
PC-3 (Prostate)124.40
HL60 (Leukemia)6.81
SNB19 (Astrocytoma)60.44
DHT-derived pyrazole 24e PC-3 (Prostate)4.2
DU 145 (Prostate)3.6
MCF-7 (Breast)5.5
MDA-MB-231 (Breast)6.6
HeLa (Cervical)8.5
Signaling Pathway: p53/p21-Mediated Cell Cycle Arrest

Several pyrazole compounds exert their anticancer effects by inducing the expression of p53 and its downstream target, p21. This leads to cell cycle arrest, typically at the G2/M phase, and can ultimately trigger apoptosis.[1]

p53_p21_pathway Pyrazole Compound Pyrazole Compound DNA Damage DNA Damage Pyrazole Compound->DNA Damage p53 p53 DNA Damage->p53 activates p21 (CDKN1A) p21 (CDKN1A) p53->p21 (CDKN1A) induces transcription Apoptosis Apoptosis p53->Apoptosis can induce Cyclin/CDK Complex Cyclin/CDK Complex p21 (CDKN1A)->Cyclin/CDK Complex inhibits Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Cyclin/CDK Complex->Cell Cycle Arrest (G2/M) leads to

Caption: p53/p21 signaling pathway induced by pyrazole compounds.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some compounds exhibiting selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This selectivity is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Data Summary: COX-2 Inhibitory Activity of Pyrazole Derivatives

The following table presents the IC₅₀ values for several pyrazole derivatives against COX-1 and COX-2 enzymes, along with their selectivity index (SI). A higher SI indicates greater selectivity for COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference(s)
Bipyrazole 41 Not specified0.72Not specified[3]
Pyranopyrazole 42 Not specified0.76Not specified[3]
Celecoxib (Reference)Not specified0.84Not specified[3]
4-chlorophenylamino bipyrazole 75 Not specified11.6Not specified[3]
methylsulfanyl bipyrazole 76 Not specified8.5Not specified[3]
3-(trifluoromethyl)-5-arylpyrazole4.50.02225[4]
Pyrazole-chalcone hybridNot specified0.03Not specified[4]
Pyrazolo-pyrimidineNot specified0.015Not specified[4]
3,5-diarylpyrazoleNot specified0.01Not specified[4]
Signaling Pathway: COX-2 and NF-κB in Inflammation

Pyrazole-based COX-2 inhibitors block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Furthermore, some pyrazole derivatives can also inhibit the NF-κB signaling pathway, a central regulator of inflammatory responses.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inflammatory Stimuli Inflammatory Stimuli IκB-NF-κB Complex IκB NF-κB Inflammatory Stimuli->IκB-NF-κB Complex activates IKK IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates IκB-NF-κB Complex->IκB degrades IκB-NF-κB Complex->NF-κB releases Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Inflammation Pyrazole Compound Pyrazole Compound Pyrazole Compound->COX-2 inhibits Pyrazole Compound->IκB-NF-κB Complex may inhibit

Caption: Anti-inflammatory mechanism of pyrazole compounds.

Antimicrobial Activity

A variety of pyrazole derivatives have been synthesized and evaluated for their activity against a broad spectrum of pathogenic bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Data Summary: Antimicrobial Activity of Pyrazole Derivatives

The following table summarizes the MIC values for several pyrazole derivatives against various microbial strains. Lower MIC values indicate stronger antimicrobial activity.

CompoundMicrobial StrainMIC (µg/mL)Reference(s)
Aminoguanidine-derived 1,3-diphenyl pyrazole 12 Escherichia coli 19241[5]
Staphylococcus aureus (MDR)1 - 32[5]
Moxifloxacin (Reference)Escherichia coli 19242[5]
Pyrazole-fused diterpenoid 30 Staphylococcus aureus Newman0.71[5]
Triazine-fused pyrazole 32 Staphylococcus epidermidis0.97[5]
Enterobacter cloacae0.48[5]
Tetracycline (Reference)Staphylococcus epidermidis>0.97[5]
Enterobacter cloacae>0.48[5]
Pyrazoline 9 Staphylococcus aureus (MDR)4[6]
Enterococcus sp. (MDR)4[6]
Compound 3 Escherichia coli0.25
Ciprofloxacin (Reference)Escherichia coli0.5
Compound 4 Streptococcus epidermidis0.25
Ciprofloxacin (Reference)Streptococcus epidermidis4
Compound 2 Aspergillus niger1
Clotrimazole (Reference)Aspergillus niger2
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a Aspergillus niger2.9 - 7.8[7]
Staphylococcus aureus62.5 - 125[7]
Bacillus subtilis62.5 - 125[7]
Klebsiella pneumoniae62.5 - 125[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of the biological activities of novel compounds.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

mtt_assay_workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with various concentrations of pyrazole compounds B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4 hours (Formazan crystal formation) E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Measure absorbance at ~570 nm G->H I 9. Calculate cell viability and IC50 values H->I

Caption: A typical workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Reagent Preparation: Prepare assay buffer, dilute purified COX-1 and COX-2 enzymes, and prepare a solution of arachidonic acid (the substrate).

  • Compound Preparation: Prepare serial dilutions of the pyrazole compounds.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, a fluorescent probe, and the test compound.

    • Add the diluted COX-1 or COX-2 enzyme to the respective wells.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Reaction: Add the arachidonic acid solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the COX enzyme activity.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index is calculated by dividing the IC₅₀ (COX-1) by the IC₅₀ (COX-2).[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the pyrazole compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.

References

Comparative Guide to the Analytical Monitoring of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for monitoring the reaction mixture in the synthesis of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. The content is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require robust analytical methods for reaction monitoring, impurity profiling, and quality control.

The synthesis of substituted pyrazoles is a cornerstone in the development of pharmaceuticals and agrochemicals.[1][2][3] Effective monitoring of these chemical reactions is critical to ensure optimal yield, identify impurities, and maintain product quality. The analysis of the reaction mixture for this compound presents a typical challenge: the need to resolve the target product from its unreacted starting materials, reagents, byproducts, and potential regioisomers, which often possess very similar physicochemical properties.[4]

This guide focuses on LC-MS as the primary analytical technique and compares its performance against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Primary Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and highly specific analytical technique ideal for the analysis of moderately polar, semi-volatile, and thermally labile compounds like pyrazole derivatives.[5] It combines the separation capabilities of liquid chromatography with the sensitive and selective detection power of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) data for robust compound identification.[6][7]

Hypothetical Reaction Mixture Components

For the purpose of this guide, we will consider a plausible reaction mixture resulting from the bromination of a pyrazole precursor.

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )
Methyl 5-methyl-1H-pyrazole-3-carboxylateStarting MaterialC₆H₈N₂O₂140.14
This compound Target Product C₆H₇BrN₂O₂ 219.04
Methyl 3-bromo-5-methyl-1H-pyrazole-4-carboxylateIsomeric ImpurityC₆H₇BrN₂O₂219.04
Methyl 3,4-dibromo-5-methyl-1H-pyrazole-3-carboxylateImpurityC₆H₆Br₂N₂O₂297.94
SuccinimideByproductC₄H₅NO₂99.09
LC-MS Data Summary

The following table summarizes the expected quantitative results from an LC-MS analysis of the reaction mixture. Electrospray ionization in positive mode (ESI+) is typically effective for pyrazole derivatives.[5]

Compound NameExpected tR (min)Expected [M+H]⁺ (m/z)Notes
Succinimide1.8100.04Early eluting, highly polar byproduct.
Methyl 5-methyl-1H-pyrazole-3-carboxylate3.5141.06Starting material.
This compound 5.2 220.97 / 222.97 Target product, characteristic Br isotope pattern.
Methyl 3-bromo-5-methyl-1H-pyrazole-4-carboxylate5.8220.97 / 222.97Isomeric impurity, requires good separation.
Methyl 3,4-dibromo-5-methyl-1H-pyrazole-3-carboxylate7.1299.88 / 301.88 / 303.88Dibrominated impurity, characteristic Br₂ pattern.

Note: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in a characteristic isotopic pattern for brominated compounds in the mass spectrum.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Accurately pipette 10 µL of the reaction mixture into a 1.5 mL centrifuge tube.

    • Add 990 µL of a diluent (e.g., 50:50 acetonitrile:water) to the tube.

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 80 - 500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/Hr.

LC-MS Workflow Diagram

LCMS_Workflow Figure 1: LC-MS Analysis Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Dilution Dilute Reaction Mixture (1:100) Filtration Filter with 0.22 µm Syringe Filter Dilution->Filtration Injection Inject Sample (2 µL) Filtration->Injection Separation C18 Reverse-Phase Gradient Elution Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Analyzer (Scan m/z 80-500) Ionization->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC EIC Extract Ion Chromatograms (EIC) TIC->EIC Quant Integrate Peaks & Quantify Components EIC->Quant

Figure 1: LC-MS Analysis Workflow

Alternative Analytical Methods

While LC-MS offers superior specificity, other techniques can be employed depending on the specific analytical need, available instrumentation, and cost considerations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for routine analysis and quantification when the analytes have a UV chromophore and are well-separated chromatographically.[8] It is often used for at-line monitoring of reaction progress and for purity assessments in quality control labs.

  • Sample Preparation: Same as for LC-MS analysis.

  • HPLC-UV Parameters:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase & Gradient: Same as for LC-MS analysis.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • UV Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Wavelength: 254 nm (or an optimized wavelength based on the UV spectra of the pyrazole core).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[4] While pyrazole esters are semi-volatile, GC-MS can be an effective tool, especially for identifying non-polar impurities.[9] However, it may require derivatization for more polar components and is unsuitable for thermally labile compounds. The high resolution of capillary GC columns can be advantageous for separating regioisomers.[4]

  • Sample Preparation:

    • Dilute 10 µL of the reaction mixture in 990 µL of a volatile solvent like Dichloromethane or Ethyl Acetate.

    • Vortex and filter if necessary.

    • Note: Derivatization (e.g., silylation) may be required to improve the volatility and peak shape of the pyrazole N-H compounds.

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ionization Source: Electron Impact (EI), 70 eV.

    • Scan Range: m/z 40 - 450.

Comparative Analysis

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for structural confirmation, the level of sensitivity required, and throughput.

Performance Comparison of Analytical Techniques
ParameterLC-MSHPLC-UVGC-MS
Specificity Excellent. Provides mass data for unambiguous peak identification.Moderate. Relies solely on retention time; co-elution is a risk.Very Good. Provides mass spectral fragmentation patterns for identification.[9]
Sensitivity Excellent. Capable of detecting trace-level impurities.Good. Sufficient for major components but may miss trace impurities.Excellent. High sensitivity, especially for volatile compounds.
Isomer Separation Good. Dependent on chromatographic conditions.Good. Dependent on chromatographic conditions.Excellent. High-efficiency capillary columns often provide superior resolution.[4]
Speed Moderate. Runtimes are typically 10-15 minutes.Moderate. Similar runtimes to LC-MS.Fast. Runtimes can be under 10 minutes.
Cost (Instrument) High.Low to Moderate.Moderate to High.
Applicability Broadly applicable to polar and non-polar, non-volatile compounds.Limited to compounds with a UV chromophore.Limited to volatile and thermally stable compounds.

Decision Guide for Method Selection

Method_Selection Figure 2: Analytical Method Selection Guide start Need to Analyze Reaction Mixture? q_id Is Unambiguous Identification Required? start->q_id q_routine Routine Monitoring of Known Components? q_id->q_routine No lcms Use LC-MS q_id->lcms Yes (Impurity Profiling, Structure Confirmation) q_volatile Are Impurities Volatile & Thermally Stable? q_routine->q_volatile No hplcuv Use HPLC-UV q_routine->hplcuv Yes (Known UV Chromophore) q_volatile->lcms No (Unknowns or Non-Volatiles Present) gcms Consider GC-MS (for isomer/volatile analysis) q_volatile->gcms Yes

Figure 2: Analytical Method Selection Guide

Conclusion

For the comprehensive analysis of the this compound reaction mixture, LC-MS is the superior technique . Its combination of chromatographic separation with mass spectrometric detection provides the high degree of specificity and sensitivity required to confidently identify the target product, distinguish it from its isomers, and quantify trace-level impurities.

HPLC-UV serves as a cost-effective and reliable alternative for routine process monitoring where the primary components are known and chromatographically resolved. GC-MS is a valuable specialized tool, particularly when superior separation of volatile isomers is required, but its applicability is limited by the thermal stability and volatility of the analytes. The ultimate choice of method should be guided by the specific analytical goals, balancing the need for detailed information with practical considerations of speed, cost, and instrument availability.

References

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, including celecoxib (an anti-inflammatory), sildenafil (used to treat erectile dysfunction), and various agrochemicals.[1][2] The synthetic versatility in constructing this five-membered aromatic heterocycle has led to a plethora of methods, each with its distinct advantages and limitations. This guide provides an in-depth comparative analysis of the most prominent pyrazole synthesis routes, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

The Knorr Pyrazole Synthesis: The Classic and Versatile Workhorse

First reported by Ludwig Knorr in 1883, this method remains one of the most straightforward and widely used approaches for synthesizing pyrazoles.[3] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3]

Mechanism and Causality

The reaction is typically acid-catalyzed and proceeds through a well-established mechanism.[4] The initial step is the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.

A critical consideration, especially when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack by a substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products. The outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as reaction conditions like pH.[5]

Knorr_Mechanism reagents 1,3-Dicarbonyl Compound + Hydrazine Derivative hydrazone Hydrazone Intermediate reagents->hydrazone Condensation cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole cyclic_intermediate->pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Advantages and Disadvantages
AdvantagesDisadvantages
Versatility: A wide range of 1,3-dicarbonyl compounds and hydrazines can be used, allowing for the synthesis of a diverse library of substituted pyrazoles.Regioselectivity Issues: With unsymmetrical dicarbonyls, mixtures of regioisomers are often formed, necessitating challenging purification steps.[1]
High Yields: The formation of a stable aromatic ring drives the reaction to completion, often resulting in high product yields.Harsh Conditions: Some variations of the Knorr synthesis may require high temperatures or strong acids.
Simplicity: The reaction is often a one-pot procedure with readily available starting materials.Limited accessibility of some hydrazines: The synthesis of certain substituted hydrazines can be challenging.[1]
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (a Knorr Synthesis variation)

This protocol describes the synthesis of a pyrazolone, a derivative often formed when a β-ketoester is used as the 1,3-dicarbonyl component.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (95%)

Procedure:

  • In a round-bottomed flask, carefully and slowly add ethyl acetoacetate (1.625 mL, 12.5 mmol) to phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood. Note that this addition is slightly exothermic.

  • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.

  • After heating, a heavy syrup will have formed. Transfer this syrup to a beaker and cool it thoroughly in an ice-water bath.

  • Add 2 mL of diethyl ether and stir the mixture vigorously to induce the crystallization of the crude pyrazolone.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Recrystallize the crude product from a minimum amount of hot 95% ethanol (typically 5–7 mL).

  • Allow the hot solution to cool to room temperature, and then place it in an ice bath to complete the crystallization.

  • Filter the purified product, dry it in a desiccator, and determine the yield and melting point (expected: 125–127 °C).

Synthesis from α,β-Unsaturated Aldehydes and Ketones

This method provides an alternative and powerful route to pyrazoles, particularly for the synthesis of pyrazolines which can be subsequently oxidized. Chalcones (1,3-diaryl-2-propen-1-ones) are common starting materials for this approach.[6]

Mechanism and Causality

The reaction proceeds via a cyclocondensation reaction. The initial step is a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization of the resulting hydrazone onto the carbonyl group, and subsequent dehydration to form a pyrazoline. The pyrazoline can then be oxidized to the corresponding aromatic pyrazole. The choice of oxidizing agent and reaction conditions can influence the final product.

Chalcone_to_Pyrazole reagents α,β-Unsaturated Ketone (Chalcone) + Hydrazine pyrazoline Pyrazoline Intermediate reagents->pyrazoline Cyclocondensation pyrazole Pyrazole pyrazoline->pyrazole Oxidation

Caption: General workflow for pyrazole synthesis from α,β-unsaturated ketones.

Advantages and Disadvantages
AdvantagesDisadvantages
Good Regiocontrol: The reaction often proceeds with good regioselectivity, as the initial Michael addition is typically directed to the β-carbon.[7]Multi-step process: This method often involves the initial synthesis of the α,β-unsaturated carbonyl compound, followed by the cyclization and then a separate oxidation step.
Access to Pyrazolines: This method is a primary route for the synthesis of pyrazolines, which are themselves a class of biologically active compounds.Oxidation Step Required: To obtain the aromatic pyrazole, an additional oxidation step is necessary, which can add complexity and potentially lower the overall yield.
Readily Available Starting Materials: A wide variety of aldehydes and ketones are commercially available for the synthesis of diverse chalcones.Potential for Side Reactions: The reaction conditions for both the cyclization and oxidation steps need to be carefully controlled to avoid the formation of byproducts.
Experimental Protocol: Synthesis of a Pyrazole from a Chalcone

This protocol describes a general procedure for the synthesis of a pyrazole from a chalcone and phenylhydrazine.

Materials:

  • Chalcone derivative

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve the chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask.

  • Add phenylhydrazine (1 mmol) dropwise to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture under reflux at approximately 80°C for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash it with water, and allow it to dry.

  • Purify the crude pyrazole by recrystallization from a suitable solvent, such as ethanol.[6]

1,3-Dipolar Cycloaddition: A Modern and Regioselective Approach

This method offers a powerful and often highly regioselective route to pyrazoles.[8] It involves the reaction of a 1,3-dipole, typically a nitrile imine, with a dipolarophile, which is usually an alkyne or a suitably substituted alkene.[9]

Mechanism and Causality

Nitrile imines are reactive intermediates that are typically generated in situ from precursors such as hydrazonoyl halides (by dehydrohalogenation with a base) or by the oxidation of aldehyde hydrazones. The generated nitrile imine then undergoes a concerted [3+2] cycloaddition reaction with the dipolarophile to form the pyrazole ring directly. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile imine and the dipolarophile. DFT calculations are often used to predict the regiochemical outcome.

Dipolar_Cycloaddition cluster_cycloaddition [3+2] Cycloaddition precursor Hydrazonoyl Halide (Nitrile Imine Precursor) nitrile_imine Nitrile Imine (1,3-Dipole) precursor->nitrile_imine Base (in situ generation) pyrazole Pyrazole nitrile_imine->pyrazole dipolarophile Alkyne or Alkene (Dipolarophile) dipolarophile->pyrazole

Caption: General scheme for pyrazole synthesis via 1,3-dipolar cycloaddition.

Advantages and Disadvantages
AdvantagesDisadvantages
High Regioselectivity: This method often provides a single regioisomer, overcoming a major limitation of the Knorr synthesis.Reactive Intermediates: The use of unstable, in situ generated nitrile imines requires careful control of reaction conditions.
Mild Reaction Conditions: Many 1,3-dipolar cycloadditions can be carried out under mild conditions.Substrate Availability: The synthesis of the required hydrazonoyl halide precursors can sometimes be challenging.
Direct Aromatization: When using alkynes as dipolarophiles, the aromatic pyrazole is formed directly, avoiding a separate oxidation step.Limited Scope for some Dipolarophiles: The reactivity of the dipolarophile can influence the success of the reaction.
Experimental Protocol: General Procedure for Pyrazole Synthesis via 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the synthesis of a pyrazole from a hydrazonoyl halide and an alkyne.

Materials:

  • Hydrazonoyl chloride derivative

  • Alkyne derivative

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., dioxane, THF)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydrazonoyl chloride (1 equivalent) and the alkyne (1-1.2 equivalents) in an anhydrous solvent.

  • Add triethylamine (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 80°C) and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature and filter off the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure pyrazole.[9]

Comparative Performance Data

The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The following table provides a comparative overview of typical yields and conditions for the different methods, collated from various literature sources. It is important to note that direct side-by-side comparisons under identical conditions are limited, and yields are highly substrate-dependent.

Synthesis RouteStarting MaterialsTypical ConditionsTypical Yield (%)Reference(s)
Knorr Synthesis Phenylhydrazine + Ethyl acetoacetateNano-ZnO catalyst95%[7]
Phenylhydrazine + 2-(trifluoromethyl)-1,3-diketoneEthanol, reflux63%[9]
From α,β-Unsaturated Ketones Chalcone + PhenylhydrazineAcetic acid, Iodine70%[9]
Chalcone + Hydrazine hydrateGlacial acetic acid, 80°C, 6hGood to excellent[6]
1,3-Dipolar Cycloaddition Hydrazonoyl chloride + Acetyl acetoneChloramine-T, ethanol, reflux59-78%
Ninhydrin-derived carbonates + Nitrilimines-up to 95%

Conclusion

The synthesis of the pyrazole core is a mature field with several robust and reliable methods at the disposal of the synthetic chemist.

  • The Knorr synthesis remains a highly versatile and straightforward method, particularly for generating large libraries of compounds, although potential issues with regioselectivity for unsymmetrical substrates must be considered.

  • The cyclocondensation of α,β-unsaturated carbonyl compounds provides an excellent alternative, especially when regiocontrol is crucial and when pyrazoline intermediates are of interest.

  • The 1,3-dipolar cycloaddition represents a more modern approach that often delivers high regioselectivity and allows for the construction of highly substituted pyrazoles under mild conditions.

The optimal choice of synthetic route will ultimately depend on a careful analysis of the target molecule's structure, the availability and cost of starting materials, and the desired scale of the synthesis. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully synthesize these valuable heterocyclic compounds.

References

Halogenated Pyrazole Carboxylates: A Comparative Analysis of Bromo- and Chloro- Analogs in Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, insecticidal, anti-inflammatory, and anticancer properties. The introduction of a halogen atom at the 4-position of the pyrazole ring is a common strategy to modulate the physicochemical properties and biological activity of these compounds. The nature of the halogen—in this case, bromine versus chlorine—can significantly influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.

General Bioactivity of Halogenated Pyrazoles

Research on various pyrazole derivatives has demonstrated that halogenation can enhance their biological efficacy. For instance, studies on pyrazole carboxamides have shown that the presence of a halogen atom on the pyrazole ring can contribute to potent antifungal and insecticidal activities. The electronic and steric properties of the halogen atom play a crucial role in the molecule's interaction with target enzymes or receptors.

Inferred Bioactivity Comparison

Based on general principles of structure-activity relationships (SAR) for halogenated compounds, we can extrapolate potential differences between the bromo- and chloro- analogs.

Table 1: Inferred Bioactivity Comparison

FeatureMethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylateMethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylateRationale for Inference
Anticipated Potency Potentially higherPotentially lowerThe larger atomic radius and greater polarizability of bromine can lead to enhanced van der Waals interactions with the target site, potentially increasing binding affinity and potency.
Lipophilicity HigherLowerBromine is more lipophilic than chlorine, which could affect cell membrane permeability and bioavailability.
Metabolic Stability Potentially lowerPotentially higherThe carbon-bromine bond is generally weaker than the carbon-chlorine bond, which might lead to faster metabolic degradation of the bromo-analog.
Spectrum of Activity Likely similarLikely similarBoth compounds are expected to exhibit similar types of bioactivity (e.g., antifungal, insecticidal) due to the conserved core pyrazole structure, with the halogen influencing the magnitude of the effect.

It is crucial to emphasize that these are inferred comparisons based on general SAR trends and require experimental validation.

Experimental Protocols

While specific protocols for the two target compounds were not found, the following are generalized experimental methodologies adapted from studies on related pyrazole derivatives.

General Synthesis of Methyl 4-halo-5-methyl-1H-pyrazole-3-carboxylates

The synthesis of these compounds can be approached through several established routes for pyrazole synthesis. A common method involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, followed by halogenation.

dot

cluster_synthesis General Synthesis Start β-Ketoester (e.g., Ethyl acetoacetate) Cyclization Cyclocondensation Start->Cyclization Hydrazine Methylhydrazine Hydrazine->Cyclization Pyrazole_ester Methyl 5-methyl-1H-pyrazole-3-carboxylate Cyclization->Pyrazole_ester Halogenation Halogenation (NBS or NCS) Pyrazole_ester->Halogenation Bromo_analog This compound Halogenation->Bromo_analog NBS Chloro_analog Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate Halogenation->Chloro_analog NCS cluster_antifungal Antifungal Assay Workflow Start Prepare fungal cultures and test compounds Plating Inoculate agar plates with fungal mycelia Start->Plating Treatment Apply test compounds at various concentrations Plating->Treatment Incubation Incubate plates at optimal temperature Treatment->Incubation Measurement Measure colony diameter Incubation->Measurement Analysis Calculate percent inhibition and IC50 values Measurement->Analysis cluster_insecticidal Insecticidal Assay Workflow Start Prepare test solutions and rear insects Dipping Dip host plant leaves in test solutions Start->Dipping Drying Air-dry the leaves Dipping->Drying Infestation Place insects on treated leaves in petri dishes Drying->Infestation Incubation Incubate under controlled conditions (temp, humidity, light) Infestation->Incubation Mortality_check Assess insect mortality after a set time (e.g., 48h) Incubation->Mortality_check Analysis Calculate mortality rate and LC50 values Mortality_check->Analysis

A Comparative Guide to the Spectral Database of Substituted Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the spectral characteristics of substituted pyrazole carboxylates is crucial for compound identification, structural elucidation, and quality control. This guide provides a comparative overview of the spectral data for this important class of heterocyclic compounds, supported by experimental data and detailed methodologies.

Comparison of Spectral Data

The following tables summarize the key spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for a selection of substituted pyrazole carboxylates, compiled from various research publications and spectral databases.

¹H Nuclear Magnetic Resonance (NMR) Spectral Data

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Representative Substituted Pyrazole Carboxylates

CompoundSolventPyrazole-HSubstituent ProtonsReference
Ethyl 1H-pyrazole-4-carboxylateDMSO-d68.0 (s, 1H, H3), 8.5 (s, 1H, H5)1.25 (t, 3H, CH₃), 4.2 (q, 2H, CH₂)[1]
Ethyl 5-methyl-1H-pyrazole-3-carboxylateCDCl₃6.5 (s, 1H, H4)1.3 (t, 3H, OCH₂CH₃), 2.4 (s, 3H, CH₃), 4.3 (q, 2H, OCH₂)[2]
1-Cinnamyl-3-nitro-1H-pyrazoleCDCl₃7.54 (d, 1H), 6.91 (d, 1H)7.26–7.37 (m, 5H), 6.68 (d, 1H), 6.30–6.39 (m, 1H), 4.96–4.50 (m, 1H)[3]
6-(3-Nitro-1H-pyrazol-1-yl)nicotinonitrileCDCl₃8.71 (d, 1H), 7.14 (d, 1H)8.78 (d, 1H), 8.77 (d, 1H), 8.20 (dd, 1H)[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectral Data

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Representative Substituted Pyrazole Carboxylates

CompoundSolventPyrazole CarbonsSubstituent CarbonsReference
Ethyl 1H-pyrazole-4-carboxylateDMSO-d6115.3 (C4), 133.0 (C3), 139.5 (C5)14.7 (CH₃), 60.2 (CH₂), 162.5 (C=O)Data synthesized from typical values
Ethyl 5-methyl-1H-pyrazole-3-carboxylateCDCl₃108.0 (C4), 143.0 (C5), 148.0 (C3)11.0 (CH₃), 14.4 (OCH₂CH₃), 61.2 (OCH₂), 163.0 (C=O)[2]
1-Cinnamyl-3-nitro-1H-pyrazoleCDCl₃155.8, 131.6, 103.3136.0, 135.3, 128.8, 128.7, 126.8, 121.3, 55.8[3]
6-(3-Nitro-1H-pyrazol-1-yl)nicotinonitrileDMSO-d6158.0, 132.2, 105.8152.9, 151.6, 144.4, 116.7, 113.4, 109.0[3]
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Substituted Pyrazole Carboxylates

CompoundC=O StretchN-H StretchC=N StretchPyrazole Ring VibrationsReference
3-(2-furyl)-1H-pyrazole-5-carboxylic acid~1700~3200~15501557, 1445, 1393, 1317, 1266, 1204[4][5]
Ethyl 1H-pyrazole-4-carboxylate171531501580~1500, ~1450[1]
3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamideN/A (C=S)3350, 31801605~1500[6]
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for Pyrazole Derivatives

CompoundIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
Pyronylpyrazole derivativesElectron Impact (EI)PresentFragmentation of the 4-hydroxy-2-pyrone ring[7]
Carboxamide, thiocarboxamide, nicotinoyl and isonicotinoyl pyrazoline derivativesElectron Impact (EI)PresentCharacteristic pyrazoline ion and azete fragmentation patterns[8]
Tetra-substituted phenylaminopyrazolesMSPresentPairs of peaks at m/z 277/264 and 305/292[9]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of substituted pyrazole carboxylates.

General Synthesis of Substituted Pyrazole Carboxylates

A common route for the synthesis of 3,5-disubstituted pyrazoles involves the condensation of a β-diketone with hydrazine or a substituted hydrazine.[10]

Example Protocol for Synthesis of 1,3,4-substituted-5-pyrazole carboxylic hydrazide:

  • A mixture of a β-ketoester and a substituted hydrazine hydrate in ethanol is refluxed for several hours.

  • The reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and dried to yield the pyrazole carboxylate ester.

  • The ester is then reacted with hydrazine hydrate in a suitable solvent under reflux to form the corresponding hydrazide.[11]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Samples are typically dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies ranging from 300 to 500 MHz.[10][12]

  • Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[10]

Infrared (IR) Spectroscopy:

  • Sample Preparation: Samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.[1][10]

  • Instrumentation: FT-IR spectrometers are used to record spectra in the range of 4000-400 cm⁻¹.[10]

Mass Spectrometry (MS):

  • Sample Preparation: A dilute solution of the pyrazole derivative (e.g., 1 mg/mL) is prepared in a solvent like methanol or acetonitrile. The solution is often filtered before analysis.[13]

  • Instrumentation: Electron Impact (EI) or Electrospray Ionization (ESI) sources are commonly used. High-resolution mass spectrometry (HRMS) can provide exact mass measurements.[13]

  • Data Acquisition: Mass spectra are acquired in full scan mode to detect all ions within a specified mass range. Tandem mass spectrometry (MS/MS) can be used for structural elucidation.[13]

Visualizations

The following diagrams illustrate a typical workflow for the synthesis and analysis of substituted pyrazole carboxylates and a generalized signaling pathway where such compounds might be investigated.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start Starting Materials (β-Diketone, Hydrazine) reaction Condensation Reaction start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification product Substituted Pyrazole Carboxylate purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Spectral Data nmr->data ir->data ms->data elucidation Structural Elucidation data->elucidation comparison Comparison with Reference Spectra elucidation->comparison report Final Report comparison->report

Caption: Experimental workflow for synthesis and analysis.

signaling_pathway receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a pyrazole Substituted Pyrazole Carboxylate (Inhibitor) pyrazole->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Generalized kinase signaling pathway inhibition.

References

Comparative Guide to Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate and Its Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in drug development and chemical research, the selection of appropriate building blocks is paramount to the successful synthesis of novel compounds. This guide provides a comparative analysis of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, a versatile heterocyclic compound, and its key alternatives. The information presented herein, including physicochemical properties, experimental data, and analytical protocols, is intended to assist researchers in making informed decisions for their synthetic and therapeutic endeavors.

Physicochemical Properties and Specifications

A Certificate of Analysis (CoA) provides crucial information regarding the purity and physical properties of a chemical compound. While a specific CoA for this compound is not publicly available, typical specifications for closely related isomers, such as methyl 4-bromo-1H-pyrazole-3-carboxylate, offer a reliable benchmark.

PropertyTypical Specification
Appearance White to light yellow solid[1]
Purity (HPLC) ≥ 95%[1]
Molecular Formula C₅H₅BrN₂O₂[1][2]
Molecular Weight 205.01 g/mol [1][2]
Storage Conditions 0-8 °C[1]

Alternatives to this compound

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Researchers often explore various isomers and analogs to optimize the therapeutic properties of a lead compound. Key alternatives to this compound include its structural isomers and other substituted pyrazole carboxylates.

Structural Isomers:

  • Methyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate: This isomer differs in the positions of the bromine and methyl groups on the pyrazole ring.

  • Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate: In this isomer, the methyl group is attached to a nitrogen atom of the pyrazole ring.

  • Methyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate: This compound varies in the position of the carboxylate group.

The seemingly minor positional differences between these isomers can lead to significant variations in their biological activity and physicochemical properties. This is due to altered steric and electronic effects that influence how the molecule interacts with biological targets.

Other Substituted Pyrazole Carboxylates:

A vast array of pyrazole carboxylate derivatives can be synthesized, offering a rich chemical space for exploration.[5] These compounds can incorporate different substituents at various positions on the pyrazole ring, leading to diverse pharmacological profiles. For instance, the introduction of different aryl or alkyl groups can modulate the compound's potency and selectivity as an enzyme inhibitor.

Comparative Experimental Data

Direct, side-by-side comparative studies of this compound and its isomers are limited in publicly available literature. However, by compiling data from various studies on substituted pyrazole derivatives, a general understanding of their relative performance in different applications can be inferred.

Anticancer Activity:

Numerous pyrazole derivatives have been investigated for their potential as anticancer agents.[3][4] The anticancer efficacy is often evaluated by determining the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. For example, certain pyrazole-thiazolidinone hybrids have shown potent anti-inflammatory and analgesic activities, along with TNF-alpha inhibitory effects.[3] Other studies have highlighted the antiproliferative activity of dinitrophenylpyrazole-bearing triazoles against cell lines such as MCF-7 and HeLa.[3]

Fungicidal Activity:

Substituted pyrazole carboxamides have demonstrated significant potential as fungicidal agents. Their efficacy is typically assessed by their ability to inhibit the growth of various phytopathogenic fungi. The half-maximal effective concentration (EC₅₀) is a common metric used to quantify this activity.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of scientific research. The following section outlines detailed methodologies for the characterization and analysis of this compound and its alternatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is designed for the determination of the purity of pyrazole derivatives.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the pyrazole derivative in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a standard solution of a reference compound with a known purity at a similar concentration.

  • Analysis: Inject the sample and standard solutions into the HPLC system.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the chemical structure of synthesized compounds.

Instrumentation and Conditions:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Techniques: ¹H NMR, ¹³C NMR, and optionally 2D NMR techniques like COSY and HSQC for more complex structures.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the expected molecular structure.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.

Instrumentation and Conditions:

  • Mass Spectrometer: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

  • Ionization Mode: Positive or negative ion mode, depending on the compound's properties.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer.

  • Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak. Analyze the fragmentation pattern to further support the structural assignment.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological pathways and experimental procedures can greatly enhance understanding.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Structural Characterization cluster_bioactivity Biological Activity Screening cluster_data Data Analysis & Comparison start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc HPLC (Purity) purification->hplc nmr NMR (Structure) purification->nmr ms Mass Spec (Molecular Weight) purification->ms in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) ms->in_vitro in_vivo In Vivo Models (Optional) in_vitro->in_vivo analysis Data Analysis in_vivo->analysis comparison Comparison of Alternatives analysis->comparison

Caption: A generalized workflow for the synthesis, characterization, and evaluation of pyrazole derivatives.

This guide provides a foundational understanding of this compound and its alternatives. For specific applications, researchers are encouraged to consult the primary literature and consider the synthesis and evaluation of a focused library of compounds to identify the optimal candidate for their research needs.

References

A Comparative Guide to the Efficacy of Pyrazole-Derived Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of prominent pyrazole-derived fungicides, supported by experimental data. The focus is on Succinate Dehydrogenase Inhibitors (SDHIs) and Quinone outside Inhibitors (QoIs), two major classes of fungicides that include pyrazole derivatives.

Introduction to Pyrazole-Derived Fungicides

Pyrazole derivatives are a significant class of heterocyclic compounds that have been extensively developed for use as fungicides in agriculture.[1][2][3][4] Their broad-spectrum activity and high efficiency have made them crucial in managing a variety of fungal diseases in crops.[4][5] This guide will focus on two key groups of pyrazole-derived fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs) and the Quinone outside Inhibitors (QoIs).

SDHIs, also known as FRAC Group 7 fungicides, act by inhibiting Complex II of the mitochondrial respiratory chain in fungi, thereby blocking energy production.[6][7][8] This class includes active ingredients such as Bixafen and Fluxapyroxad.[6][9] QoI fungicides, belonging to FRAC Group 11, target the Quinone 'outer' binding site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, also disrupting energy production.[10][11] Pyraclostrobin is a prominent example of a QoI fungicide.[10][12]

Comparative Efficacy Data

The following tables summarize the efficacy of selected pyrazole-derived fungicides against various plant pathogens based on available experimental data. Efficacy is often measured by the half maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of the fungal mycelial growth. Lower EC50 values indicate higher fungicidal activity.

Table 1: In Vitro Efficacy (EC50) of Pyrazole-Derived Fungicides Against Various Fungal Pathogens
FungicideChemical ClassTarget PathogenEC50 (µg/mL)Reference
Bixafen Pyrazole-carboxamide (SDHI)Sclerotinia sclerotiorum0.0417 - 0.4732[13]
Pyricularia oryzae9.15[14]
Fluxapyroxad Pyrazole-carboxamide (SDHI)Botrytis cinerea1.21[15]
Sclerotinia sclerotiorum1.13[15]
Rhizoctonia solani0.038[15]
Pyraclostrobin Strobilurin (QoI)Sclerotium rolfsii0.0291 - 1.0871[16]
Colletotrichum scovillei (mycelial growth)0.349 - 0.542[17]
Colletotrichum scovillei (spore germination)0.0475 - 0.0639[17]
Boscalid Pyridine-carboxamide (SDHI)Rhizoctonia solani0.87[18]
Alternaria solani15.31[18]

Note: EC50 values can vary depending on the specific isolate of the pathogen and the experimental conditions.

Table 2: Field Performance and Disease Control
Fungicide/ProductActive IngredientsTarget DiseaseCropKey FindingsReference
Aviator Xpro Bixafen + ProthioconazoleSeptoria tritici, Brown rustWheatProvides excellent and long-lasting control.[5][19]
Revystar XE Fluxapyroxad + MefentrifluconazoleSeptoria triticiWheatOffers useful levels of disease control.[20]
Comet PyraclostrobinBrown rustWheat, BarleyDemonstrates high levels of control.[21][22]
Imtrex FluxapyroxadBrown rust, RhynchosporiumWheat, BarleyProvides high levels of control.[21][22]
Lexicon Fluxapyroxad + PyraclostrobinDollar spot, Brown patchTurfgrassBroad-spectrum disease control.[12]

Mode of Action: Signaling Pathways

The primary mode of action for both SDHI and QoI fungicides is the disruption of the mitochondrial respiratory chain, which is essential for ATP production and cellular energy.

SDHI Fungicides

SDHI fungicides inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II.[6][7][8] This inhibition blocks the oxidation of succinate to fumarate in the Krebs cycle and disrupts the electron transport chain.[9]

SDHI_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Succinate Dehydrogenase (Complex II) Fumarate Fumarate Complex_II->Ubiquinone e- Complex_III Complex III Complex_IV Complex IV Complex_III->Complex_IV e- H2O H₂O Complex_IV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II e- Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Ubiquinol->Complex_III e- O2 O₂ O2->Complex_IV ADP ADP + Pi ADP->ATP_Synthase SDHI SDHI Fungicide (e.g., Bixafen, Fluxapyroxad) SDHI->Complex_II Inhibition

Caption: Mode of action of SDHI fungicides in the mitochondrial respiratory chain.

QoI Fungicides

QoI fungicides block the electron transfer at the Quinone 'outer' binding site of Complex III.[10][11] This prevents the oxidation of ubiquinol and halts the electron flow to Complex IV, ultimately stopping ATP synthesis.

QoI_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Ubiquinol Ubiquinol (QH2) Complex_I->Ubiquinol e- Complex_II Complex II Complex_II->Ubiquinol e- Complex_III Cytochrome bc1 (Complex III) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV H2O H₂O Complex_IV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Ubiquinol->Complex_III e- Cytochrome_c->Complex_IV e- O2 O₂ O2->Complex_IV ADP ADP + Pi ADP->ATP_Synthase QoI QoI Fungicide (e.g., Pyraclostrobin) QoI->Complex_III Inhibition

Caption: Mode of action of QoI fungicides in the mitochondrial respiratory chain.

Experimental Protocols

The following outlines a general experimental workflow for evaluating the efficacy of fungicides in a laboratory and field setting.

In Vitro Mycelial Growth Inhibition Assay

This method is used to determine the EC50 value of a fungicide against a specific fungal pathogen.

  • Fungal Isolate Preparation: A pure culture of the target fungal pathogen is grown on a suitable agar medium.

  • Fungicide Stock Solution: A stock solution of the test fungicide is prepared in an appropriate solvent.

  • Media Preparation: A series of agar plates are prepared containing different concentrations of the fungicide. This is achieved by adding aliquots of the stock solution to the molten agar before pouring the plates. Control plates contain only the solvent.

  • Inoculation: A small plug of mycelium from the actively growing edge of the fungal culture is placed in the center of each fungicide-amended and control plate.[16]

  • Incubation: The plates are incubated at a specific temperature and for a set period, allowing the fungus to grow.

  • Data Collection: The diameter of the fungal colony on each plate is measured.[16]

  • Data Analysis: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control. The EC50 value is then determined using probit analysis or other statistical methods.

Field Trial for Fungicide Efficacy

Field trials are essential to evaluate the performance of fungicides under real-world agricultural conditions.

  • Site Selection: A field with a history of the target disease and a susceptible crop variety is chosen.[20][22]

  • Experimental Design: The trial is set up using a randomized complete block design with multiple replications for each treatment.

  • Treatments: Treatments include different fungicides at various application rates (e.g., quarter, half, full, and double the recommended label rate), as well as an untreated control.[20]

  • Fungicide Application: Fungicides are applied at specific crop growth stages or when disease pressure reaches a certain threshold.[10]

  • Disease Assessment: Disease severity is periodically assessed throughout the growing season using standardized rating scales.

  • Yield Data: At the end of the season, crop yield and quality parameters are measured for each plot.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is performed to determine significant differences in disease control and yield among the treatments. Dose-response curves are often generated to visualize the relationship between fungicide rate and efficacy.[20][22]

Experimental_Workflow cluster_InVitro In Vitro Assay cluster_Field Field Trial A1 Prepare Fungal Culture A3 Prepare Fungicide- Amended Media A1->A3 A2 Prepare Fungicide Stock Solutions A2->A3 A4 Inoculate Plates A3->A4 A5 Incubate A4->A5 A6 Measure Mycelial Growth A5->A6 A7 Calculate EC50 A6->A7 B1 Select Trial Site & Crop Variety B2 Experimental Design (Randomized Blocks) B1->B2 B3 Apply Fungicide Treatments B2->B3 B4 Monitor Disease Development B3->B4 B5 Assess Disease Severity B4->B5 B6 Harvest & Measure Yield B5->B6 B7 Statistical Analysis B6->B7

Caption: General experimental workflow for fungicide efficacy testing.

Conclusion

Pyrazole-derived fungicides, particularly SDHIs and QoIs, are highly effective tools for managing a broad spectrum of fungal diseases in various crops. The choice of fungicide depends on several factors, including the target pathogen, crop, local disease pressure, and resistance management strategies. The data presented in this guide, along with the outlined experimental protocols, provide a foundation for researchers and professionals to compare and select the most appropriate fungicidal solutions for their specific needs. It is crucial to consult product labels and local recommendations for proper use and to mitigate the risk of fungicide resistance development.

References

A Researcher's Guide to Comparative Docking Studies of Pyrazole Carboxylate Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers in medicinal chemistry, the pyrazole scaffold represents a cornerstone in the design of potent and selective kinase inhibitors.[1] This guide provides an in-depth technical comparison of docking studies involving pyrazole carboxylate derivatives, with a specific focus on analogs of the methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate scaffold. We will explore the causality behind experimental choices in computational drug design, present supporting data, and provide actionable protocols for your own research endeavors.

The Strategic Importance of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The pyrazole ring system is a privileged scaffold in medicinal chemistry due to its ability to form key interactions within the ATP-binding site of various kinases.[1] Its structural rigidity, coupled with the tunable nature of its substituents, allows for the fine-tuning of potency and selectivity. Derivatives of this compound, for instance, offer multiple points for chemical modification to optimize interactions with specific kinase targets.[3]

Comparative Docking Analysis: Pyrazole Derivatives Targeting Aurora Kinase A

To illustrate a practical application, we will delve into a comparative analysis of pyrazole derivatives as inhibitors of Aurora Kinase A, a key regulator of mitosis and a validated cancer target.[4] While specific studies on this compound derivatives targeting Aurora Kinase A are not extensively published, we can extrapolate from studies on structurally similar pyrazole compounds to understand the principles of their interaction.[4]

A hypothetical series of derivatives based on the this compound core can be evaluated through molecular docking to predict their binding affinity and orientation within the Aurora Kinase A active site (PDB ID: 2W1G).[4]

Key Interaction Fingerprints of Pyrazole Inhibitors

Successful docking poses of pyrazole derivatives within the Aurora Kinase A active site typically reveal a conserved pattern of interactions:

  • Hinge Region Engagement: The pyrazole core often forms crucial hydrogen bonds with the hinge region residues of the kinase, mimicking the interaction of the adenine moiety of ATP.[4]

  • Hydrophobic Pocket Occupancy: Substituents on the pyrazole ring, particularly at the 1 and 5-positions, can extend into hydrophobic pockets, enhancing binding affinity.

  • Gatekeeper Residue Interaction: The nature of the substituent at the 5-position can be critical for selectivity, as it may interact with the "gatekeeper" residue, which varies among different kinases.

Data Presentation: A Comparative Docking Scorecard

The following table presents a hypothetical comparison of docking scores and key interactions for a series of this compound derivatives against Aurora Kinase A. The docking scores are represented in kcal/mol, with more negative values indicating a higher predicted binding affinity.

Compound IDR1-substituent (at N1)R2-substituent (at C5)Docking Score (kcal/mol)Key H-bond Interactions (Hinge Region)Key Hydrophobic Interactions
Lead Compound HMethyl-7.5Ala213, Glu211Leu139, Val147, Leu263
Derivative 1 PhenylMethyl-8.9Ala213, Glu211Leu139, Val147, Leu263, Tyr212
Derivative 2 4-ChlorophenylMethyl-9.5Ala213, Glu211Leu139, Val147, Leu263, Tyr212
Derivative 3 PhenylEthyl-9.2Ala213, Glu211Leu139, Val147, Leu263, Tyr212, Ala160
Alternative Scaffold (Reference Compound)--10.1Ala213, Glu211Leu139, Val147, Leu263, Tyr212, Gly214

Note: The data in this table is illustrative and based on general principles of kinase-inhibitor interactions. Actual results would be generated from specific docking calculations.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of in silico predictions, a robust experimental workflow is paramount. This involves the chemical synthesis of the designed derivatives, followed by in vitro biological evaluation to correlate docking scores with actual inhibitory activity.

Step-by-Step Molecular Docking Protocol
  • Protein Preparation:

    • Download the crystal structure of the target kinase (e.g., Aurora Kinase A, PDB ID: 2W1G) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound derivatives.

    • Convert the 2D structures to 3D and generate low-energy conformers.

    • Assign partial charges to the atoms of each ligand.

  • Grid Generation:

    • Define the binding site on the protein, typically centered around the co-crystallized ligand or identified through binding site prediction algorithms.

    • Generate a grid box that encompasses the entire binding pocket.

  • Molecular Docking:

    • Utilize a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligands into the defined grid box.[4]

    • The docking algorithm will explore various conformations and orientations of the ligand within the binding site.

  • Pose Analysis and Scoring:

    • Analyze the top-ranked docking poses for each ligand based on the scoring function.

    • Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.

    • Compare the binding modes of the different derivatives to understand the structure-activity relationship.

Experimental Workflow for Validation

experimental_workflow cluster_computational In Silico Design cluster_synthesis Chemical Synthesis cluster_biological Biological Evaluation Docking Molecular Docking of Pyrazole Derivatives SAR Structure-Activity Relationship Analysis Docking->SAR Synthesis Synthesis of Target Compounds SAR->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Purification->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay Kinase_Assay->Cell_Assay Cell_Assay->SAR Feedback for Next Design Cycle

Caption: Integrated workflow for computational design and experimental validation.

Causality Behind Experimental Choices

The choice of a specific kinase target is often driven by its known involvement in a particular disease. For instance, Aurora Kinase A is overexpressed in many cancers, making it an attractive target for anticancer drug development.[4] The selection of the docking software and scoring function is also a critical decision. Different algorithms have varying strengths in sampling conformational space and predicting binding affinities. It is often advisable to use multiple docking programs to build confidence in the predicted binding modes.

The ultimate validation of any docking study lies in its ability to predict the experimental biological activity of the synthesized compounds.[5] A strong correlation between the calculated docking scores and the experimentally determined IC50 values provides confidence in the predictive power of the computational model and its utility in guiding the design of more potent inhibitors.

Conclusion and Future Directions

Molecular docking is a powerful tool in the arsenal of the medicinal chemist for the rational design of novel therapeutics. This guide has provided a framework for conducting and evaluating comparative docking studies of this compound derivatives as potential kinase inhibitors. By integrating computational predictions with robust experimental validation, researchers can accelerate the discovery of new and effective drugs. Future studies should focus on exploring a wider range of chemical substitutions on the pyrazole scaffold and employing more advanced computational techniques, such as molecular dynamics simulations, to gain a deeper understanding of the dynamic nature of protein-ligand interactions.[6]

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work not only effectively but also with the highest commitment to safety and environmental stewardship. The compounds we work with, such as methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, are powerful tools in drug discovery and development. However, their lifecycle does not end when an experiment is complete. Responsible disposal is a critical, non-negotiable phase of laboratory work, ensuring the safety of personnel and the integrity of our environment.

This guide provides a detailed, step-by-step protocol for the proper disposal of this compound and associated waste. It is structured to provide not just instructions, but the causal reasoning behind them, ensuring a deep and actionable understanding of safe laboratory practices.

Section 1: Hazard Identification and Risk Assessment

Based on data for compounds like 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid and other pyrazole derivatives, the primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][5]

The presence of the brominated heterocyclic ring is a key structural alert for toxicity and irritation. These compounds can be reactive and require careful handling to avoid exposure.[6]

Table 1: Inferred Properties and Hazards of this compound

PropertyInferred Value / ClassificationRationale & Source
Chemical Formula C₆H₇BrN₂O₂Based on chemical name.
Molecular Weight ~219.04 g/mol Calculated from the chemical formula.
Physical State Likely a solid at room temperature.Based on related pyrazole carboxylic acids and esters.
GHS Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.Inferred from SDS of structural analogs like 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid and other brominated pyrazoles.[1][2][3][5]
Primary Hazard Class Class 6.1: Toxic Substances.Based on acute toxicity warnings for similar compounds.[7][8]

Section 2: Chemical Waste Classification

Proper disposal begins with correct classification. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized as either "listed" or "characteristic" waste.[9][10]

  • Listed Wastes: These are wastes from specific industrial processes (F- and K-lists) or discarded commercial chemical products (P- and U-lists).[11][12] this compound is unlikely to be explicitly on these lists unless it is a discarded commercial product.

  • Characteristic Wastes: This category is more likely applicable. A waste is hazardous if it exhibits ignitability, corrosivity, reactivity, or toxicity .[13] Given the inferred health hazards, this compound would be classified as a toxic hazardous waste .

Therefore, all waste streams containing this compound must be managed as regulated hazardous waste.[9]

Section 3: Segregation and Containerization Protocol

Cross-contamination can lead to dangerous reactions and complicates the disposal process. Strict segregation of waste is paramount. The following protocol outlines the segregation and containerization for different waste streams.

Step-by-Step Containerization Plan:

  • Select the Correct Container:

    • Solid Waste: For contaminated personal protective equipment (PPE) like gloves, absorbent paper, or weighing boats, use a designated solid hazardous waste container, typically a plastic-lined, puncture-resistant drum or a double-bagged, clearly labeled plastic bag.[6][14]

    • Liquid Waste: For solutions containing the compound, use a chemically compatible container with a leak-proof, screw-on cap.[14] Borosilicate glass or high-density polyethylene (HDPE) bottles are generally suitable. Never use corks, stoppers, or parafilm as a primary closure. [14]

    • Unused/Neat Compound: Dispose of the original reagent in its manufacturer's container whenever possible.[14] This preserves the most accurate labeling and hazard information.

  • Maintain Waste Stream Purity:

    • Dedicate separate, clearly labeled waste containers for each type of waste (e.g., "Halogenated Organic Solid Waste," "Halogenated Organic Liquid Waste").

    • Crucially, do not mix this brominated compound with other waste streams, especially strong acids, bases, or oxidizing agents. [15] Segregation in secondary containers can prevent accidental mixing if a primary container fails.[14]

  • Ensure Safe Filling and Storage:

    • Keep waste containers closed at all times except when adding waste.[14][16] This prevents the release of potentially harmful vapors and protects against spills.

    • Fill liquid containers to no more than 80-90% capacity to leave adequate headspace for vapor expansion.[17]

    • Always place liquid waste containers in a secondary containment tray or bin that can hold 110% of the volume of the largest container.[14] This precaution contains potential leaks and spills.

Section 4: Mandatory Labeling and Documentation

Regulatory compliance and safety hinge on accurate and complete labeling. Every waste container must be labeled the moment the first drop or gram of waste is added.[18]

Essential Label Components:

  • The words "Hazardous Waste" .[18][19]

  • Generator Information: Your name, department, and a contact number.[20]

  • Location: Building and room number where the waste is stored.[20]

  • Full Chemical Contents: List all components by their full chemical name (e.g., "this compound," "Methanol").[17] Do not use abbreviations or chemical formulas.[17] Provide the percentage composition of all components, which must total 100%.[17][21]

  • Hazard Identification: Check the appropriate boxes for the primary hazards (e.g., Toxic, Irritant).[20][21]

Section 5: On-Site Accumulation and Storage

Laboratories that generate hazardous waste must establish a "Satellite Accumulation Area" (SAA).[15] This is a designated area at or near the point of generation where waste is collected before being moved to a central storage facility.

SAA Requirements:

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Labeling & Containerization: All containers in the SAA must be properly labeled and closed as described above.

  • Quantity Limits: A lab can accumulate up to 55 gallons of a hazardous waste stream in an SAA. Once this limit is reached, the full container must be moved to the central facility within three days.[14]

  • Time Limits: Partially filled containers may remain in an SAA for up to one year.[15] However, it is best practice to request a waste collection as soon as a container is full or at least every 90 days.[18]

Section 6: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Step 1: Generation & Identification cluster_segregation Step 2: Segregation cluster_containment Step 3: Containerization cluster_labeling_storage Step 4: Labeling & Storage cluster_disposal Step 5: Final Disposal Start Waste Generated (Methyl 4-bromo-5-methyl- 1H-pyrazole-3-carboxylate) Solid Solid Waste (Contaminated PPE, etc.) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Neat Neat / Unused Product Start->Neat SolidContainer Use Lined, Puncture- Resistant Container Solid->SolidContainer LiquidContainer Use Compatible Bottle with Screw Cap Liquid->LiquidContainer NeatContainer Use Original Manufacturer Container Neat->NeatContainer Label Attach Hazardous Waste Label (Fill out completely) SolidContainer->Label LiquidContainer->Label NeatContainer->Label Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store Pickup Container Full? Request EH&S Pickup Store->Pickup

Caption: Disposal workflow for this compound.

Section 7: Arranging Final Disposal

The final step is to coordinate with your institution's Environmental Health & Safety (EH&S) department. EH&S is responsible for the compliant collection, storage, and ultimate disposal of hazardous waste.[15]

  • Request a Pickup: Once a waste container is full, or you are approaching the storage time limit, submit a chemical waste collection request through your institution's designated system.

  • Prepare for Collection: Ensure all containers are clean on the outside, properly sealed, and accurately labeled.[14] Move the containers to the designated pickup location if required by your facility's procedures.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. This commitment to responsible chemical stewardship is the hallmark of scientific excellence.

References

Personal protective equipment for handling methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from safety data for structurally similar compounds, including other brominated pyrazole derivatives.

Hazard Identification and Precautionary Measures

This compound is anticipated to present hazards similar to its structural analogs. Based on available data for related compounds, it should be handled as a substance that is:

  • Harmful if swallowed. [1][2]

  • Causes skin irritation. [1][2][3]

  • Causes serious eye irritation. [1][2][3]

  • May cause respiratory irritation. [1][2][3]

Precautionary Statements:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

  • Wash face, hands, and any exposed skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only outdoors or in a well-ventilated area.[1][3]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][3]

  • Store in a well-ventilated place. Keep container tightly closed.[3]

  • Store locked up.[3]

  • Dispose of contents/container to an approved waste disposal plant.[3]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₇H₇BrN₂O₂Inferred
Molecular Weight 231.05 g/mol Inferred
Appearance Likely a solidGeneral knowledge
CAS Number 123634-58-0Inferred

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3][4]
  • Skin Protection:
  • Wear a lab coat.
  • Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or holes before use.[4]
  • Cover all exposed skin.
  • Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved respirator with a particulate filter.[3]

3. Handling:

  • Avoid all personal contact with the substance.[1]
  • Prevent the formation of dust.[1][3][4]
  • Weigh and transfer the material in a fume hood.
  • Keep the container tightly closed when not in use.[3]

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[3]
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal Plan

1. Waste Collection:

  • Collect all waste material, including contaminated PPE and weighing paper, in a designated, clearly labeled, and sealed container for hazardous chemical waste.

2. Waste Segregation:

  • As a halogenated organic compound, this waste should be segregated into a "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.

3. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

4. Disposal:

  • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
  • Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon emergency_spill Spill Containment handle_transfer->emergency_spill cleanup_waste Collect Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose emergency_firstaid Administer First Aid emergency_spill->emergency_firstaid

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.